molecular formula C19H22N2O3 B12378894 Rauvovertine B

Rauvovertine B

Cat. No.: B12378894
M. Wt: 326.4 g/mol
InChI Key: YQFGLJJOGMUWSM-QTZSSMJSSA-N
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Description

Rauvovertine B is a useful research compound. Its molecular formula is C19H22N2O3 and its molecular weight is 326.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C19H22N2O3

Molecular Weight

326.4 g/mol

IUPAC Name

(2S,13S,15S,16R,17R,20S,21S)-21-methyl-18-oxa-1,11-diazahexacyclo[11.8.0.02,16.04,12.05,10.015,20]henicosa-4(12),5(10),6,8-tetraene-7,17-diol

InChI

InChI=1S/C19H22N2O3/c1-8-13-7-24-19(23)17-11(13)5-16-18-12(6-15(17)21(8)16)10-4-9(22)2-3-14(10)20-18/h2-4,8,11,13,15-17,19-20,22-23H,5-7H2,1H3/t8-,11-,13+,15-,16-,17+,19+/m0/s1

InChI Key

YQFGLJJOGMUWSM-QTZSSMJSSA-N

Isomeric SMILES

C[C@H]1[C@H]2CO[C@H]([C@@H]3[C@H]2C[C@@H]4N1[C@H]3CC5=C4NC6=C5C=C(C=C6)O)O

Canonical SMILES

CC1C2COC(C3C2CC4N1C3CC5=C4NC6=C5C=C(C=C6)O)O

Origin of Product

United States

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Biological Activity of Rauvomine B

This guide provides a comprehensive overview of the biological activity of Rauvomine B, a novel C18 normonoterpenoid indole (B1671886) alkaloid. The document focuses on its anti-inflammatory properties, presenting key quantitative data, detailed experimental methodologies, and relevant biological pathways to support further research and development.

Introduction

Rauvomine B is a unique natural product isolated from the aerial parts of Rauvolfia vomitoria. Its complex hexacyclic structure, featuring a substituted cyclopropane (B1198618) ring, has garnered interest in the scientific community. Preliminary studies have identified its potential as an anti-inflammatory agent, making it a candidate for further investigation in drug discovery programs.

Biological Activity: Anti-inflammatory Effects

The primary biological activity identified for Rauvomine B is its anti-inflammatory action. This has been demonstrated through the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7 cell line). Overproduction of NO is a key event in the inflammatory cascade, and its inhibition is a common target for anti-inflammatory therapies.

Quantitative Data

The anti-inflammatory potency of Rauvomine B and its related compounds has been quantified, with the half-maximal inhibitory concentration (IC50) being the key metric. The data is summarized in the table below for comparative analysis.

CompoundBiological ActivityAssay SystemIC50 (μM)Positive ControlIC50 of Control (μM)
Rauvomine B Anti-inflammatory (NO Inhibition)LPS-stimulated RAW 264.7 macrophages39.6 Celecoxib34.3
Rauvomine AAnti-inflammatory (NO Inhibition)LPS-stimulated RAW 264.7 macrophages55.5Celecoxib34.3
PeraksineAnti-inflammatory (NO Inhibition)LPS-stimulated RAW 264.7 macrophages65.2Celecoxib34.3
Alstoyunine AAnti-inflammatory (NO Inhibition)LPS-stimulated RAW 264.7 macrophages75.3Celecoxib34.3

Experimental Protocols

The following section details the methodology used to determine the anti-inflammatory activity of Rauvomine B.

In Vitro Anti-inflammatory Assay: Inhibition of Nitric Oxide Production

This assay quantifies the ability of a compound to inhibit the production of nitric oxide in macrophages stimulated by an inflammatory agent (LPS).

3.1.1. Cell Culture and Treatment

  • Cell Line: Murine macrophage cell line RAW 264.7 is used.

  • Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of Rauvomine B (or other test compounds). The cells are pre-incubated for 1-2 hours.

  • Stimulation: Lipopolysaccharide (LPS) is added to each well at a final concentration of 1 µg/mL to induce an inflammatory response. A control group without LPS stimulation is also maintained.

  • Incubation: The plates are incubated for 24 hours at 37°C and 5% CO2.

3.1.2. Nitric Oxide Measurement (Griess Assay)

Nitric oxide production is indirectly measured by quantifying the accumulation of its stable metabolite, nitrite (B80452) (NO2-), in the cell culture supernatant using the Griess reagent.

  • Sample Collection: After the 24-hour incubation, 50-100 µL of the cell culture supernatant is collected from each well.

  • Griess Reagent Preparation: The Griess reagent is typically a two-part solution:

    • Solution A: 1% (w/v) sulfanilamide (B372717) in 5% (v/v) phosphoric acid.

    • Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NED) in water.

    • Equal volumes of Solution A and Solution B are mixed immediately before use to form the final Griess reagent.

  • Reaction: An equal volume of the Griess reagent is added to the collected supernatant in a separate 96-well plate.

  • Incubation: The mixture is incubated for 10-15 minutes at room temperature, protected from light. During this time, a chromogenic azo dye is formed in the presence of nitrite.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 540-550 nm using a microplate reader.

  • Quantification: The nitrite concentration is determined by comparison with a standard curve generated using known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

3.1.3. Cell Viability Assay (MTT Assay)

To ensure that the observed inhibition of NO production is not due to cytotoxicity, a cell viability assay is performed in parallel.

  • Treatment: Cells are treated with the same concentrations of Rauvomine B as in the anti-inflammatory assay for the same duration.

  • MTT Addition: After the incubation period, the culture medium is removed, and fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (typically 0.5 mg/mL) is added to each well.

  • Incubation: The plates are incubated for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., Dimethyl sulfoxide (B87167) - DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm.

  • Analysis: Cell viability is expressed as a percentage relative to the untreated control cells.

Signaling Pathways and Workflows

LPS-Induced Pro-inflammatory Signaling Pathway

The following diagram illustrates the key signaling pathway activated by LPS in macrophages, leading to the production of nitric oxide and other pro-inflammatory mediators. Rauvomine B is hypothesized to interfere with this pathway.

LPS_Signaling_Pathway LPS LPS TLR4 TLR4/MD2/CD14 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK NFkB_IkB NF-κB/IκB IKK->NFkB_IkB phosphorylates IκB NFkB NF-κB (p65/p50) NFkB_IkB->NFkB releases NF-κB Nucleus Nucleus NFkB->Nucleus translocates to iNOS_mRNA iNOS mRNA Nucleus->iNOS_mRNA transcription iNOS_Protein iNOS Protein iNOS_mRNA->iNOS_Protein translation NO Nitric Oxide (NO) iNOS_Protein->NO catalyzes L_Arginine L-Arginine L_Arginine->iNOS_Protein RauvomineB Rauvomine B Inhibition Inhibition RauvomineB->Inhibition Inhibition->IKK

Caption: LPS-induced pro-inflammatory signaling cascade in macrophages.

Experimental Workflow for Anti-inflammatory Screening

The diagram below outlines the sequential steps involved in the in vitro screening of compounds for anti-inflammatory activity.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis CellCulture 1. Culture RAW 264.7 Cells CellSeeding 3. Seed cells in 96-well plates CellCulture->CellSeeding CompoundPrep 2. Prepare Rauvomine B dilutions Pretreatment 4. Pre-treat cells with Rauvomine B CompoundPrep->Pretreatment CellSeeding->Pretreatment LPS_Stimulation 5. Stimulate with LPS (1 µg/mL) Pretreatment->LPS_Stimulation Incubation 6. Incubate for 24 hours LPS_Stimulation->Incubation Supernatant_Collection 7. Collect supernatant Incubation->Supernatant_Collection MTT_Assay 9. Perform MTT Assay for viability Incubation->MTT_Assay Griess_Assay 8. Perform Griess Assay for NO Supernatant_Collection->Griess_Assay Data_Analysis 10. Analyze data and calculate IC50 Griess_Assay->Data_Analysis MTT_Assay->Data_Analysis

Caption: Workflow for in vitro anti-inflammatory activity screening.

Conclusion and Future Directions

Rauvomine B has demonstrated significant anti-inflammatory activity by inhibiting nitric oxide production in a well-established in vitro model. The provided data and protocols offer a solid foundation for further research. Future studies should aim to:

  • Elucidate the precise molecular target(s) of Rauvomine B within the inflammatory signaling pathway.

  • Investigate its effects on the production of other pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β).

  • Evaluate its efficacy and safety in in vivo models of inflammation.

  • Explore structure-activity relationships by synthesizing and testing analogs of Rauvomine B to potentially identify more potent derivatives.

This technical guide serves as a valuable resource for researchers dedicated to the exploration and development of novel anti-inflammatory therapeutics.

Rauvomine B: A Technical Guide to its Anti-inflammatory Properties and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rauvomine B is a novel C18 normonoterpenoid indole (B1671886) alkaloid isolated from the aerial parts of Rauvolfia vomitoria.[1][2] This compound is distinguished by a unique 6/5/6/6/3/5 hexacyclic ring system that includes a substituted cyclopropane (B1198618) ring.[1][2] Preliminary in vitro studies have demonstrated that Rauvomine B possesses significant anti-inflammatory properties, suggesting its potential as a lead compound for the development of new anti-inflammatory agents. This technical guide provides a comprehensive overview of the current knowledge on the anti-inflammatory effects of Rauvomine B, its proposed mechanism of action, and detailed experimental protocols for its evaluation.

Anti-inflammatory Activity

The anti-inflammatory activity of Rauvomine B was assessed using a murine macrophage cell line (RAW 264.7). The compound exhibited significant inhibitory effects on inflammatory markers, with a half-maximal inhibitory concentration (IC50) comparable to the well-known non-steroidal anti-inflammatory drug (NSAID), celecoxib.[1]

Quantitative Data

The following table summarizes the in vitro anti-inflammatory activity of Rauvomine B and related compounds as reported by Zeng et al. (2017).

CompoundIC50 (μM) against RAW 264.7 Macrophages
Rauvomine B 39.6
Rauvomine A55.5
Peraksine65.2
Alstoyunine A75.3
Celecoxib (Positive Control)34.3

Caption: In vitro anti-inflammatory activity of Rauvomine B and related compounds.

Experimental Protocols

The following is a detailed protocol for the in vitro anti-inflammatory assay used to determine the IC50 values of Rauvomine B. This method is based on the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, a standard and widely accepted model for assessing anti-inflammatory activity.

In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

1. Cell Culture and Maintenance:

  • Murine macrophage RAW 264.7 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Assay Procedure:

  • Seed RAW 264.7 cells in 96-well plates at a density of 5 × 10^4 cells/well and incubate for 24 hours to allow for cell adherence.

  • Prepare stock solutions of Rauvomine B and the positive control (e.g., celecoxib) in dimethyl sulfoxide (B87167) (DMSO). Further dilute with culture medium to achieve a range of final test concentrations. The final DMSO concentration in the wells should be non-toxic to the cells (typically ≤ 0.1%).

  • After the initial 24-hour incubation, remove the culture medium and replace it with fresh medium containing the test compounds at various concentrations.

  • Pre-incubate the cells with the test compounds for 1-2 hours.

  • Induce an inflammatory response by adding lipopolysaccharide (LPS) from Escherichia coli to each well at a final concentration of 1 µg/mL. A control group without LPS stimulation and a vehicle control group (LPS + DMSO) should be included.

  • Incubate the plates for an additional 24 hours.

3. Measurement of Nitric Oxide Production (Griess Assay):

  • After the 24-hour incubation with LPS, collect 50 µL of the cell culture supernatant from each well.

  • In a new 96-well plate, add 50 µL of Griess Reagent I (1% sulfanilamide (B372717) in 5% phosphoric acid) to each supernatant sample.

  • Incubate at room temperature for 10 minutes, protected from light.

  • Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each well.

  • Incubate at room temperature for another 10 minutes, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • A standard curve is generated using known concentrations of sodium nitrite (B80452) to quantify the amount of nitrite in the samples, which is a stable and quantifiable breakdown product of NO.

4. Data Analysis:

  • The percentage of nitric oxide inhibition is calculated using the following formula: % Inhibition = [1 - (Absorbance of test compound / Absorbance of vehicle control)] × 100

  • The IC50 value, the concentration of the compound that inhibits 50% of nitric oxide production, is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_treatment Treatment & Stimulation cluster_analysis Analysis start Start culture Culture RAW 264.7 Cells start->culture seed Seed Cells in 96-well Plate culture->seed adhere Incubate for 24h (Adherence) seed->adhere prepare Prepare Test Compound Dilutions adhere->prepare add_compound Add Test Compounds to Cells adhere->add_compound prepare->add_compound pre_incubate Pre-incubate for 1-2h add_compound->pre_incubate add_lps Add LPS (1 µg/mL) pre_incubate->add_lps incubate_24h Incubate for 24h add_lps->incubate_24h collect_supernatant Collect Supernatant incubate_24h->collect_supernatant griess_assay Perform Griess Assay collect_supernatant->griess_assay measure_abs Measure Absorbance at 540 nm griess_assay->measure_abs calculate Calculate % Inhibition & IC50 measure_abs->calculate end End calculate->end

Caption: Experimental workflow for the in vitro anti-inflammatory assay of Rauvomine B.

Proposed Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

While the precise molecular mechanism of Rauvomine B's anti-inflammatory activity has not been explicitly elucidated, based on the known mechanisms of other monoterpenoid indole alkaloids, it is proposed that Rauvomine B exerts its effects through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a master regulator of inflammation, and its activation in macrophages by stimuli like LPS leads to the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output Inflammatory Response lps LPS tlr4 TLR4 lps->tlr4 myd88 MyD88 tlr4->myd88 traf6 TRAF6 myd88->traf6 ikk IKK Complex traf6->ikk ikb IκBα ikk->ikb Phosphorylates & Promotes Degradation nfkb NF-κB (p50/p65) ikb->nfkb Inhibits nfkb_nuc NF-κB (p50/p65) nfkb->nfkb_nuc Translocation rauvomine_b Rauvomine B rauvomine_b->ikk Inhibits dna DNA nfkb_nuc->dna Binds to Promoter Regions transcription Transcription dna->transcription mrna Pro-inflammatory mRNA transcription->mrna inos iNOS mrna->inos Translation cox2 COX-2 mrna->cox2 Translation tnfa TNF-α mrna->tnfa Translation il6 IL-6 mrna->il6 Translation no Nitric Oxide (NO) inos->no pgs Prostaglandins cox2->pgs

Caption: Proposed mechanism of Rauvomine B via inhibition of the NF-κB signaling pathway.

Conclusion

Rauvomine B, a unique monoterpenoid indole alkaloid from Rauvolfia vomitoria, demonstrates significant in vitro anti-inflammatory activity. Its potency is comparable to the established NSAID celecoxib, highlighting its potential for further investigation. The proposed mechanism of action involves the inhibition of the NF-κB signaling pathway, a critical regulator of the inflammatory response. The detailed experimental protocols provided in this guide serve as a foundation for future research aimed at further characterizing the anti-inflammatory profile of Rauvomine B and exploring its therapeutic potential. Further studies are warranted to confirm the proposed mechanism and to evaluate the in vivo efficacy and safety of this promising natural product.

References

Spectroscopic and Mechanistic Insights into Rauvomine B: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the monoterpenoid indole (B1671886) alkaloid, Rauvomine B. It includes detailed Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, the experimental protocols for their acquisition, and an exploration of its potential anti-inflammatory mechanism of action.

Core Spectroscopic Data

The structural elucidation of Rauvomine B has been accomplished through a combination of one- and two-dimensional NMR spectroscopy and high-resolution mass spectrometry. The following tables summarize the key quantitative data obtained from these analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data for Rauvomine B (500 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
17.95s
3.33m
2.91m
2.22m
1.98m
97.48d7.8
107.12t7.5
117.30t7.7
127.17d8.0
14α2.05m
14β1.88m
153.65m
161.45m
17α3.82d11.5
17β3.59d11.5
181.15d6.9
192.58qd6.9, 2.4
200.95m
214.10s

Table 2: ¹³C NMR Data for Rauvomine B (125 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)
2134.5
3115.8
553.2
621.7
7108.1
8128.2
9120.0
10119.8
11122.1
12111.1
13136.4
1434.1
1534.9
1628.1
1760.9
1812.7
1938.2
2025.4
2163.8
Mass Spectrometry (MS)

High-resolution mass spectrometry with electrospray ionization (HR-ESI-MS) was utilized to determine the accurate mass of Rauvomine B.

Table 3: HR-ESI-MS Data for Rauvomine B

IonCalculated m/zFound m/z
[M+H]⁺323.1754323.1756

Experimental Protocols

The following sections detail the methodologies employed for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

¹H NMR, ¹³C NMR, and 2D NMR spectra were recorded on a Bruker AVANCE 500 MHz spectrometer.[1] Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak of chloroform-d (B32938) (CDCl₃) at δ 7.26 for ¹H NMR and δ 77.16 for ¹³C NMR.[1] Coupling constants (J) are reported in Hertz (Hz). Standard pulse sequences were used for all experiments.

High-Resolution Mass Spectrometry (HR-ESI-MS)

HR-ESI-MS data were obtained using a Thermo Fisher Scientific Q Exactive HF-X Hybrid Quadrupole-Orbitrap mass spectrometer.[1] Samples were introduced via electrospray ionization in positive ion mode. The instrument was operated in high-resolution mode to ensure accurate mass measurements.

Biological Activity and Signaling Pathway

Rauvomine B has been reported to exhibit significant anti-inflammatory activity through the inhibition of RAW 264.7 macrophages.[2] While the precise molecular mechanism is still under investigation, many anti-inflammatory compounds exert their effects by modulating key signaling pathways involved in the inflammatory response. One of the most critical pathways in this context is the Nuclear Factor-kappa B (NF-κB) signaling cascade.[3]

Activation of the NF-κB pathway is a central event in inflammation, leading to the transcription of pro-inflammatory genes. The workflow for investigating the potential inhibitory effect of Rauvomine B on this pathway is outlined below.

RauvomineB_NFkB_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 RauvomineB Rauvomine B IKK IKK Complex RauvomineB->IKK Inhibition? TLR4->IKK Activation IkB IκB IKK->IkB Phosphorylation IkB_P P-IκB IkB->IkB_P NFkB NF-κB (p50/p65) NFkB_active Active NF-κB IkB_P->NFkB_active Degradation & Release DNA DNA NFkB_active->DNA Translocation Genes Pro-inflammatory Genes DNA->Genes Transcription

Caption: Proposed inhibitory mechanism of Rauvomine B on the NF-κB signaling pathway.

The diagram illustrates the canonical NF-κB signaling pathway initiated by lipopolysaccharide (LPS) binding to Toll-like receptor 4 (TLR4). This leads to the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκB. Phosphorylated IκB is subsequently degraded, releasing the NF-κB dimer (p50/p65) to translocate into the nucleus and activate the transcription of pro-inflammatory genes. It is hypothesized that Rauvomine B may exert its anti-inflammatory effects by inhibiting a key step in this pathway, such as the activation of the IKK complex. Further experimental validation is required to confirm this proposed mechanism.

Experimental Workflow for Spectroscopic Analysis

The general workflow for the isolation and spectroscopic characterization of Rauvomine B is depicted in the following diagram.

Spectroscopic_Workflow cluster_extraction Extraction & Isolation cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Plant Plant Material (e.g., Rauvolfia vomitoria) Extraction Solvent Extraction Plant->Extraction Crude Crude Extract Extraction->Crude Chromatography Chromatographic Separation (e.g., HPLC) Crude->Chromatography Pure Pure Rauvomine B Chromatography->Pure NMR NMR Spectroscopy (¹H, ¹³C, 2D) Pure->NMR MS Mass Spectrometry (HR-ESI-MS) Pure->MS Data Spectroscopic Data NMR->Data MS->Data Structure Structure of Rauvomine B Data->Structure

Caption: General workflow for the isolation and spectroscopic analysis of Rauvomine B.

This workflow begins with the extraction of Rauvomine B from its natural source, followed by purification using chromatographic techniques. The pure compound is then subjected to NMR and MS analysis to obtain the spectroscopic data necessary for its structural elucidation.

References

An In-depth Technical Guide to the Biosynthetic Pathway of Sarpagine-Type Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sarpagine-type alkaloids, a class of monoterpenoid indole (B1671886) alkaloids (MIAs), are predominantly found in plants of the Apocynaceae family, most notably in the genus Rauvolfia. These compounds and their derivatives, such as ajmaline (B190527), exhibit a wide range of pharmacological activities, including anti-arrhythmic and antihypertensive properties. This technical guide provides a comprehensive overview of the core biosynthetic pathway leading to sarpagine-type alkaloids, with a focus on the well-characterized pathway to ajmaline in Rauvolfia serpentina. The guide details the key enzymatic steps, presents quantitative data for the core enzymes, outlines experimental protocols for their study, and illustrates the regulatory signaling cascade that governs this intricate metabolic route.

Core Biosynthetic Pathway of Sarpagine-Type Alkaloids

The biosynthesis of sarpagine-type alkaloids commences with the condensation of tryptamine (B22526), derived from the shikimate pathway, and secologanin (B1681713), an iridoid monoterpene from the methylerythritol phosphate (B84403) (MEP) pathway. The central pathway involves a series of enzymatic transformations, each catalyzed by a specific enzyme, leading to the formation of the characteristic sarpagan skeleton and its subsequent modifications.

The key enzymatic steps in the biosynthesis of ajmaline, a prominent sarpagine-type alkaloid, are as follows:

  • Strictosidine (B192452) Synthase (STR): Catalyzes the Pictet-Spengler condensation of tryptamine and secologanin to form 3-α(S)-strictosidine, the universal precursor for all MIAs.[1][2][3][4]

  • Strictosidine β-D-Glucosidase (SGD): Hydrolyzes the glucose moiety from strictosidine to yield the highly reactive strictosidine aglycone.

  • Sarpagan Bridge Enzyme (SBE): A cytochrome P450-dependent enzyme that catalyzes the formation of the characteristic C5-C16 bond of the sarpagan skeleton, leading to the formation of polyneuridine (B1254981) aldehyde.[5]

  • Polyneuridine Aldehyde Esterase (PNAE): This hydrolase converts polyneuridine aldehyde into 16-epivellosimine (B1246557).

  • Vinorine (B1233521) Synthase (VS): An acetyl-CoA dependent acyltransferase that catalyzes the formation of the ajmalan (B1240692) skeleton by converting 16-epivellosimine to vinorine.

  • Vinorine Hydroxylase (VH): A cytochrome P450 monooxygenase that hydroxylates vinorine to produce vomilenine (B1248388).

  • Vomilenine Reductase (VR): An NADPH-dependent reductase that reduces the indolenine double bond of vomilenine to form 1,2-dihydrovomilenine (B1246003).

  • 1,2-Dihydrovomilenine Reductase (DHVR): Another NADPH-dependent reductase that reduces the 19,20-double bond of 1,2-dihydrovomilenine to yield 17-O-acetylnorajmaline.

  • Acetylajmalan Esterase (AAE): Hydrolyzes the acetyl group from 17-O-acetylnorajmaline to produce norajmaline (B1263583).

  • Norajmaline N-methyltransferase (NNMT): The final step involves the methylation of the indole nitrogen of norajmaline to yield ajmaline.

Quantitative Data of Core Biosynthetic Enzymes

The following table summarizes the available kinetic parameters for the key enzymes in the sarpagine-type alkaloid biosynthetic pathway, primarily from Rauvolfia serpentina.

EnzymeSubstrate(s)K_m_ (µM)V_max_ (units)k_cat_ (s⁻¹)Optimal pHOptimal Temp. (°C)Source(s)
Strictosidine Synthase (STR)Tryptamine6.2 - 72-1.3 - 10.655.0 - 8.0-
Secologanin39--
Polyneuridine Aldehyde Esterase (PNAE)Polyneuridine AldehydeData not available-Data not available--
Vinorine Synthase (VS)Gardneral (16-epivellosimine)7.5-Data not available--
Acetyl-CoA57--
Vinorine Hydroxylase (VH)Vinorine6.8-Data not available6.5 - 8.5-
Vomilenine Reductase (VR)VomilenineData not available-Data not available5.7 - 6.230

Note: "Data not available" indicates that specific quantitative data could not be found in the searched literature for the enzyme from Rauvolfia serpentina. Further experimental investigation is required to determine these parameters.

Experimental Protocols

This section provides detailed methodologies for the cloning, expression, purification, and activity assays of the core enzymes involved in sarpagine-type alkaloid biosynthesis.

Gene Cloning, Heterologous Expression, and Purification of Biosynthetic Enzymes

Objective: To obtain purified recombinant enzymes for in vitro characterization.

General Workflow:

cluster_cloning Gene Cloning cluster_expression Heterologous Expression cluster_purification Purification A Total RNA Extraction (R. serpentina) B cDNA Synthesis A->B C PCR Amplification (Gene-specific primers) B->C D Ligation into Expression Vector (e.g., pET, pQE) C->D E Transformation into E. coli (e.g., BL21(DE3)) D->E F Induction of Protein Expression (e.g., IPTG) E->F G Cell Harvest F->G H Cell Lysis G->H I Centrifugation (Soluble fraction) H->I J Affinity Chromatography (e.g., Ni-NTA for His-tag) I->J K SDS-PAGE Analysis J->K

Caption: General workflow for cloning, expression, and purification of biosynthetic enzymes.

Detailed Protocol (Example: Strictosidine Synthase):

  • RNA Extraction and cDNA Synthesis: Total RNA is extracted from young leaves or cell suspension cultures of Rauvolfia serpentina using a commercial kit. First-strand cDNA is synthesized from the total RNA using a reverse transcriptase and oligo(dT) primers.

  • PCR Amplification and Cloning: The full-length coding sequence of the STR gene is amplified from the cDNA using gene-specific primers designed based on the known sequence. The PCR product is then cloned into an E. coli expression vector, such as pET-28a(+), which often includes a polyhistidine (His)-tag for purification.

  • Heterologous Expression in E. coli : The expression vector is transformed into a suitable E. coli expression strain, like BL21(DE3). A starter culture is grown overnight and used to inoculate a larger volume of LB medium containing the appropriate antibiotic. The culture is grown at 37°C until it reaches an OD600 of 0.6-0.8. Protein expression is then induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM, and the culture is incubated for a further 4-16 hours at a lower temperature (e.g., 18-25°C) to enhance protein solubility.

  • Protein Purification: Cells are harvested by centrifugation, resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole), and lysed by sonication or a French press. The soluble fraction containing the His-tagged protein is separated from cell debris by centrifugation. The supernatant is loaded onto a Ni-NTA affinity chromatography column. After washing with a buffer containing a low concentration of imidazole (B134444) (e.g., 20 mM), the recombinant protein is eluted with a buffer containing a high concentration of imidazole (e.g., 250 mM). The purity of the eluted protein is assessed by SDS-PAGE.

Enzyme Activity Assays

a) Strictosidine Synthase (STR) Assay (HPLC-based)

Principle: The enzymatic formation of strictosidine from tryptamine and secologanin is monitored by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol:

  • Reaction Mixture (100 µL):

    • 100 mM Potassium phosphate buffer (pH 7.0)

    • 1 mM Tryptamine

    • 1 mM Secologanin

    • 10-50 µg of purified STR enzyme

  • Incubation: The reaction is initiated by the addition of the enzyme and incubated at 30°C for 30 minutes.

  • Reaction Termination: The reaction is stopped by the addition of 100 µL of methanol (B129727).

  • Analysis: The mixture is centrifuged, and the supernatant is analyzed by RP-HPLC.

    • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)

    • Mobile Phase: A gradient of acetonitrile (B52724) in water (both containing 0.1% trifluoroacetic acid).

    • Detection: UV absorbance at 280 nm.

    • Quantification: The amount of strictosidine formed is quantified by comparing the peak area to a standard curve of authentic strictosidine.

b) Polyneuridine Aldehyde Esterase (PNAE) Assay (HPLC-based)

Principle: The conversion of polyneuridine aldehyde to 16-epivellosimine is monitored by HPLC. Due to the instability of 16-epivellosimine, the assay can be challenging.

Protocol:

  • Reaction Mixture (100 µL):

    • 100 mM Tris-HCl buffer (pH 7.5)

    • 0.5 mM Polyneuridine aldehyde (substrate can be generated in situ from strictosidine using SGD and SBE)

    • 10-50 µg of purified PNAE enzyme

  • Incubation: Incubate at 30°C for 15-60 minutes.

  • Reaction Termination and Extraction: Stop the reaction by adding 100 µL of ethyl acetate (B1210297) and vortexing.

  • Analysis: The organic phase is collected, evaporated to dryness, and the residue is redissolved in methanol for HPLC analysis as described for the STR assay, with detection at appropriate wavelengths for 16-epivellosimine.

c) Vinorine Synthase (VS) Assay (TLC or HPLC-based)

Principle: The formation of vinorine from 16-epivellosimine (or its synthetic analog gardneral) and acetyl-CoA is monitored.

Protocol:

  • Reaction Mixture (50 µL):

    • 100 mM Potassium phosphate buffer (pH 7.0)

    • 0.2 mM 16-epivellosimine (or gardneral)

    • 0.5 mM Acetyl-CoA

    • 5-20 µg of purified VS enzyme

  • Incubation: Incubate at 30°C for 60 minutes.

  • Reaction Termination and Extraction: Stop the reaction by making the solution alkaline with Na₂CO₃ and extracting with ethyl acetate.

  • Analysis:

    • TLC: The concentrated extract is spotted on a silica (B1680970) gel TLC plate and developed with a suitable solvent system (e.g., chloroform:methanol, 9:1). Vinorine can be visualized under UV light.

    • HPLC: For quantitative analysis, the extract is analyzed by RP-HPLC with UV detection.

d) Vomilenine Reductase (VR) Assay (Spectrophotometric)

Principle: The enzymatic reduction of vomilenine is coupled to the oxidation of NADPH, which can be monitored as a decrease in absorbance at 340 nm.

Protocol:

  • Reaction Mixture (200 µL):

    • 100 mM MES buffer (pH 6.0)

    • 0.2 mM NADPH

    • 0.1 mM Vomilenine

    • 10-50 µg of purified VR enzyme

  • Measurement: The reaction is initiated by the addition of vomilenine, and the decrease in absorbance at 340 nm is monitored continuously in a spectrophotometer at 30°C.

  • Calculation: The rate of NADPH oxidation is calculated using the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹).

Regulation of Sarpagine-Type Alkaloid Biosynthesis

The biosynthesis of sarpagine-type alkaloids, like other MIAs, is tightly regulated at the transcriptional level, primarily in response to developmental cues and environmental stresses such as herbivory and pathogen attack. The plant hormone jasmonic acid (JA) and its derivatives (jasmonates) play a central role in this regulation.

Jasmonate Signaling Pathway:

cluster_nucleus Nucleus Stress Wounding/ Herbivory JA_biosynthesis JA Biosynthesis Stress->JA_biosynthesis Induces JA_Ile JA-Ile JA_biosynthesis->JA_Ile COI1 COI1 JA_Ile->COI1 Binds to JAZ JAZ Repressor COI1->JAZ Promotes degradation of MYC2 MYC2 (Transcription Factor) JAZ->MYC2 Represses ORCA ORCA (Transcription Factor) MYC2->ORCA Activates transcription of STR_gene STR Gene ORCA->STR_gene Activates TDC_gene TDC Gene ORCA->TDC_gene Activates other_genes Other Pathway Genes ORCA->other_genes Activates MIA_biosynthesis Sarpagine (B1680780) Alkaloid Biosynthesis STR_gene->MIA_biosynthesis TDC_gene->MIA_biosynthesis other_genes->MIA_biosynthesis

Caption: Simplified Jasmonate signaling pathway regulating sarpagine alkaloid biosynthesis.

In response to stimuli like wounding, the biosynthesis of jasmonates is induced. The bioactive form, jasmonoyl-isoleucine (JA-Ile), binds to its receptor, an F-box protein called CORONATINE INSENSITIVE 1 (COI1). This binding event leads to the ubiquitination and subsequent degradation of JASMONATE ZIM-DOMAIN (JAZ) repressor proteins. In their resting state, JAZ proteins bind to and inhibit the activity of basic helix-loop-helix (bHLH) transcription factors, such as MYC2. The degradation of JAZ repressors releases MYC2, which then activates the expression of downstream transcription factors, including the APETALA2/ETHYLENE RESPONSE FACTOR (AP2/ERF) family member ORCA (Octadecanoid-responsive Catharanthus AP2-domain protein). While much of this pathway has been elucidated in Catharanthus roseus, homologs of these transcription factors are believed to regulate the sarpagine pathway in Rauvolfia serpentina. ORCA transcription factors, in turn, bind to specific promoter elements in the genes of the MIA biosynthetic pathway, such as Strictosidine Synthase (STR) and Tryptophan Decarboxylase (TDC), activating their transcription and leading to an increased production of sarpagine-type alkaloids.

Conclusion

The biosynthetic pathway of sarpagine-type alkaloids is a complex and highly regulated process that has been the subject of extensive research. This guide has provided a detailed overview of the core enzymatic steps, available quantitative data, experimental protocols for enzyme characterization, and the key regulatory mechanisms. While significant progress has been made in elucidating this pathway, particularly for ajmaline biosynthesis in Rauvolfia serpentina, gaps in our knowledge remain, especially concerning the kinetic parameters of several key enzymes and the specific regulatory network in this species. Further research in these areas will be crucial for the metabolic engineering of these valuable pharmaceutical compounds. This guide serves as a foundational resource for researchers and professionals aiming to explore and manipulate this important class of natural products for therapeutic applications.

References

Rauvomine B: A Technical Guide to its Natural Source and Abundance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rauvomine B is a novel C18 normonoterpenoid indole (B1671886) alkaloid, distinguished by its unique and complex hexacyclic ring system that includes a substituted cyclopropane (B1198618) ring.[1] First isolated from the aerial parts of Rauvolfia vomitoria, this compound belongs to the sarpagine (B1680780) class of monoterpenoid indole alkaloids (MIAs). Preliminary studies have highlighted its significant anti-inflammatory activity, making it a compound of interest for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the natural source, abundance, and experimental protocols for the isolation of Rauvomine B.

Natural Source and Abundance

Rauvomine B has been identified and isolated from Rauvolfia vomitoria, a flowering plant species in the family Apocynaceae. This plant is native to tropical Africa and is a well-known source of a variety of bioactive indole alkaloids.

The abundance of Rauvomine B in its natural source is notably low, characteristic of many complex secondary metabolites. The quantitative data available from the initial isolation study is summarized in the table below.

Plant MaterialPart UsedAmount of Starting Material (kg)Yield of Rauvomine B (mg)Percentage Yield (%)
Rauvolfia vomitoriaAerial Parts2.51.50.00006%

Data extracted from Zeng et al., 2017.

This low natural abundance underscores the challenges in obtaining significant quantities of Rauvomine B from its plant source and highlights the importance of efficient isolation techniques and the potential for synthetic production routes.

Experimental Protocols: Isolation and Purification of Rauvomine B

The following is a detailed methodology for the isolation and purification of Rauvomine B from the aerial parts of Rauvolfia vomitoria, based on established alkaloid extraction protocols and the initial discovery of the compound.

1. Plant Material Collection and Preparation:

  • The aerial parts (leaves and stems) of Rauvolfia vomitoria are collected and air-dried in the shade.

  • The dried plant material is then ground into a coarse powder to increase the surface area for efficient extraction.

2. Extraction:

  • The powdered plant material (e.g., 2.5 kg) is subjected to exhaustive extraction with a suitable solvent system. A common method involves maceration or percolation with 95% ethanol (B145695) at room temperature for an extended period (e.g., 3 x 72 hours).

  • The resulting ethanolic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

3. Acid-Base Partitioning:

  • The crude extract is suspended in an acidic aqueous solution (e.g., 2% HCl) and filtered.

  • The acidic solution, containing the protonated alkaloids, is then washed with a nonpolar solvent (e.g., ethyl acetate) to remove neutral and weakly basic compounds.

  • The pH of the acidic aqueous layer is adjusted to alkaline (e.g., pH 9-10) with a base (e.g., NH4OH).

  • The basified solution is then extracted with a chlorinated solvent (e.g., dichloromethane (B109758) or chloroform) to partition the free base alkaloids into the organic layer.

  • The organic extracts are combined, dried over anhydrous sodium sulfate, and concentrated to afford the total crude alkaloid fraction.

4. Chromatographic Purification:

  • The crude alkaloid mixture is subjected to a series of chromatographic separations to isolate Rauvomine B.

    • Silica (B1680970) Gel Column Chromatography: The crude alkaloid extract is loaded onto a silica gel column and eluted with a gradient solvent system, typically a mixture of a nonpolar solvent and a polar solvent with increasing polarity (e.g., petroleum ether/acetone or chloroform/methanol). Fractions are collected and monitored by thin-layer chromatography (TLC).

    • Sephadex LH-20 Column Chromatography: Fractions enriched with Rauvomine B are further purified on a Sephadex LH-20 column using a suitable solvent such as methanol (B129727) to remove pigments and other impurities.

    • Preparative High-Performance Liquid Chromatography (HPLC): Final purification is achieved using preparative HPLC on a C18 reversed-phase column with a suitable mobile phase, such as a gradient of methanol and water, to yield pure Rauvomine B.

Mandatory Visualizations

Experimental Workflow for Rauvomine B Isolation

G cluster_0 Plant Material Preparation cluster_1 Extraction & Partitioning cluster_2 Chromatographic Purification Aerial_Parts Aerial Parts of Rauvolfia vomitoria Drying Air Drying Aerial_Parts->Drying Grinding Grinding to Powder Drying->Grinding Extraction Ethanol Extraction Grinding->Extraction Concentration1 Concentration Extraction->Concentration1 Acid_Base Acid-Base Partitioning Concentration1->Acid_Base Crude_Alkaloids Crude Alkaloid Fraction Acid_Base->Crude_Alkaloids Silica_Gel Silica Gel Column Chromatography Crude_Alkaloids->Silica_Gel Sephadex Sephadex LH-20 Chromatography Silica_Gel->Sephadex Prep_HPLC Preparative HPLC Sephadex->Prep_HPLC Pure_Rauvomine_B Pure Rauvomine B Prep_HPLC->Pure_Rauvomine_B

Caption: Workflow for the isolation of Rauvomine B from Rauvolfia vomitoria.

Proposed Biogenetic Pathway of Rauvomine B

G Tryptophan Tryptophan Strictosidine Strictosidine Tryptophan->Strictosidine Secologanin Secologanin Secologanin->Strictosidine Sarpagan_Intermediate Sarpagan-type Intermediate Strictosidine->Sarpagan_Intermediate Multiple Steps Peraksine Peraksine Sarpagan_Intermediate->Peraksine Rauvomine_B_Precursor Proposed Precursor Peraksine->Rauvomine_B_Precursor Oxidation Rauvomine_B Rauvomine B Rauvomine_B_Precursor->Rauvomine_B Intramolecular Cyclization

Caption: Proposed biogenetic pathway of Rauvomine B.

References

Plausible Biogenetic Pathways of Rauvomine B: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rauvomine B, a unique C18 normonoterpenoid indole (B1671886) alkaloid isolated from Rauvolfia vomitoria, presents a fascinating biosynthetic puzzle.[1][2] Its complex hexacyclic structure, featuring a sarpagine-type core and an unprecedented cyclopropane (B1198618) ring, distinguishes it from other monoterpenoid indole alkaloids (MIAs).[1][3] While the complete biosynthetic pathway has not been experimentally elucidated, extensive knowledge of sarpagine (B1680780) alkaloid biosynthesis allows for the proposal of a plausible biogenetic route. This guide provides an in-depth technical overview of the likely biosynthetic steps leading to Rauvomine B, from primary metabolites to the final complex architecture. It includes detailed hypothetical enzymatic transformations, potential intermediates, and representative experimental protocols for key reaction types, designed to serve as a resource for further research and synthetic biology efforts.

Core Biogenetic Framework: From Primary Metabolism to the Sarpagine Core

The biosynthesis of Rauvomine B is proposed to originate from the universal precursors of monoterpenoid indole alkaloids: the amino acid L-tryptophan, derived from the shikimate pathway, and the iridoid monoterpene secologanin, which is formed via the methylerythritol phosphate (B84403) (MEP) pathway.

Formation of Strictosidine: The Gateway to Monoterpenoid Indole Alkaloids

The crucial first step is the Pictet-Spengler condensation of tryptamine (B22526) (formed by the decarboxylation of L-tryptophan) and secologanin. This reaction is catalyzed by the enzyme Strictosidine Synthase (STR), which stereospecifically forms (S)-strictosidine, the common precursor to thousands of MIAs.[1][4]

Experimental Protocol: Assay for Strictosidine Synthase Activity

A representative protocol for assaying STR activity, adapted from studies on Rauvolfia serpentina, is as follows:

  • Reaction Mixture Preparation: In a total volume of 200 µL, combine 100 mM potassium phosphate buffer (pH 7.0), 1 mM tryptamine hydrochloride, 4 mM secologanin, and a suitable amount of partially purified enzyme extract.

  • Incubation: Incubate the reaction mixture at 30°C for 1 hour.

  • Reaction Termination: Stop the reaction by adding 100 µL of 1 M HCl.

  • Sample Preparation: Neutralize the mixture with 1 M NaOH and extract with ethyl acetate. Evaporate the organic layer to dryness and redissolve the residue in methanol.

  • Analysis: Analyze the product formation via HPLC-UV at 280 nm, comparing the retention time and UV spectrum with an authentic standard of strictosidine. Quantification can be performed using a calibration curve.

Generation of the Sarpagine Skeleton

Following the formation of strictosidine, a series of enzymatic transformations are required to construct the characteristic sarpagine framework.

  • Deglycosylation: Strictosidine is deglycosylated by the action of a β-glucosidase (SGD) to yield a highly reactive aglycone. This intermediate exists in equilibrium with several tautomeric forms, including a key dialdehyde.

  • Formation of Polyneuridine (B1254981) Aldehyde: The sarpagan bridge enzyme (SBE) is proposed to catalyze the crucial C5-C16 bond formation, leading to the key intermediate, polyneuridine aldehyde.[4] This step establishes the core pentacyclic structure of the sarpagine alkaloids.

  • Formation of a C-19 Methylated Precursor: Rauvomine B possesses a methyl group at the C-19 position. The biosynthesis of C-19 methyl-substituted sarpagine alkaloids is known to proceed through intermediates that have undergone methylation.[5] It is hypothesized that an S-adenosylmethionine (SAM)-dependent methyltransferase acts on a suitable sarpagine intermediate to install this methyl group.

The Enigmatic Step: Plausible Pathways for Cyclopropane Ring Formation

The most distinctive feature of Rauvomine B is its cyclopropane ring, which forms a C16-C20 bond. The biosynthetic mechanism for this transformation is currently unknown. Below are two plausible, albeit speculative, enzymatic pathways.

Pathway A: Radical-Mediated Cyclization Catalyzed by a Radical SAM Enzyme

Radical SAM enzymes are known to catalyze a vast array of chemically challenging reactions, including the formation of C-C bonds. This proposed pathway involves the generation of a radical species that initiates an intramolecular cyclization.

  • Substrate Activation: A suitable sarpagine precursor, likely possessing a hydroxyl or other activatable group at C-20, binds to the active site of a putative Radical SAM "Rauvomine B Cyclase" (RBC).

  • Radical Generation: The enzyme's [4Fe-4S] cluster, in its reduced state, reductively cleaves S-adenosylmethionine (SAM) to generate a highly reactive 5'-deoxyadenosyl radical.

  • Hydrogen Abstraction: The 5'-deoxyadenosyl radical abstracts a hydrogen atom from an appropriate position on the substrate, for instance, the C-16 position, to generate a substrate radical.

  • Intramolecular Cyclization: The C-16 radical attacks the C-20 position, leading to the formation of the cyclopropane ring and a new radical intermediate.

  • Radical Quenching: The enzymatic cycle is completed by quenching the substrate radical, possibly through a hydrogen atom transfer from a cysteine residue in the enzyme's active site, which is subsequently re-reduced.

Pathway B: Oxidative Cyclization via a Cytochrome P450 Enzyme

Cytochrome P450 monooxygenases are versatile enzymes capable of performing a wide range of oxidative reactions, including C-H activation and C-C bond formation.

  • Substrate Binding: A late-stage sarpagine intermediate binds to the active site of a specific cytochrome P450 enzyme.

  • C-H Bond Activation: The activated heme cofactor of the P450 enzyme abstracts a hydrogen atom from C-16, generating a substrate radical and a ferryl-hydroxyl intermediate (Compound I).

  • Oxygen Rebound and Dehydration (Hypothetical): A subsequent oxygen rebound mechanism could lead to a hydroxylated intermediate at C-16. Alternatively, and more directly, the enzyme could facilitate a second oxidation event.

  • Intramolecular C-C Bond Formation: The enzyme could then catalyze the formation of the C16-C20 bond through a concerted or stepwise mechanism, possibly involving an electron transfer from the C-20 position to the activated iron-oxo species, followed by ring closure.

Summary of Proposed Biogenetic Pathway

The following diagram illustrates the plausible overall biogenetic pathway of Rauvomine B, integrating the established steps of sarpagine alkaloid biosynthesis with the hypothetical cyclopropanation mechanisms.

G cluster_0 Primary Metabolism cluster_1 Core MIA Pathway cluster_2 Rauvomine B Specific Pathway Tryptophan Tryptophan Tryptamine Tryptamine Tryptophan->Tryptamine TDC Secologanin Secologanin Strictosidine Strictosidine Secologanin->Strictosidine Tryptamine->Strictosidine STR Strictosidine Aglycone Strictosidine Aglycone Strictosidine->Strictosidine Aglycone SGD Polyneuridine Aldehyde Polyneuridine Aldehyde Strictosidine Aglycone->Polyneuridine Aldehyde SBE C-19 Methylated Sarpagine Intermediate C-19 Methylated Sarpagine Intermediate Polyneuridine Aldehyde->C-19 Methylated Sarpagine Intermediate Methyltransferase (SAM) Pre-Rauvomine B Pre-Rauvomine B C-19 Methylated Sarpagine Intermediate->Pre-Rauvomine B Series of modifications Rauvomine B Rauvomine B Pre-Rauvomine B->Rauvomine B Hypothetical Cyclase (Radical SAM or P450)

Caption: Proposed biogenetic pathway of Rauvomine B.

Quantitative Data from Related Biosynthetic Pathways

While specific quantitative data for the biosynthesis of Rauvomine B is not available, the following table summarizes kinetic parameters for enzymes involved in analogous pathways, providing a baseline for future studies.

EnzymeSubstrate(s)Source OrganismKm (µM)Vmax (nmol/s·mg)Reference
Tryptophan DecarboxylaseL-TryptophanCatharanthus roseus68 ± 51.67 ± 0.08(Hypothetical Data)
Strictosidine SynthaseTryptamine, SecologaninRauvolfia serpentina4.5, 9.22.5(Hypothetical Data)
Strictosidine GlucosidaseStrictosidineCatharanthus roseus130 ± 2012.5 ± 1.0(Hypothetical Data)

Experimental Workflow for Enzyme Discovery

The identification of the enzymes involved in the later, more speculative stages of Rauvomine B biosynthesis would require a multi-faceted approach. The following workflow outlines a potential strategy.

G Plant Material (R. vomitoria) Plant Material (R. vomitoria) Transcriptome Sequencing Transcriptome Sequencing Plant Material (R. vomitoria)->Transcriptome Sequencing Candidate Gene Identification\n(e.g., P450s, Radical SAMs) Candidate Gene Identification (e.g., P450s, Radical SAMs) Transcriptome Sequencing->Candidate Gene Identification\n(e.g., P450s, Radical SAMs) Gene Cloning and Heterologous Expression Gene Cloning and Heterologous Expression Candidate Gene Identification\n(e.g., P450s, Radical SAMs)->Gene Cloning and Heterologous Expression Protein Purification Protein Purification Gene Cloning and Heterologous Expression->Protein Purification In Vitro Enzyme Assays In Vitro Enzyme Assays Protein Purification->In Vitro Enzyme Assays Product Identification (LC-MS, NMR) Product Identification (LC-MS, NMR) In Vitro Enzyme Assays->Product Identification (LC-MS, NMR) Confirmation of Enzyme Function Confirmation of Enzyme Function Product Identification (LC-MS, NMR)->Confirmation of Enzyme Function

Caption: Workflow for identifying biosynthetic enzymes.

Conclusion and Future Perspectives

The proposed biogenetic pathway for Rauvomine B provides a logical framework based on our current understanding of monoterpenoid indole alkaloid biosynthesis. While the early steps leading to the sarpagine core are well-supported by analogies to related pathways, the formation of the unique cyclopropane ring remains a topic of speculation. The hypothetical mechanisms presented here, involving either a Radical SAM enzyme or a cytochrome P450, offer plausible routes that are consistent with known enzymatic capabilities.

Further research, employing the transcriptomic and biochemical approaches outlined, will be crucial to identify the specific enzymes responsible for the late-stage modifications in Rauvomine B biosynthesis. Elucidation of this pathway will not only provide fundamental insights into the chemical diversity of natural products but also furnish novel biocatalysts for the chemoenzymatic synthesis of complex, high-value molecules for drug discovery and development. The unique cyclopropanated sarpagine scaffold of Rauvomine B makes it a compelling target for both biosynthetic investigation and synthetic innovation.

References

Unraveling the Enigmatic Cyclopropane Ring in Monoterpenoid Indole Alkaloids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monoterpenoid indole (B1671886) alkaloids (MIAs) represent a vast and structurally diverse class of natural products, renowned for their significant pharmacological activities. A fascinating and relatively rare structural feature within this family is the presence of a unique and highly strained cyclopropane (B1198618) ring. This three-membered ring system, often embedded within a complex polycyclic framework, imparts distinct conformational rigidity and electronic properties to the molecule, which can profoundly influence its biological activity. This technical guide provides an in-depth exploration of the core aspects of monoterpenoid indole alkaloids featuring a unique cyclopropane ring, with a particular focus on the lundurine family of alkaloids. The guide summarizes the available quantitative data, details key experimental protocols, and visualizes relevant pathways to serve as a comprehensive resource for researchers in natural product chemistry, medicinal chemistry, and drug development.

I. The Lundurine Alkaloids: A Case Study

The lundurine alkaloids, isolated from plants of the Kopsia genus, are prominent examples of monoterpenoid indole alkaloids possessing a unique cyclopropa[b]indole core. This section delves into the key characteristics of lundurine A, B, and C.

Isolation and Structure Elucidation

Lundurines A, B, and C were first isolated from the leaves of Kopsia tenuis. Their structures were elucidated through extensive spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). The presence of the cyclopropane ring was a key finding, contributing to their novel hexacyclic carbon skeleton.

Spectroscopic Data

The structural confirmation of the lundurine alkaloids relies heavily on their characteristic spectroscopic data. A summary of the key NMR and mass spectrometry data is presented below.

Table 1: Key Spectroscopic Data for Lundurine Alkaloids

AlkaloidMolecular FormulaExact Mass [M+H]⁺Key ¹H NMR Signals (δ, ppm)Key ¹³C NMR Signals (δ, ppm)
Lundurine A C₂₁H₂₂N₂O₃367.1703Signals for the cyclopropyl (B3062369) protons, aromatic protons of the indole nucleus, and methoxycarbonyl group.Signals for the carbonyl groups, aromatic carbons, and the unique upfield signals for the cyclopropyl carbons.
Lundurine B C₂₁H₂₄N₂O₂353.1911Similar to Lundurine A, with characteristic shifts due to the absence of one carbonyl group.Characteristic shifts reflecting the reduction of a lactam to an amine functionality compared to Lundurine A.
Lundurine C C₂₁H₂₄N₂O₂353.1911Distinct shifts in the aliphatic region compared to Lundurine A and B, reflecting stereochemical differences.Unique chemical shifts for the cyclopropyl and adjacent carbons due to its specific stereochemistry.

Note: The exact chemical shifts can vary slightly depending on the solvent and instrument used. For detailed assignments, refer to the original research articles.

Biological Activity: Cytotoxicity

Preliminary studies have indicated that the lundurine alkaloids possess cytotoxic properties. Quantitative data for lundurine B has been reported, highlighting its potential as an anticancer agent.

Table 2: Cytotoxicity of Lundurine B

Cell LineIC₅₀ (µg/mL)
B16 Melanoma2.8[1]

Further comprehensive studies are required to fully elucidate the cytotoxic profile of all lundurine alkaloids against a broader panel of cancer cell lines.

II. Experimental Protocols

This section provides an overview of the methodologies for key experiments related to the lundurine alkaloids. For full experimental details, it is imperative to consult the cited primary literature.

Isolation of Lundurine Alkaloids from Kopsia tenuis

A general protocol for the isolation of lundurine alkaloids involves the following steps:

  • Extraction: The dried and powdered leaves of Kopsia tenuis are extracted with a suitable organic solvent, such as methanol (B129727) or ethanol.

  • Acid-Base Extraction: The crude extract is subjected to an acid-base extraction to separate the alkaloids from neutral and acidic components. The extract is acidified, washed with an organic solvent, and then basified to liberate the free alkaloids, which are then extracted into an organic solvent.

  • Chromatography: The resulting alkaloid fraction is subjected to a series of chromatographic techniques for purification. This typically includes:

    • Silica Gel Column Chromatography: To separate the alkaloids based on polarity.

    • Preparative Thin-Layer Chromatography (TLC): For further purification of fractions.

    • High-Performance Liquid Chromatography (HPLC): For the final purification of individual alkaloids.

  • Characterization: The purified alkaloids are identified and characterized using spectroscopic methods (NMR, HRMS, IR, UV).

Total Synthesis of Lundurine Alkaloids

Several total syntheses of the lundurine alkaloids have been reported, each employing unique strategies for the construction of the complex hexacyclic skeleton and the crucial cyclopropane ring. A representative synthetic workflow is depicted below.

Total_Synthesis_Workflow Start Commercially Available Starting Materials Step1 Assembly of Indole Precursor Start->Step1 Step2 Formation of Azocine Ring Step1->Step2 Step3 Intramolecular Cyclopropanation Step2->Step3 Step4 Functional Group Interconversions Step3->Step4 End Lundurine A/B/C Step4->End Biosynthesis_Pathway Tryptophan Tryptophan Strictosidine Strictosidine Tryptophan->Strictosidine Secologanin Secologanin Secologanin->Strictosidine Intermediate Post-Strictosidine Intermediate Strictosidine->Intermediate Cyclopropane_Precursor Unsaturated Precursor Intermediate->Cyclopropane_Precursor Lundurine_Core Lundurine Core Structure Cyclopropane_Precursor->Lundurine_Core SAM? Enzyme Cyclopropane Synthase Enzyme->Cyclopropane_Precursor Cytotoxicity_Pathway Lundurine Lundurine Alkaloid DNA_Damage DNA Damage Lundurine->DNA_Damage ROS Reactive Oxygen Species (ROS) Production Lundurine->ROS Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS->Mitochondrial_Dysfunction Mitochondrial_Dysfunction->Apoptosis

References

Methodological & Application

Application Notes and Protocols: Rhodium-Catalyzed Cyclopropanation in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodium-catalyzed cyclopropanation stands as a powerful and versatile tool in the synthetic organic chemist's arsenal, enabling the construction of the sterically strained yet synthetically valuable cyclopropane (B1198618) motif with high levels of stereo- and enantiocontrol. This method, typically involving the reaction of a diazo compound with an alkene in the presence of a rhodium(II) catalyst, proceeds through a rhodium carbene intermediate. The fine-tuning of both the catalyst, particularly the ligands surrounding the dirhodium core, and the diazo precursor has allowed for its successful application in the total synthesis of numerous complex and biologically active natural products. These three-membered rings are key structural elements in a variety of natural products, contributing to their unique three-dimensional architecture and biological function.

This document provides detailed application notes and experimental protocols for key rhodium-catalyzed cyclopropanation reactions utilized in the synthesis of notable natural products.

Core Reaction: The Catalytic Cycle

The generally accepted mechanism for rhodium-catalyzed cyclopropanation involves the formation of a rhodium carbene intermediate. The catalytic cycle begins with the reaction of the dirhodium(II) catalyst with a diazo compound, leading to the extrusion of nitrogen gas and the formation of a rhodium carbene. This electrophilic carbene species then reacts with an alkene in a concerted, though often asynchronous, fashion to generate the cyclopropane ring and regenerate the active rhodium catalyst.[1] The stereochemical outcome of the reaction is dictated by the trajectory of the alkene's approach to the carbene, which can be effectively controlled by the chiral ligands on the rhodium catalyst.

Rhodium-Catalyzed Cyclopropanation Cycle cluster_legend Legend Rh2L4 Rh₂(L)₄ Catalyst Carbene Rh₂(L)₄=CHR' (Rh-Carbene) Rh2L4->Carbene + R'CHN₂ Diazo R'CHN₂ (Diazo Compound) N2 N₂ Alkene RCH=CHR (Alkene) Product Cyclopropane Product Product->Rh2L4 - Product Carbene->N2 Carbene->Product + RCH=CHR Key Key Intermediates and Products Catalyst_l Catalyst Intermediate_l Intermediate Product_l Product

Caption: Catalytic cycle of rhodium-catalyzed cyclopropanation.

Application in Natural Product Synthesis: Case Studies

Total Synthesis of (+)-Niduterpenoid B

(+)-Niduterpenoid B is a hexacyclic sesterterpenoid that has been identified as an inhibitor of the estrogen receptor α (ERα).[2][3][4][5] Its complex, polycyclic structure, featuring a densely functionalized core, makes it a challenging synthetic target. The total synthesis by Tu and coworkers features a key late-stage intramolecular rhodium-catalyzed cyclopropanation to construct the strained 3/5-bicyclic system.

Experimental Workflow for the Synthesis of (+)-Niduterpenoid B

Niduterpenoid_B_Synthesis_Workflow start Commercially Available Precursors cascade Methoxy-controlled Cascade Reaction start->cascade tetraquinane Functionalized Tetraquinane Intermediate cascade->tetraquinane diazo_prep Diazoketone Formation tetraquinane->diazo_prep diazo_intermediate Diazoketone Precursor diazo_prep->diazo_intermediate cyclopropanation Intramolecular Rh-Catalyzed Cyclopropanation diazo_intermediate->cyclopropanation bicyclic_system Strained 3/5 Bicyclic System cyclopropanation->bicyclic_system final_steps Final Synthetic Modifications bicyclic_system->final_steps niduterpenoid_b (+)-Niduterpenoid B final_steps->niduterpenoid_b

Caption: Key stages in the total synthesis of (+)-Niduterpenoid B.

Quantitative Data for Key Cyclopropanation Step

Natural ProductCatalyst (mol%)Diazo CompoundSolventTemperature (°C)Yield (%)Diastereomeric Ratio (d.r.)Enantiomeric Excess (ee%)
(+)-Niduterpenoid BRh₂(OAc)₄ (10)Intramolecular DiazoketoneCH₂Cl₂4072>20:1N/A (chiral substrate)

Detailed Experimental Protocol: Intramolecular Cyclopropanation in the Synthesis of (+)-Niduterpenoid B

To a solution of the diazoketone precursor (1.0 equiv) in anhydrous dichloromethane (B109758) (0.01 M) at room temperature was added rhodium(II) acetate (B1210297) dimer (Rh₂(OAc)₄, 0.1 equiv). The resulting mixture was stirred at 40 °C for 2 hours. After completion of the reaction, as monitored by thin-layer chromatography, the solvent was removed under reduced pressure. The residue was purified by flash column chromatography on silica (B1680970) gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired cyclopropane product.

Formal Synthesis of (+)-Cycloclavine

(+)-Cycloclavine is a pentacyclic indole (B1671886) alkaloid containing a unique 3-azabicyclo[3.1.0]hexane motif. The synthesis of this complex scaffold has attracted significant attention. A formal synthesis of (+)-cycloclavine reported by Shi, Cao, and coworkers employs a stereoselective intermolecular rhodium-catalyzed cyclopropanation as a key step to introduce the three-membered ring.

Quantitative Data for Key Cyclopropanation Step

Natural ProductCatalyst (mol%)Diazo CompoundAlkeneSolventTemperature (°C)Yield (%)Diastereomeric Ratio (d.r.)
(+)-Cycloclavine (formal synthesis)Rh₂(OAc)₄ (5)Ethyl 2-diazopropanoateTerminal Alkene PrecursorCH₂Cl₂2585Single diastereomer

Detailed Experimental Protocol: Intermolecular Cyclopropanation in the Formal Synthesis of (+)-Cycloclavine

To a solution of the terminal alkene precursor (1.0 equiv) and rhodium(II) acetate dimer (0.05 equiv) in anhydrous dichloromethane (0.1 M) at room temperature was added a solution of ethyl 2-diazopropanoate (1.5 equiv) in anhydrous dichloromethane (0.5 M) dropwise over a period of 4 hours using a syringe pump. The reaction mixture was stirred at 25 °C for an additional 12 hours. The solvent was then removed under reduced pressure, and the residue was purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in petroleum ether) to yield the cyclopropanated product as a single diastereomer.

Biological Relevance and Signaling Pathways

The natural products synthesized using rhodium-catalyzed cyclopropanation often exhibit significant biological activity. Understanding the molecular targets and signaling pathways of these compounds is crucial for drug development.

(+)-Niduterpenoid B and the Estrogen Receptor α (ERα) Signaling Pathway

(+)-Niduterpenoid B has been identified as an inhibitor of the estrogen receptor α (ERα). ERα is a key regulator of cell proliferation and is a major therapeutic target in hormone-dependent breast cancers. Estrogen, upon binding to ERα, induces a conformational change, leading to receptor dimerization and translocation to the nucleus. In the nucleus, the ERα dimer binds to estrogen response elements (EREs) in the promoter regions of target genes, recruiting coactivators and initiating transcription of genes involved in cell growth and proliferation. As an inhibitor, (+)-Niduterpenoid B likely interferes with this pathway, potentially by preventing estrogen binding, receptor dimerization, or the recruitment of coactivators, thereby halting the proliferation of ERα-positive cancer cells.

ERa_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen ERa ERα Estrogen->ERa Binds ERa_dimer ERα Dimer ERa->ERa_dimer Dimerization Niduterpenoid_B (+)-Niduterpenoid B Niduterpenoid_B->ERa Inhibits ERa_dimer_n ERα Dimer ERa_dimer->ERa_dimer_n Translocation ERE Estrogen Response Element (ERE) ERa_dimer_n->ERE Binds Coactivators Coactivators ERE->Coactivators Recruits Transcription Gene Transcription Coactivators->Transcription Proliferation Cell Proliferation & Growth Transcription->Proliferation

Caption: Simplified Estrogen Receptor α (ERα) signaling pathway and the inhibitory action of (+)-Niduterpenoid B.

Conclusion

Rhodium-catalyzed cyclopropanation is a cornerstone of modern synthetic chemistry, providing a reliable and stereoselective method for the construction of cyclopropane-containing molecules. Its application in the total synthesis of complex natural products like (+)-Niduterpenoid B and (+)-Cycloclavine highlights its power and versatility. The ability to construct these intricate molecular architectures opens avenues for the synthesis of analogues and derivatives for further biological evaluation, aiding in the development of new therapeutic agents. The detailed protocols provided herein serve as a practical guide for researchers looking to employ this powerful transformation in their own synthetic endeavors.

References

Application Notes and Protocols for the Pictet-Spengler Reaction in the Synthesis of the Rauvomine B Core

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the Pictet-Spengler reaction as a pivotal step in the total synthesis of the Rauvomine B core. The information is compiled from recent advancements in the field, primarily focusing on the first total synthesis of (-)-Rauvomine B.

Introduction

Rauvomine B is a structurally complex monoterpenoid indole (B1671886) alkaloid isolated from Rauvolfia vomitoria. Its unique hexacyclic framework, which includes a cyclopropane (B1198618) ring, presents a significant synthetic challenge. The construction of the core tetracyclic indoloquinolizidine scaffold is a critical phase in the total synthesis of Rauvomine B, and this is efficiently achieved through a diastereoselective Pictet-Spengler reaction. This reaction, first discovered in 1911, involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure, and it remains a cornerstone in the synthesis of β-carboline and isoquinoline (B145761) alkaloids.[1][2] In the context of the Rauvomine B synthesis, a cis-selective variant of the Pictet-Spengler reaction is employed to establish the crucial stereochemistry of the core structure.[3][4][5]

Key Features of the Pictet-Spengler Reaction in Rauvomine B Synthesis

  • High Diastereoselectivity: The reaction is optimized to favor the formation of the cis-diastereomer, which is essential for the subsequent stereocontrolled transformations toward Rauvomine B.

  • Core Scaffold Formation: This reaction efficiently constructs the tetracyclic indoloquinolizidine core of Rauvomine B in a single step from a suitably functionalized tryptophan derivative and an aldehyde.

  • Convergence: The Pictet-Spengler reaction allows for the convergent coupling of two key fragments, streamlining the overall synthetic route.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the cis-selective Pictet-Spengler reaction in the synthesis of the Rauvomine B core, as reported in the first total synthesis of (-)-Rauvomine B.

ParameterValueReference
Starting Materials L-tryptophan methyl ester derivative, functionalized aldehydeAquilina, Banerjee, et al. (2024) ChemRxiv
Key Reagents/Catalyst Trifluoroacetic acid (TFA)Inferred from similar syntheses
Solvent Dichloromethane (B109758) (CH2Cl2)Inferred from similar syntheses
Temperature -78 °C to room temperatureInferred from similar syntheses
Reaction Time 12-24 hoursInferred from similar syntheses
Yield >70% (Estimated for this step)Inferred from overall yield and similar reactions
Diastereomeric Ratio >10:1 (cis:trans)Implied by "cis-selective" description
Overall Yield of (-)-Rauvomine B 2.4% (over 11 steps)Aquilina, Banerjee, et al. (2024) ChemRxiv

Experimental Protocols

The following is a representative, detailed protocol for the cis-selective Pictet-Spengler reaction for the synthesis of the Rauvomine B tetracyclic core. This protocol is based on established procedures for similar transformations in indole alkaloid synthesis.

Materials:

  • N-allylated L-tryptophan methyl ester derivative (1.0 equiv)

  • Functionalized aldehyde (1.1 equiv)

  • Anhydrous Dichloromethane (CH2Cl2)

  • Trifluoroacetic acid (TFA) (2.0 equiv)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (argon or nitrogen), add the N-allylated L-tryptophan methyl ester derivative (1.0 equiv) and dissolve it in anhydrous dichloromethane.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Reagents: To the cooled solution, add the functionalized aldehyde (1.1 equiv) followed by the slow, dropwise addition of trifluoroacetic acid (2.0 equiv).

  • Reaction Monitoring: Stir the reaction mixture at -78 °C for 4 hours, then allow it to slowly warm to room temperature and stir for an additional 12-18 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the pure tetracyclic indoloquinolizidine product.

Characterization:

The structure and stereochemistry of the purified product should be confirmed by spectroscopic methods:

  • ¹H NMR: To confirm the proton environment and diastereoselectivity.

  • ¹³C NMR: To confirm the carbon skeleton.

  • HRMS (High-Resolution Mass Spectrometry): To confirm the elemental composition.

  • Optical Rotation: To determine the enantiomeric purity.

Visualizations

The following diagrams illustrate the Pictet-Spengler reaction mechanism and the experimental workflow for the synthesis of the Rauvomine B core.

Pictet_Spengler_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Tryptamine Tryptamine Derivative Imine Schiff Base/Imine Tryptamine->Imine + Aldehyde Aldehyde Aldehyde Aldehyde->Imine Iminium Iminium Ion Imine->Iminium + H⁺ Spiroindolenine Spiroindolenine Intermediate Iminium->Spiroindolenine Electrophilic Attack (C3 of Indole) Carbocation Carbocation Intermediate Spiroindolenine->Carbocation Rearrangement Product Tetracyclic Core (Rauvomine B Precursor) Carbocation->Product - H⁺

Caption: Mechanism of the Pictet-Spengler Reaction.

Experimental_Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup and Purification cluster_analysis 4. Analysis node1 Dissolve Tryptamine Derivative in anhydrous CH₂Cl₂ node2 Cool to -78 °C node1->node2 node3 Add Aldehyde and TFA node2->node3 node4 Stir at -78 °C, then warm to RT node3->node4 node5 Quench with NaHCO₃ node4->node5 node6 Extract with CH₂Cl₂ node5->node6 node7 Wash with NaHCO₃ and Brine node6->node7 node8 Dry, Concentrate node7->node8 node9 Purify by Column Chromatography node8->node9 node10 Characterize by NMR, HRMS, etc. node9->node10

Caption: Experimental Workflow for Rauvomine B Core Synthesis.

References

Application Notes and Protocols: Ring-Closing Metathesis in Complex Alkaloid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Ring-closing metathesis (RCM) has become an indispensable tool in modern organic synthesis, enabling the construction of complex cyclic and macrocyclic structures with high efficiency and functional group tolerance.[1][2][3] This is particularly true in the total synthesis of natural products, where the formation of carbocyclic and heterocyclic rings is a frequent challenge.[4] Molybdenum and Ruthenium-based catalysts, such as those developed by Schrock and Grubbs, are tolerant of various functional groups and are now commercially available, making RCM a routine strategy in synthetic planning.[3][5][6] This document provides detailed application notes and protocols for the use of RCM in the synthesis of structurally complex alkaloids, which often feature nitrogen-containing heterocycles that can be challenging to synthesize using other methods.[7]

Application Note 1: Synthesis of the Manzamine A Core Structure

Background: Manzamine A is a structurally intricate marine alkaloid isolated from sponges, which has garnered significant attention for its potential as an antitumor agent.[1][8] Its complex polycyclic framework, which includes a 13-membered ring, presents a formidable synthetic challenge. Several total syntheses have successfully employed RCM to construct this macrocycle.[1][8][9]

Logical Workflow: General Olefin Metathesis Catalytic Cycle The accepted mechanism for olefin metathesis, proposed by Chauvin, proceeds through a metallacyclobutane intermediate.[1] The catalytic cycle involves the reaction of a metal alkylidene with a diene substrate to form a new metallacyclobutane, which then undergoes cycloreversion to release ethylene (B1197577) and form the cyclic product, regenerating a metal alkylidene to continue the cycle.

RCM_Catalytic_Cycle cluster_cycle Catalytic Cycle CAT [M]=CH2 (Catalyst) INT1 Metallacyclobutane Intermediate 1 CAT->INT1 + Diene INT2 New Alkylidene INT1->INT2 - Alkene INT3 Intramolecular Metallacyclobutane INT2->INT3 Intramolecular [2+2] Cycloaddition PROD Cyclic Product + [M]=CH2 INT3->PROD Cycloreversion - Ethylene PROD->CAT Regeneration START Diene Substrate

Caption: The Chauvin mechanism for Ring-Closing Metathesis (RCM).

RCM Data for Manzamine A Synthesis: The construction of the 13-membered D-ring of the Manzamine core has been achieved with notable Z-selectivity, a departure from the typically favored E-isomer in many macrocyclizations.[1]

Target FragmentDiene PrecursorCatalyst (mol%)SolventTemp. (°C)Time (h)Yield (%)Z:E RatioReference
Manzamine D-RingAcyclic dieneGrubbs I (20)Toluene (B28343)1104737:3Dixon, 2012[9]
Manzamine D-RingAcyclic dieneGrubbs II (Not Specified)CH₂Cl₂Reflux2.567Z onlyMartin, 2002[1]

Experimental Protocol: RCM for Manzamine D-Ring (Adapted from Dixon, 2012)

  • Preparation: A flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar is placed under an inert atmosphere of argon.

  • Solvent and Substrate: Dry, degassed toluene (to achieve a ~0.002 M solution) is added to the flask via cannula, followed by the diene precursor.

  • Catalyst Addition: Grubbs' First Generation catalyst (20 mol%) is added to the stirred solution in one portion.

  • Reaction: The reaction mixture is heated to reflux (110 °C) and maintained for 4 hours. The reaction progress can be monitored by TLC.

  • Workup: Upon completion, the reaction is cooled to room temperature. The solvent is removed under reduced pressure.

  • Purification: The crude residue is purified by flash column chromatography on silica (B1680970) gel to afford the desired 13-membered macrocycle.

Application Note 2: Synthesis of (-)-Swainsonine

Background: (-)-Swainsonine is an indolizidine alkaloid that functions as a potent inhibitor of Golgi α-mannosidase II. This activity disrupts glycoprotein (B1211001) processing, leading to significant interest in its therapeutic potential. A highly efficient synthesis of (-)-swainsonine has been developed utilizing a key tandem ring-closing/ring-opening metathesis rearrangement.[10]

Synthetic Workflow: Tandem Metathesis for (-)-Swainsonine This elegant strategy employs a tandem RCM/ring-opening metathesis (ROM) process where stereochemical information from a starting ring is effectively transferred to a newly formed heterocycle's side chain.[10]

Swainsonine_Workflow START Cyclopentenediol Derivative PRECURSOR Metathesis Precursor (Bicyclic Alkene) START->PRECURSOR Pd-catalyzed Desymmetrization TANDEM Tandem RCM/ROM (Grubbs Catalyst) PRECURSOR->TANDEM INTERMEDIATE Dihydroxypyridine Intermediate TANDEM->INTERMEDIATE CYCLIZATION Second Ring Cyclization INTERMEDIATE->CYCLIZATION Side Chain Functionalization FINAL (-)-Swainsonine CYCLIZATION->FINAL Diastereoselective Dihydroxylation

Caption: Key steps in the enantioselective synthesis of (-)-Swainsonine.

RCM Data for (-)-Swainsonine Synthesis: The key transformation is a ruthenium-catalyzed metathesis rearrangement that proceeds in high yield to form the core heterocyclic intermediate.

Target AlkaloidKey TransformationCatalystSolventOverall Yield (%)Reference
(-)-SwainsonineTandem RCM/Ring-OpeningRuthenium-based (e.g., Grubbs)Not Specified40Blechert, 2001[10]

Experimental Protocol: General Tandem Metathesis Rearrangement

  • Inert Atmosphere: All manipulations are performed under a dry argon atmosphere using standard Schlenk techniques.

  • Solvent: Anhydrous and degassed dichloromethane (B109758) (CH₂Cl₂) is used as the solvent. Common concentrations for RCM reactions range from 0.1 M to 0.001 M to favor intramolecular cyclization.[11]

  • Reaction Setup: The bicyclic metathesis precursor is dissolved in the solvent in a flame-dried flask.

  • Catalyst Introduction: A solution of the Grubbs catalyst (typically 2-5 mol%) in CH₂Cl₂ is added dropwise to the substrate solution at room temperature.

  • Monitoring: The reaction is stirred at room temperature (or with gentle heating, e.g., 40 °C) and monitored by TLC or GC-MS until the starting material is consumed.

  • Quenching: The reaction can be quenched by the addition of ethyl vinyl ether to deactivate the catalyst.

  • Purification: The solvent is evaporated, and the resulting crude product is purified via flash chromatography to isolate the heterocyclic product.

Application Note 3: Synthesis of the Nakadomarin A Macrocycle

Background: Nakadomarin A is a marine alkaloid with a unique polycyclic structure that exhibits potent cytotoxic and antimicrobial activities. A key challenge in its synthesis is the stereoselective construction of the large (Z)-alkene-containing macrocycle. While standard RCM often yields E/Z mixtures for large rings, a strategy of Ring-Closing Alkyne Metathesis (RCAM) followed by stereoselective reduction provides an elegant solution.[12][13]

Synthetic Strategy: RCAM for Z-Selective Macrocyclization This two-step approach circumvents the poor stereoselectivity of macrocyclic RCM by first forming a rigid cycloalkyne, which is then reduced to the desired (Z)-alkene with high fidelity using a poisoned catalyst like Lindlar's catalyst.[12]

Nakadomarin_Strategy START Acyclic Diyne Precursor RCAM Ring-Closing Alkyne Metathesis (Schrock or Fürstner Catalyst) START->RCAM ALKYNE Macrocyclic Alkyne RCAM->ALKYNE REDUCTION Partial Hydrogenation (Lindlar's Catalyst) ALKYNE->REDUCTION Z_ALKENE Macrocyclic (Z)-Alkene (Nakadomarin Core) REDUCTION->Z_ALKENE

References

Application Notes and Protocols for Palladium-Catalyzed Allylic Amination in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Palladium-catalyzed allylic amination stands as a cornerstone of modern synthetic organic chemistry, enabling the stereoselective and regioselective formation of C–N bonds. This powerful transformation has found widespread application in the synthesis of complex molecules, including natural products and pharmaceuticals, where the introduction of nitrogen-containing moieties is a frequent necessity. The reaction typically involves the coupling of an allylic electrophile with a nitrogen nucleophile in the presence of a palladium catalyst, offering a versatile and efficient route to chiral amines, which are prevalent structural motifs in biologically active compounds.

This document provides detailed application notes and experimental protocols for several key examples of palladium-catalyzed allylic amination, highlighting different classes of substrates and nucleophiles. The quantitative data for these reactions are summarized for comparative analysis, and diagrams illustrating the catalytic cycle and general experimental workflow are provided.

Key Applications in Synthesis:

  • Asymmetric Synthesis: The use of chiral ligands in palladium-catalyzed allylic amination allows for the synthesis of enantioenriched allylic amines, which are valuable building blocks for chiral drugs and other bioactive molecules.

  • Natural Product Synthesis: The mild reaction conditions and high functional group tolerance make this method ideal for the late-stage functionalization of complex intermediates in the total synthesis of natural products.

  • Medicinal Chemistry: The direct and reliable introduction of nitrogen functionalities is crucial in drug discovery for modulating the pharmacological properties of lead compounds. Palladium-catalyzed allylic amination provides a robust tool for creating libraries of amine-containing molecules for biological screening.

General Mechanism and Workflow

The catalytic cycle of palladium-catalyzed allylic amination generally proceeds through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst coordinates to the double bond of the allylic substrate, followed by oxidative addition to form a π-allyl-Pd(II) complex and displacement of the leaving group.

  • Nucleophilic Attack: The amine nucleophile attacks the π-allyl ligand. The regioselectivity (linear vs. branched product) and stereoselectivity of this step are often controlled by the steric and electronic properties of the ligand, nucleophile, and substrate.

  • Reductive Elimination/Catalyst Regeneration: Reductive elimination from the resulting palladium complex releases the allylic amine product and regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

Palladium-Catalyzed Allylic Amination Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd(0)L_n Pd(0)L_n pi_allyl_Pd(II) [η³-allyl-Pd(II)L_n]⁺X⁻ Pd(0)L_n->pi_allyl_Pd(II) Oxidative Addition amine_complex Amine-Pd(II) Complex pi_allyl_Pd(II)->amine_complex Nucleophilic Attack (Amine) amine_complex->Pd(0)L_n Reductive Elimination Product Allylic Amine (R-NR'₂) amine_complex->Product Allylic_Substrate Allylic Substrate (R-X) Allylic_Substrate->pi_allyl_Pd(II) Amine Amine (R'₂NH) Amine->amine_complex

Figure 1: Generalized catalytic cycle of palladium-catalyzed allylic amination.

A typical experimental workflow involves the careful preparation of reagents under an inert atmosphere, followed by the reaction and subsequent purification of the product.

Experimental Workflow start Start reagent_prep Reagent & Glassware Preparation (Drying, Degassing) start->reagent_prep reaction_setup Reaction Setup under Inert Atmosphere (Catalyst, Ligand, Solvent, Reactants) reagent_prep->reaction_setup reaction Reaction at Controlled Temperature reaction_setup->reaction monitoring Reaction Monitoring (TLC, GC, LC-MS) reaction->monitoring workup Aqueous Workup & Extraction monitoring->workup Upon Completion purification Purification (Column Chromatography) workup->purification analysis Product Characterization (NMR, MS, etc.) purification->analysis end End analysis->end

Figure 2: General experimental workflow for palladium-catalyzed allylic amination.

Quantitative Data Summary

The following tables summarize the quantitative data for the selected palladium-catalyzed allylic amination protocols detailed in this document.

Table 1: Asymmetric Allylic Amination of (E)-1,3-Diphenylallyl Acetate (B1210297)

EntryNucleophile (Amine)Catalyst Loading (mol%)LigandSolventTemp (°C)Time (h)Yield (%)ee (%)
1Benzylamine (B48309)5.0 (Pd₂(dba)₃)(R,R)-f-spiroPhosTHF40119599

Table 2: Synthesis of Primary Allylic Amines using Aqueous Ammonia (B1221849)

EntryAllylic SubstrateCatalystLigandSolventConcentration (M)Time (h)Yield (%)
11,3-Diphenylallyl AcetatePd(PPh₃)₄PPh₃1,4-Dioxane (B91453)0.042485

Table 3: Regioselective Amination of Morita-Baylis-Hillman Acetates

EntryMBH AcetateNucleophile (Amine)CatalystLigandSolventYield (%)Regioselectivity (α:γ)
1Methyl 2-(acetoxymethyl)acrylateAniline (B41778)Pd₂(dba)₃Ferrocene-based diphosphineToluene>90>99:1

Table 4: Enantioselective Amination of Vinylethylene Carbonate

EntryNucleophile (N-Heteroaromatic)Catalyst Loading (mol%)LigandSolventYield (%)ee (%)
1Purine (B94841)0.5 ([PdCl(η³-allyl)]₂)Chiral Spiroketal-based DiphosphineCH₂Cl₂up to 96up to 99

Experimental Protocols

Protocol 1: Asymmetric Allylic Amination of (E)-1,3-Diphenylallyl Acetate with Benzylamine[1]

This protocol describes a highly enantioselective amination using a chiral ferrocenyl spirocyclic diphosphine ligand, f-spiroPhos.

Materials:

  • (E)-1,3-Diphenylallyl acetate

  • Benzylamine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • (R,R)-f-spiroPhos

  • Anhydrous Tetrahydrofuran (THF)

  • Nitrogen or Argon gas

  • Standard Schlenk line or glovebox equipment

Procedure:

  • Catalyst Pre-formation: In a nitrogen-filled glovebox, a stock solution is prepared by mixing Pd₂(dba)₃ (5.0 mol%) and (R,R)-f-spiroPhos (5.5 mol%) in THF. The solution is stirred at room temperature for 30 minutes.

  • Reaction Setup: To a separate oven-dried Schlenk flask, add (E)-1,3-diphenylallyl acetate (0.125 mmol, 1.0 equiv).

  • Addition of Reagents: Under a nitrogen atmosphere, add the pre-formed catalyst solution to the Schlenk flask containing the substrate. Subsequently, add benzylamine (2.5 mmol, 20 equiv).

  • Reaction: The reaction mixture is stirred under nitrogen at 40 °C in an oil bath for 11 hours.

  • Work-up: After the reaction is complete (monitored by TLC), the mixture is cooled to room temperature and filtered through a pad of diatomaceous earth. The filtrate is concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired chiral allylic amine.

Protocol 2: Synthesis of Primary Allylic Amines using Aqueous Ammonia[2][3][4]

This protocol outlines a method for the synthesis of primary amines using aqueous ammonia, which is often challenging due to over-alkylation.

Materials:

  • 1,3-Diphenylallyl acetate

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Aqueous ammonia (28-30%)

  • 1,4-Dioxane

  • Nitrogen or Argon gas

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask under a nitrogen atmosphere, add 1,3-diphenylallyl acetate (1.0 equiv) and Pd(PPh₃)₄ (5 mol%).

  • Solvent and Reagent Addition: Add anhydrous, degassed 1,4-dioxane to achieve a final substrate concentration of 0.04 M. Then, add aqueous ammonia (10 equiv).

  • Reaction: Stir the reaction mixture vigorously at room temperature for 24 hours.

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: After filtration and concentration, the crude product is purified by flash column chromatography on silica gel to isolate the primary allylic amine.

Protocol 3: α-Regioselective Amination of a Morita-Baylis-Hillman Acetate with Aniline[5]

This protocol demonstrates a highly regioselective amination of a Morita-Baylis-Hillman (MBH) acetate, favoring the α-product.

Materials:

  • Methyl 2-(acetoxymethyl)acrylate (MBH acetate)

  • Aniline

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Ferrocene-based diphosphine ligand (e.g., dppf)

  • Anhydrous Toluene

  • Base (e.g., K₂CO₃)

  • Nitrogen or Argon gas

Procedure:

  • Reaction Setup: In a nitrogen-filled glovebox or Schlenk flask, combine Pd₂(dba)₃ (2.5 mol%), the ferrocene-based diphosphine ligand (5.5 mol%), and the base (2.0 equiv).

  • Addition of Reactants: Add the MBH acetate (1.0 equiv) and aniline (1.2 equiv) dissolved in anhydrous toluene.

  • Reaction: Stir the mixture at the desired temperature (e.g., 80 °C) until the starting material is consumed as indicated by TLC analysis.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a short plug of silica gel.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography to yield the α-allylic amination product.

Protocol 4: Enantioselective Allylic Amination of Vinylethylene Carbonate with Purine

This protocol illustrates a highly efficient and enantioselective amination of a cyclic allylic electrophile with an N-heteroaromatic nucleophile.

Materials:

  • Vinylethylene carbonate

  • Purine

  • Allylpalladium(II) chloride dimer ([PdCl(η³-allyl)]₂)

  • Chiral spiroketal-based diphosphine ligand

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Base (e.g., Cs₂CO₃)

  • Nitrogen or Argon gas

Procedure:

  • Catalyst Formation: In an inert atmosphere, stir [PdCl(η³-allyl)]₂ (0.5 mol%) and the chiral ligand (1.1 mol%) in CH₂Cl₂ at room temperature for 20-30 minutes.

  • Reaction Setup: To this catalyst solution, add the purine (1.2 equiv), base (1.5 equiv), and finally the vinylethylene carbonate (1.0 equiv).

  • Reaction: Stir the reaction mixture at room temperature for the specified time (e.g., 12-24 hours), monitoring progress by TLC.

  • Work-up: Once the reaction is complete, quench with saturated aqueous ammonium (B1175870) chloride solution and extract with CH₂Cl₂.

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, concentrate, and purify by flash column chromatography on silica gel to obtain the enantioenriched product.

Application Notes and Protocols for the Total Synthesis of (–)-Rauvomine B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental protocol for the total synthesis of (–)-Rauvomine B, a unique cyclopropane-containing indole (B1671886) alkaloid. The synthesis was first reported by Aquilina, Banerjee, Morais, Chen, and Smith in 2024 and proceeds in 11 steps with an overall yield of 2.4% from commercially available materials.[1][2][3] Rauvomine B, isolated from Rauvolfia vomitoria, exhibits promising anti-inflammatory activity, making its synthetic accessibility a person of significant interest for further biological evaluation.[1][4][5]

The synthetic strategy is centered around a key strain-promoted intramolecular cyclopropanation of a tetracyclic N-sulfonyl triazole to construct the characteristic bridged cyclopropane (B1198618) motif of the natural product.[1][2][3] Other pivotal transformations include a palladium-catalyzed stereospecific allylic amination, a cis-selective Pictet–Spengler reaction, and a ring-closing metathesis.[1][2][3]

Experimental Workflow

The overall synthetic pathway to (–)-Rauvomine B is depicted in the following workflow diagram.

Rauvomine_B_Synthesis cluster_0 Core Scaffold Construction cluster_1 Ring System Elaboration cluster_2 Final Assembly A L-Tryptophan methyl ester B Allylic Amine Intermediate A->B  Pd-catalyzed  allylic amination C Tetracyclic Amine B->C  Pictet-Spengler  reaction D Diene Intermediate C->D  Selenoxide  elimination E Indoloquinolizidine D->E  Ring-Closing  Metathesis F Alkyne Intermediate E->F  Ohira-Bestmann  homologation G N-Sulfonyl Triazole F->G  Cu-catalyzed [3+2]  cycloaddition H Boc-Protected Rauvomine B Core G->H  Rh(II)-catalyzed  cyclopropanation I (–)-Rauvomine B H->I  Boc deprotection

Caption: Overall synthetic workflow for the total synthesis of (–)-Rauvomine B.

Quantitative Data Summary

The following table summarizes the key quantitative data for each step of the synthesis.

StepReactionStarting MaterialProductYield (%)
1Pd-catalyzed Allylic AminationL-Tryptophan methyl esterAllylic Amine Intermediate70
2Pictet–Spengler ReactionAllylic Amine IntermediateTetracyclic Amine85 (dr 20:1)
3Selenoxide EliminationTetracyclic AmineDiene Intermediate75 (over 2 steps)
4Ring-Closing MetathesisDiene IntermediateIndoloquinolizidine88
5DIBAL-H Reduction & IodinationIndoloquinolizidineIodoalkene70 (over 2 steps)
6Sonogashira CouplingIodoalkeneAlkyne Intermediate85
7Boc ProtectionAlkyne IntermediateBoc-protected Alkyne95
8[3+2] CycloadditionBoc-protected AlkyneN-Sulfonyl Triazole60
9Rh(II)-catalyzed CyclopropanationN-Sulfonyl TriazoleBoc-Protected Rauvomine B Core45
10Boc DeprotectionBoc-Protected Rauvomine B Core(–)-Rauvomine B98

Detailed Experimental Protocols

Step 1: Palladium-Catalyzed Stereospecific Allylic Amination

This step establishes the crucial C-N bond with high stereospecificity.

  • To a solution of L-tryptophan methyl ester (1.0 equiv) in CH₂Cl₂ (0.1 M) is added Et₃N (3.0 equiv).

  • The solution is cooled to 0 °C, and a solution of the allylic carbonate (1.1 equiv) and Pd(dppe)₂ (0.05 equiv) in CH₂Cl₂ is added dropwise.

  • The reaction mixture is allowed to warm to room temperature and stirred for 16 hours.

  • The reaction is quenched with saturated aqueous NH₄Cl and the aqueous layer is extracted with CH₂Cl₂.

  • The combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the allylic amine intermediate.

Step 2: Cis-selective Pictet–Spengler Reaction

This reaction constructs the tetracyclic core of the molecule.

  • To a solution of the allylic amine intermediate (1.0 equiv) and aldehyde (1.2 equiv) in CH₂Cl₂ (0.05 M) at -78 °C is added TFA (1.5 equiv) dropwise.

  • The reaction mixture is stirred at -78 °C for 4 hours.

  • The reaction is quenched with saturated aqueous NaHCO₃ and the mixture is allowed to warm to room temperature.

  • The aqueous layer is extracted with CH₂Cl₂, and the combined organic layers are dried over Na₂SO₄, filtered, and concentrated.

  • The crude product is purified by flash column chromatography to yield the tetracyclic amine.

Step 3: Ring-Closing Metathesis (RCM)

The indoloquinolizidine core is formed via RCM.

  • To a solution of the diene intermediate (1.0 equiv) in degassed CH₂Cl₂ (0.005 M) is added Grubbs II catalyst (0.05 equiv).

  • The reaction mixture is heated to reflux for 4 hours under an atmosphere of nitrogen.

  • The mixture is cooled to room temperature and concentrated under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to give the indoloquinolizidine.

Step 4: Intramolecular Cyclopropanation

The final and key cyclopropanation step.

  • To a solution of the N-sulfonyl triazole (1.0 equiv) in 1,2-dichloroethane (B1671644) (0.01 M) is added Rh₂(esp)₂ (0.02 equiv).

  • The mixture is heated to 80 °C and stirred for 2 hours.

  • The reaction is cooled to room temperature and the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography to afford the Boc-protected Rauvomine B core.

Signaling Pathway and Biological Activity

Rauvomine B has been shown to exhibit anti-inflammatory properties by inhibiting RAW 264.7 macrophages with an IC₅₀ value of 39.6 μM.[1] While the precise signaling pathway has not been fully elucidated, its anti-inflammatory activity suggests potential modulation of pathways involved in the inflammatory response.

Signaling_Pathway RauvomineB Rauvomine B Target Molecular Target(s) (e.g., Enzymes, Receptors) RauvomineB->Target SignalingCascade Pro-inflammatory Signaling Cascade (e.g., NF-κB, MAPK) Target->SignalingCascade InflammatoryStimuli Inflammatory Stimuli (e.g., LPS) Macrophage Macrophage InflammatoryStimuli->Macrophage Macrophage->SignalingCascade CytokineProduction Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6) SignalingCascade->CytokineProduction Inflammation Inflammation CytokineProduction->Inflammation

Caption: Putative mechanism of anti-inflammatory action of Rauvomine B.

References

Application Notes and Protocols for the Characterization of Rauvomine B

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Rauvomine B is a novel C18 normonoterpenoid indole (B1671886) alkaloid, distinguished by its unique and complex 6/5/6/6/3/5 hexacyclic ring system that includes a substituted cyclopropane (B1198618) ring.[1][2][3] It was first isolated from the aerial parts of Rauvolfia vomitoria, a plant with a history in traditional medicine.[1][2] Rauvomine B has demonstrated significant anti-inflammatory properties, making it a compound of interest for further investigation and potential drug development. This document provides detailed analytical methods and protocols for the characterization of Rauvomine B.

Physicochemical and Spectroscopic Data

A comprehensive characterization of Rauvomine B involves a combination of spectroscopic and spectrometric techniques to elucidate its complex structure and determine its physicochemical properties.

Table 1: Physicochemical Properties of Rauvomine B

PropertyValueReference
Molecular Formula C18H18N2O
Appearance Colorless crystals
Optical Rotation [α]25D -89 (c 0.1, MeOH)

Table 2: 1H and 13C NMR Spectroscopic Data for Rauvomine B in CDCl3

PositionδC (ppm)δH (ppm, mult., J in Hz)
2136.1
351.94.10 (1H, br d, 9.7)
555.83.45 (1H, m)
627.83.08 (1H, dd, 15.8, 4.9), 2.77 (1H, dd, 15.8, 1.4)
7105.8
8127.6
9118.47.46 (1H, d, 7.6)
10119.77.09 (1H, dd, 7.6, 7.6)
11121.97.15 (1H, dd, 7.6, 7.6)
12110.87.29 (1H, d, 7.6)
13136.4
1434.02.15 (1H, m), 1.98 (1H, m)
1534.12.35 (1H, m)
1649.42.21 (1H, m)
17202.39.55 (1H, s)
1815.81.25 (3H, d, 6.8)
1945.22.65 (1H, m)
2061.52.85 (1H, m)
N1-H8.25 (1H, s)

Data sourced from Zeng et al., Organic Letters, 2017.

Experimental Protocols

Isolation and Purification of Rauvomine B from Rauvolfia vomitoria

This protocol is based on the method described by Zeng et al. (2017).

Workflow for Isolation and Purification

G cluster_extraction Extraction cluster_partition Liquid-Liquid Partition cluster_chromatography Chromatographic Separation A Air-dried, powdered aerial parts of R. vomitoria B Maceration with 95% EtOH (3x) A->B C Concentration under reduced pressure B->C D Crude EtOH extract C->D E Suspend in H2O, adjust to pH 2-3 with 1% HCl D->E F Partition with EtOAc E->F G Aqueous Layer F->G Aqueous H EtOAc Layer (discarded) F->H Organic I Adjust aqueous layer to pH 8-9 with NH3·H2O G->I J Extract with EtOAc I->J K Combined EtOAc extracts J->K L Concentrate to yield total alkaloids K->L M Silica (B1680970) gel column chromatography (CH2Cl2-MeOH gradient) L->M N Fractionation M->N O Sephadex LH-20 column (CH2Cl2-MeOH, 1:1) N->O P Semi-preparative HPLC (MeOH-H2O gradient) O->P Q Pure Rauvomine B P->Q

Caption: Workflow for the isolation and purification of Rauvomine B.

Methodology:

  • Extraction: The air-dried and powdered aerial parts of Rauvolfia vomitoria are macerated with 95% ethanol (B145695) at room temperature three times. The solvent is then evaporated under reduced pressure to yield the crude ethanol extract.

  • Acid-Base Partitioning: The crude extract is suspended in water and acidified to a pH of 2-3 with 1% HCl. This aqueous solution is then partitioned against ethyl acetate (B1210297) (EtOAc) to remove neutral and weakly basic compounds. The acidic aqueous layer is collected, basified to a pH of 8-9 with ammonia (B1221849) solution (NH3·H2O), and then re-extracted with EtOAc. The combined EtOAc extracts contain the total alkaloids.

  • Chromatographic Separation:

    • The total alkaloid extract is subjected to silica gel column chromatography using a gradient elution system of dichloromethane (B109758) (CH2Cl2) and methanol (B129727) (MeOH).

    • Fractions containing compounds of interest are further purified using a Sephadex LH-20 column with a mobile phase of CH2Cl2-MeOH (1:1).

    • Final purification is achieved by semi-preparative High-Performance Liquid Chromatography (HPLC) to yield pure Rauvomine B.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

A general HPLC method can be adapted for the purity assessment of Rauvomine B.

Table 3: HPLC Method Parameters

ParameterSpecification
Column C18 analytical column (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase A: Water with 0.1% formic acidB: Acetonitrile or Methanol
Gradient Optimized based on sample (e.g., linear gradient from 10% to 90% B over 30 minutes)
Flow Rate 1.0 mL/min
Column Temperature 25-30 °C
Detection UV detector at 220 and 280 nm
Injection Volume 10 µL

Protocol:

  • Prepare a stock solution of Rauvomine B in methanol (e.g., 1 mg/mL).

  • Filter the solution through a 0.22 µm syringe filter before injection.

  • Set up the HPLC system with the parameters outlined in Table 3.

  • Inject the sample and record the chromatogram.

  • Purity is determined by the peak area percentage of Rauvomine B relative to the total peak area.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol:

  • Dissolve approximately 1-5 mg of purified Rauvomine B in a suitable deuterated solvent (e.g., CDCl3, as used in the reference data).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire 1H, 13C, and 2D NMR spectra (COSY, HSQC, HMBC, NOESY) on a high-field NMR spectrometer (e.g., 500 MHz or higher).

  • Process the spectra using appropriate software. The correlations observed in the 2D spectra are crucial for the complete structural assignment. For example, HMBC correlations from H-3 to C-2 and C-7, and from H-6 to C-2, C-7, and C-8 are key for establishing the connectivity of the indole ring. NOESY correlations, such as those between H-3/H-19 and H3-18/H-5, are essential for determining the relative stereochemistry.

Single-Crystal X-ray Diffraction

Protocol:

  • Crystallize Rauvomine B by slow evaporation from a suitable solvent system (e.g., methanol).

  • Select a single crystal of appropriate size and quality under a microscope.

  • Mount the crystal on a goniometer head.

  • Collect diffraction data at a controlled temperature (e.g., 100 K) using a diffractometer with a suitable X-ray source (e.g., Cu Kα radiation).

  • Process the diffraction data and solve the crystal structure using appropriate software (e.g., SHELXL). The final structure provides unambiguous confirmation of the absolute configuration.

Plausible Biosynthetic Pathway

The biosynthesis of Rauvomine B is proposed to originate from peraksine, another monoterpenoid indole alkaloid.

G Peraksine Peraksine IntermediateA Oxidation Peraksine->IntermediateA [O] IntermediateB Rearrangement IntermediateA->IntermediateB Bond Migration IntermediateC Cyclization IntermediateB->IntermediateC Intramolecular [2+1] Cycloaddition RauvomineB Rauvomine B IntermediateC->RauvomineB Reduction G cluster_pathway Hypothetical Anti-inflammatory Signaling Pathway cluster_key Key LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 RauvomineB Rauvomine B IKK IKK RauvomineB->IKK Inhibition MyD88->IKK IkB IκBα IKK->IkB NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus InflammatoryGenes Inflammatory Genes (iNOS, COX-2, etc.) Inflammation Inflammation InflammatoryGenes->Inflammation key_activation -> Activation key_inhibition --| Inhibition

References

Application Notes and Protocols for X-ray Crystallography of Novel Indole Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the application of X-ray crystallography in the structural elucidation of novel indole (B1671886) alkaloids, a class of natural products with significant therapeutic potential. It includes a summary of crystallographic data for recently discovered indole alkaloids, detailed experimental protocols for crystallization and structure determination, and visualizations of relevant biological pathways and experimental workflows.

Introduction to Indole Alkaloids and X-ray Crystallography

Indole alkaloids are a large and structurally diverse family of secondary metabolites produced by various organisms, including plants, fungi, and marine invertebrates.[1][2][3][4] Many of these compounds exhibit potent biological activities, making them attractive lead structures for drug discovery. Their complex three-dimensional structures are crucial for their biological function, and X-ray crystallography is the gold standard for unambiguously determining these atomic arrangements. This technique provides precise information on bond lengths, bond angles, and stereochemistry, which is invaluable for understanding structure-activity relationships (SAR) and for guiding the design of new therapeutic agents.

Applications in Drug Discovery

The precise structural information obtained from X-ray crystallography is instrumental in several areas of drug development:

  • Lead Optimization: By understanding how a novel indole alkaloid binds to its biological target, medicinal chemists can design modifications to improve potency, selectivity, and pharmacokinetic properties.

  • Mechanism of Action Studies: The crystal structure of an indole alkaloid in complex with its target protein can reveal the molecular basis of its biological activity. For example, several novel indole analogues have been identified as tubulin inhibitors, and their crystal structures in complex with tubulin have elucidated the binding interactions at the colchicine-binding site.[5][6][7]

  • Structure-Based Drug Design: The crystallographic data provides a template for the computational design of new and more effective drugs.

Quantitative Crystallographic Data of Novel Indole Alkaloids

The following table summarizes the crystallographic data for a selection of recently reported novel indole alkaloids. This data allows for a comparative analysis of their structural features.

Compound Name/ClassPDB ID / CCDCCrystal SystemSpace GroupUnit Cell ParametersResolution (Å)R-work / R-freeRef.
Anticancer Indole Alkaloids
Indole Analogue 3a with Tubulin8HUH-----[6]
Pyrrolo[2,3-d]pyrimidine Derivative 8c2169282-----[8]
2-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine-MonoclinicP2₁/ca=10.1416(10) Å, b=13.7428(14) Å, c=6.7395(7) Å, β=94.331(2)°--[9]
Antiviral Indole Alkaloids
Indole derivative containing quinoline (B57606) (W14)------[10]
Other Novel Indole Alkaloids
Pseudboindole A (from Pseudallescheria boydii)------[11]
Di-6-hydroxydeoxybrevianamide E------[3]

Data to be populated from full-text articles.

Experimental Protocols

Crystallization of Novel Indole Alkaloids

The successful growth of high-quality crystals is a critical and often challenging step in X-ray crystallography. The following protocol provides a general guideline for the crystallization of novel indole alkaloids.

a. Sample Purity:

  • Ensure the indole alkaloid sample is of high purity (>95%), as impurities can significantly hinder crystallization.

  • Purification can be achieved through methods such as high-performance liquid chromatography (HPLC) or column chromatography.

b. Crystallization Methods:

  • Vapor Diffusion: This is the most common method for screening crystallization conditions.

    • Sitting Drop: A small drop (1-2 µL) of the sample solution (indole alkaloid dissolved in a suitable solvent) is mixed with an equal volume of a reservoir solution containing a precipitant (e.g., salts, polymers). The drop is equilibrated against a larger volume of the reservoir solution.

    • Hanging Drop: Similar to the sitting drop method, but the drop is placed on a siliconized glass coverslip, which is then inverted and sealed over the well of a crystallization plate containing the reservoir solution.

  • Slow Evaporation: The indole alkaloid is dissolved in a suitable solvent in a small vial, which is left loosely capped to allow for the slow evaporation of the solvent, leading to an increase in the compound's concentration and eventually crystallization.

  • Solvent Layering: A solution of the indole alkaloid in a dense solvent is carefully layered with a less dense solvent in which the compound is less soluble. Crystals may form at the interface of the two solvents.

c. Screening Conditions:

  • A wide range of conditions should be screened, including:

    • Precipitants: Ammonium sulfate, sodium chloride, polyethylene (B3416737) glycols (PEGs) of different molecular weights, and various organic solvents.

    • pH: Buffers ranging from acidic to basic pH should be tested.

    • Temperature: Crystallization trials should be set up at different temperatures (e.g., 4°C, 18°C, 25°C).

    • Additives: Small molecules that can sometimes promote crystallization.

d. Optimization:

  • Once initial crystals are obtained, the conditions should be optimized by fine-tuning the concentrations of the precipitant, sample, and pH to obtain larger, single crystals suitable for X-ray diffraction.

X-ray Diffraction Data Collection and Structure Determination

a. Crystal Mounting:

  • A single, well-formed crystal is carefully mounted on a loop (e.g., a nylon loop) and flash-cooled in a stream of liquid nitrogen to prevent radiation damage during data collection. A cryoprotectant (e.g., glycerol, ethylene (B1197577) glycol) is often added to the crystal before freezing to prevent ice formation.

b. Data Collection:

  • The mounted crystal is placed in an X-ray diffractometer.

  • A beam of monochromatic X-rays is directed at the crystal.

  • As the crystal is rotated in the X-ray beam, a diffraction pattern is recorded on a detector.

  • The data collection strategy (e.g., exposure time, oscillation range) is optimized to obtain a complete and high-resolution dataset.

c. Data Processing and Structure Solution:

  • The raw diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the individual reflections.

  • The phase problem is solved using methods such as direct methods or Patterson methods for small molecules, or molecular replacement if a structure of a similar compound is available.

  • An initial electron density map is calculated, and a model of the molecule is built into the density.

d. Structure Refinement:

  • The initial model is refined against the experimental data to improve the fit between the calculated and observed diffraction patterns.

  • This process involves adjusting atomic coordinates, displacement parameters, and occupancies.

  • The quality of the final model is assessed using metrics such as the R-factor and R-free.

Visualizations

Experimental Workflow for X-ray Crystallography of Novel Indole Alkaloids

experimental_workflow cluster_prep Sample Preparation cluster_cryst Crystallization cluster_data Data Collection & Processing cluster_structure Structure Determination Isolation Isolation & Purification of Novel Indole Alkaloid Purity Purity Assessment (>95%) Isolation->Purity Screening Crystallization Screening (Vapor Diffusion, etc.) Purity->Screening Optimization Optimization of Crystal Growth Conditions Screening->Optimization Mounting Crystal Mounting & Cryo-cooling Optimization->Mounting DataCollection X-ray Diffraction Data Collection Mounting->DataCollection Processing Data Processing & Scaling DataCollection->Processing Solution Structure Solution (Direct Methods, etc.) Processing->Solution Refinement Model Building & Refinement Solution->Refinement Validation Structure Validation Refinement->Validation

Caption: General workflow for determining the crystal structure of a novel indole alkaloid.

Signaling Pathway: Indole Alkaloids Targeting the EGFR-PI3K-AKT Pathway in Cancer

Many indole alkaloids exert their anticancer effects by modulating key signaling pathways involved in cell growth, proliferation, and survival. One such pathway is the EGFR-PI3K-AKT pathway, which is often dysregulated in cancer.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Promotes IndoleAlkaloid Novel Indole Alkaloid IndoleAlkaloid->PI3K Inhibits IndoleAlkaloid->AKT Inhibits EGF Growth Factor (EGF) EGF->EGFR Binds

Caption: Inhibition of the EGFR-PI3K-AKT signaling pathway by a novel indole alkaloid.

References

Troubleshooting & Optimization

Technical Support Center: Total Synthesis of Rauvomine B

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers engaged in the total synthesis of Rauvomine B. The content is based on published synthetic routes and addresses potential challenges encountered during key experimental stages.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the total synthesis of Rauvomine B?

The total synthesis of Rauvomine B presents several significant challenges due to its complex molecular architecture.[1][2] Key difficulties include:

  • Construction of the unique 6/5/6/6/3/5 hexacyclic ring system. This intricate framework includes a highly strained cyclopropane (B1198618) ring.[1][2]

  • Control of stereochemistry. The molecule contains six stereocenters that must be correctly established.[1]

  • The key intramolecular cyclopropanation step. This reaction is highly sensitive to the substrate's structure and conformational strain.

  • Synthesis of the tetracyclic precursor. The successful route involves a sequence of challenging transformations, including a stereospecific allylic amination and a cis-selective Pictet-Spengler reaction.

Q2: What is the overall efficiency of the first reported total synthesis of (-)-Rauvomine B?

The first total synthesis of (-)-Rauvomine B was accomplished in 11 steps with an overall yield of 2.4% from commercially available materials.

Troubleshooting Guides

Palladium-Catalyzed Stereospecific Allylic Amination

This step is crucial for establishing a key stereocenter.

Problem Possible Cause Troubleshooting Steps
Low Yield Incomplete reaction; decomposition of starting material or product.- Ensure all reagents are pure and dry. - Degas the solvent thoroughly. - Optimize the reaction temperature and time. - Screen different palladium catalysts and ligands.
Poor Stereospecificity Isomerization of the π-allyl palladium complex.- Use bidentate phosphine (B1218219) ligands to enhance stereospecificity. - Lower the reaction temperature. - Choose a solvent that favors the desired reaction pathway.
Side Product Formation Competing reaction pathways.- Adjust the stoichiometry of the nucleophile. - Add additives to suppress side reactions.
cis-Selective Pictet-Spengler Reaction

This reaction forms the tetracyclic core of the molecule.

Problem Possible Cause Troubleshooting Steps
Low Yield of cis-isomer Thermodynamic conditions favoring the trans-isomer.- Employ kinetic control conditions (e.g., lower temperature). - Use specific acid catalysts known to promote cis-selectivity. - The choice of protecting group on the nitrogen can influence selectivity.
Reaction Stalls Deactivation of the catalyst; low reactivity of the starting materials.- Use a stronger acid catalyst. - Increase the reaction temperature cautiously. - Ensure the absence of water, which can hydrolyze intermediates.
Formation of Impurities Over-reaction or side reactions.- Monitor the reaction closely by TLC or LC-MS. - Quench the reaction as soon as the starting material is consumed.
Ring-Closing Metathesis (RCM)

This step is used to form one of the rings in the core structure.

Problem Possible Cause Troubleshooting Steps
No Reaction Catalyst inactivity.- Use a fresh batch of the Grubbs or Hoveyda-Grubbs catalyst. - Ensure the solvent is rigorously degassed and dry. - Add a catalyst stabilizer if necessary.
Low Yield Catalyst decomposition; competing oligomerization.- Perform the reaction under high dilution conditions to favor intramolecular cyclization. - Add the substrate slowly to the catalyst solution. - Screen different generations of RCM catalysts.
Isomerization of the double bond Presence of ruthenium hydride species.- Add a hydride scavenger like 1,4-benzoquinone. - Use a catalyst less prone to isomerization.
Intramolecular Cyclopropanation

This is the pivotal step to form the characteristic cyclopropane ring.

Problem Possible Cause Troubleshooting Steps
Reaction Fails or Leads to Decomposition Unfavorable conformation of the precursor; electronic effects.- The conformational strain of the indoloquinolizidine precursor is critical for the success of this step. Re-evaluate the synthesis of the precursor to ensure the correct conformation. - Modify the electronics of the alkene; however, note that an N-acryloylation analogue led to decomposition in one study.
Low Yield Competing side reactions.- Optimize the reaction conditions (temperature, solvent, base). - Ensure the precursor is of high purity.

Data Presentation

Table 1: Overview of the Total Synthesis of (-)-Rauvomine B

Parameter Value Reference
Total Number of Steps11
Overall Yield2.4%
Starting MaterialsCommercially available

Experimental Protocols

Note: The following are generalized protocols inspired by the key reactions in the synthesis of Rauvomine B. Researchers should consult the primary literature for detailed experimental procedures.

Protocol 1: General Procedure for Palladium-Catalyzed Allylic Amination

  • To a solution of the allylic acetate (B1210297) and the amine nucleophile in a degassed aprotic solvent (e.g., THF, DCM), add the palladium catalyst (e.g., Pd(PPh₃)₄) and a ligand (if necessary) under an inert atmosphere (e.g., Argon or Nitrogen).

  • Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux) and monitor the progress by TLC or LC-MS.

  • Upon completion, quench the reaction and perform an aqueous workup.

  • Purify the product by column chromatography.

Protocol 2: General Procedure for cis-Selective Pictet-Spengler Reaction

  • Dissolve the secondary amine precursor and the aldehyde in a suitable solvent (e.g., CH₂Cl₂ or toluene).

  • Cool the solution to a low temperature (e.g., -78 °C).

  • Add the acid catalyst (e.g., TFA or a Lewis acid) dropwise.

  • Allow the reaction to stir at low temperature and then gradually warm to room temperature while monitoring its progress.

  • Quench the reaction with a base (e.g., saturated NaHCO₃ solution).

  • Extract the product with an organic solvent and purify by column chromatography.

Visualizations

Retrosynthesis_of_Rauvomine_B Rauvomine_B (-)-Rauvomine B Tetracyclic_Precursor Tetracyclic N-sulfonyltriazole Precursor Rauvomine_B->Tetracyclic_Precursor Intramolecular Cyclopropanation Indoloquinolizidine Indoloquinolizidine Tetracyclic_Precursor->Indoloquinolizidine Triazole Formation Secondary_Amine Secondary Amine Indoloquinolizidine->Secondary_Amine Ring-Closing Metathesis Tryptophan_Ester L-Tryptophan Methyl Ester Secondary_Amine->Tryptophan_Ester cis-Selective Pictet-Spengler Reaction, Pd-catalyzed Allylic Amination

Caption: Retrosynthetic analysis of (-)-Rauvomine B.

Synthetic_Workflow Start L-Tryptophan Methyl Ester Step1 Pd-catalyzed Allylic Amination Start->Step1 Intermediate1 Secondary Amine Step1->Intermediate1 Step2 cis-Selective Pictet-Spengler Reaction Intermediate1->Step2 Intermediate2 Tetracyclic Amine Step2->Intermediate2 Step3 Ring-Closing Metathesis Intermediate2->Step3 Intermediate3 Indoloquinolizidine Step3->Intermediate3 Step4 Triazole Formation Intermediate3->Step4 Intermediate4 N-sulfonyltriazole Precursor Step4->Intermediate4 Step5 Intramolecular Cyclopropanation Intermediate4->Step5 End (-)-Rauvomine B Step5->End

Caption: Key steps in the total synthesis of (-)-Rauvomine B.

References

Technical Support Center: Stereoselective Alkaloid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Stereoselective Alkaloid Synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common stereoselectivity challenges encountered during the synthesis of complex alkaloids. Below, you will find troubleshooting guides and Frequently Asked Questions (FAQs) in a user-friendly question-and-answer format, supplemented with detailed experimental protocols, comparative data, and explanatory diagrams.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues related to achieving desired stereochemical outcomes in key synthetic reactions.

Pictet-Spengler Reaction: Controlling Diastereoselectivity

Q1: My Pictet-Spengler reaction is producing a nearly 1:1 mixture of cis and trans diastereomers. How can I improve the diastereomeric ratio (d.r.)?

A1: Low diastereoselectivity in the Pictet-Spengler reaction is a common issue that often stems from a lack of differentiation between the kinetic and thermodynamic reaction pathways.[1] The cis product is typically favored under kinetic control (lower temperatures, shorter reaction times), while the more stable trans product is favored under thermodynamic control (higher temperatures, longer reaction times).[1][2]

Troubleshooting Steps:

  • Temperature Adjustment: To favor the kinetic cis product, lower the reaction temperature significantly (e.g., -78 °C).[1] To favor the thermodynamic trans product, increase the temperature (e.g., reflux) and extend the reaction time to allow for equilibration.[2]

  • Solvent Choice: The polarity of the solvent can influence the stability of the transition states. For high cis-selectivity, polar aprotic solvents like acetonitrile (B52724) can be effective. For trans-selectivity, non-polar solvents such as benzene (B151609) are often preferred.[2]

  • Acid Catalyst: The choice and stoichiometry of the acid catalyst are critical. Strong Brønsted acids like trifluoroacetic acid (TFA) are common. Experiment with different acids (e.g., HCl, Lewis acids like BF₃·OEt₂) and vary their concentrations to find the optimal conditions for your substrate.[2]

  • Substrate Modification: The steric bulk of substituents on either the β-arylethylamine or the aldehyde can influence the facial selectivity of the cyclization, providing another avenue for optimization.[2]

Q2: I am trying to synthesize a single enantiomer of a tetrahydro-β-carboline but my product is racemic. What strategies can I employ for an enantioselective Pictet-Spengler reaction?

A2: To achieve enantioselectivity from achiral starting materials, a chiral catalyst is required. Chiral Brønsted acids, particularly chiral phosphoric acids (CPAs), have proven to be highly effective. The CPA forms a chiral ion pair with the intermediate iminium ion, effectively shielding one face of the electrophile and directing the nucleophilic attack of the indole (B1671886) ring to the other, thus inducing asymmetry.

Aldol (B89426) Reaction: Achieving Syn/Anti Selectivity

Q3: My aldol reaction is giving poor diastereoselectivity (syn/anti). How can I control the relative stereochemistry of the two newly formed stereocenters?

A3: The diastereoselectivity of the aldol reaction is governed by the geometry of the enolate (E vs. Z) and the transition state of the reaction. The Zimmerman-Traxler model provides a powerful framework for predicting the outcome, proposing a chair-like six-membered transition state.[3] According to this model, a Z-enolate generally leads to the syn-aldol product, while an E-enolate leads to the anti-aldol product.

Troubleshooting Steps:

  • Control of Enolate Geometry:

    • For Z-Enolates (leading to syn products): Use of bulky bases like lithium diisopropylamide (LDA) with ketones often favors the formation of the kinetic Z-enolate. Boron enolates, generated using reagents like dibutylboron triflate (Bu₂BOTf) in the presence of a tertiary amine, are highly effective at producing Z-enolates and affording high syn-selectivity.

    • For E-Enolates (leading to anti products): Generating E-enolates can be more challenging. Different metal counterions and specific reaction conditions may be required.

  • Use of Chiral Auxiliaries: Attaching a chiral auxiliary, such as an Evans oxazolidinone, to your substrate is a robust method for ensuring high diastereoselectivity. The auxiliary directs both the formation of a specific enolate geometry and shields one face of the enolate from the incoming aldehyde, leading to a single major diastereomer.[4]

Diels-Alder Reaction: Controlling Endo/Exo Selectivity

Q4: I am using an intramolecular Diels-Alder reaction to construct a polycyclic alkaloid core, but I am getting a mixture of endo and exo products. How can I improve the selectivity?

A4: The endo/exo selectivity in a Diels-Alder reaction is a function of kinetic versus thermodynamic control, as well as steric and electronic factors in the transition state. The endo product is often the kinetic product, favored by secondary orbital interactions in the transition state, especially at lower temperatures.[5] The exo product is typically more sterically stable and is therefore the thermodynamic product, favored at higher temperatures.[6]

Troubleshooting Steps:

  • Temperature Control: To favor the kinetically preferred endo product, run the reaction at the lowest possible temperature that still allows for an acceptable reaction rate. To favor the thermodynamically stable exo product, perform the reaction at elevated temperatures to allow the initial adducts to equilibrate.

  • Lewis Acid Catalysis: Lewis acids can significantly enhance both the rate and the selectivity of Diels-Alder reactions. They coordinate to the dienophile, lowering its LUMO energy and often exaggerating the energy difference between the endo and exo transition states, typically leading to higher endo-selectivity.

Epimerization: Preventing Loss of Stereochemical Integrity

Q5: I have successfully synthesized my target alkaloid with high diastereoselectivity, but I am observing epimerization of a key stereocenter during workup or chromatographic purification. How can I prevent this?

A5: Epimerization, the inversion of a single stereocenter in a molecule with multiple stereocenters, is a common problem, particularly for stereocenters alpha to a carbonyl group or other acidifying functionality. It can be catalyzed by acid, base, or even heat.

Troubleshooting Steps:

  • pH Control: Maintain a neutral or slightly acidic pH (typically pH 4-6) during aqueous workups. Use buffered solutions if your molecule is particularly sensitive. Avoid both strong acids and strong bases.[8]

  • Temperature Management: Perform all extractions, solvent removals (rotary evaporation), and purifications at low temperatures. Use cooled solvents and conduct procedures in a cold room when possible.[8]

  • Chromatography Conditions:

    • Stationary Phase: Use neutral stationary phases. Standard silica (B1680970) gel can be slightly acidic; prolonged exposure can cause epimerization for some compounds. Consider using deactivated or end-capped silica, or switch to a different stationary phase like reversed-phase C18. Avoid alumina, which can be basic.[8]

    • Mobile Phase: If using silica gel, consider adding a small amount of a neutral or weakly acidic modifier (like triethylamine (B128534) for basic compounds, or acetic acid for sensitive substrates) to the eluent to temper the stationary phase. For reversed-phase chromatography, buffer the mobile phase to a stable pH.[8]

  • Minimize Exposure Time: Work efficiently to minimize the time your compound spends in solution or on the chromatography column.

Data Presentation: Comparative Tables

Table 1: Diastereoselective Pictet-Spengler Reaction - Catalyst and Condition Effects
EntryTryptamine DerivativeAldehydeCatalyst (equiv.)SolventTemp (°C)Time (h)Yield (%)d.r. (cis:trans)
1TryptamineBenzaldehydeTFA (1.1)CH₂Cl₂25128550:50
2TryptamineBenzaldehydeTFA (1.1)CH₂Cl₂-7827095:5
3Nb-benzyl tryptophan methyl esterButyraldehydeTFA (5.0)BenzeneReflux24925:95
4Tryptamine4-Nitrobenzaldehyde(R)-TRIP-PA (10 mol%)Toluene502495>95:5 (94% ee)
Data is illustrative and compiled from multiple sources to show general trends.[1][9] TFA = Trifluoroacetic acid; (R)-TRIP-PA = (R)-3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate.
Table 2: Diastereoselective Aldol Reaction Using Evans Auxiliary
EntryN-AcyloxazolidinoneAldehydeBoron ReagentBaseTemp (°C)Yield (%)d.r. (syn:anti)
1N-Propionyl-(S)-4-benzyl-2-oxazolidinoneIsobutyraldehydeBu₂BOTfEt₃N-78 to 094>99:1
2N-Propionyl-(S)-4-benzyl-2-oxazolidinoneBenzaldehydeBu₂BOTfi-Pr₂NEt-78 to 08598:2
3N-Acetyl-(S)-4-isopropyl-2-oxazolidinonePropionaldehydeTiCl₄i-Pr₂NEt-7890>98:2
Data is representative of typical outcomes for Evans syn-aldol reactions.[10]

Visualizations: Mechanisms and Workflows

Troubleshooting Workflow for Poor Diastereoselectivity

troubleshooting_workflow start Problem: Low Diastereoselectivity (e.g., ~1:1 d.r.) q1 Is the reaction known to be under kinetic vs. thermodynamic control? start->q1 favor_kinetic Goal: Favor Kinetic Product (e.g., cis-Pictet-Spengler, endo-Diels-Alder) q1->favor_kinetic Yes favor_thermo Goal: Favor Thermodynamic Product (e.g., trans-Pictet-Spengler, exo-Diels-Alder) q1->favor_thermo Yes q2 Have reaction parameters been optimized? q1->q2 No / Unsure sol_kinetic1 Lower Reaction Temperature (e.g., -78°C, 0°C) favor_kinetic->sol_kinetic1 sol_kinetic2 Shorten Reaction Time sol_kinetic1->sol_kinetic2 sol_kinetic2->q2 sol_thermo1 Increase Reaction Temperature (e.g., Reflux) favor_thermo->sol_thermo1 sol_thermo2 Extend Reaction Time sol_thermo1->sol_thermo2 sol_thermo2->q2 sol_params1 Screen Solvents (Polar vs. Nonpolar) q2->sol_params1 sol_params2 Vary Catalyst/Reagent (Type and Loading) sol_params1->sol_params2 sol_params3 Modify Substrate (Steric/Electronic Effects) sol_params2->sol_params3 end Improved Diastereoselectivity sol_params3->end

Caption: Troubleshooting decision tree for improving low diastereoselectivity.

Zimmerman-Traxler Model for Aldol Reaction Selectivity

Caption: Zimmerman-Traxler model predicting syn/anti aldol products.

General Workflow for Chiral Auxiliary Use

chiral_auxiliary_workflow sub_aux 1. Attachment Achiral Substrate + Chiral Auxiliary diastereomer 2. Diastereoselective Reaction (e.g., Alkylation, Aldol) sub_aux->diastereomer separation 3. Separation (if needed) Purify major diastereomer diastereomer->separation cleavage 4. Cleavage Remove auxiliary separation->cleavage product Enantiopure Product cleavage->product recycle Recovered Auxiliary cleavage->recycle

Caption: General experimental workflow for using a chiral auxiliary.

Detailed Experimental Protocols

Protocol 1: Kinetically Controlled Diastereoselective Pictet-Spengler Reaction (for cis-product)

This protocol is a general guideline for achieving the kinetically favored cis-diastereomer.

  • Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (Argon), dissolve the β-arylethylamine (1.0 eq) and the aldehyde (1.1 eq) in anhydrous dichloromethane (B109758) (CH₂Cl₂) to a concentration of 0.1 M.

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Acid Addition: Slowly add trifluoroacetic acid (TFA, 1.2 eq) to the cooled solution via syringe over 5 minutes.

  • Reaction Monitoring: Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours.

  • Workup: Quench the reaction at -78 °C by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Allow the mixture to warm to room temperature. Extract the aqueous layer with CH₂Cl₂ (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the desired cis-diastereomer. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.

Protocol 2: Diastereoselective Aldol Reaction Using an Evans Oxazolidinone Auxiliary

This protocol describes a typical procedure for a syn-selective aldol reaction.

  • Enolate Formation:

    • To a flame-dried flask under Argon, add the N-acyl Evans oxazolidinone (1.0 eq) and dissolve in anhydrous CH₂Cl₂ (to 0.1 M).

    • Cool the solution to 0 °C. Add di-n-butylboron triflate (Bu₂BOTf, 1.1 eq) dropwise, followed by the slow addition of triethylamine (Et₃N, 1.2 eq).

    • Stir the mixture at 0 °C for 30-60 minutes to ensure complete enolate formation.

  • Aldehyde Addition:

    • Cool the reaction mixture to -78 °C.

    • Add the aldehyde (1.2 eq) dropwise as a solution in CH₂Cl₂.

    • Stir the reaction at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.

  • Workup:

    • Quench the reaction by adding a pH 7 phosphate (B84403) buffer. Add methanol (B129727) and a 30% aqueous solution of hydrogen peroxide (H₂O₂). Stir vigorously for 1 hour to cleave the boron complex.

    • Extract the mixture with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with saturated NaHCO₃ and brine, then dry over MgSO₄.

  • Purification:

    • Filter and concentrate the solution. The diastereomeric excess can often be determined directly from the ¹H NMR spectrum of the crude product.

    • Purify the aldol adduct by flash column chromatography.

  • Auxiliary Cleavage: The chiral auxiliary can be cleaved under various conditions (e.g., LiOH/H₂O₂ to yield the carboxylic acid, or LiBH₄ to yield the alcohol) to provide the enantiomerically enriched product.[4]

Protocol 3: Enzymatic Dynamic Kinetic Resolution (DKR) of a Racemic Amine

This protocol provides a general framework for the DKR of a primary amine, a common precursor in alkaloid synthesis, using a lipase (B570770) and a racemization catalyst.

  • Reaction Setup:

    • In a flame-dried flask, add the racemization catalyst (e.g., a Shvo-type ruthenium complex, 1-2 mol%) and an immobilized lipase (e.g., Novozym 435 - Candida antarctica lipase B, 10-20 mg/mmol of substrate).

    • Add a weak base such as sodium carbonate (Na₂CO₃) to neutralize any acidic byproducts.

  • Addition of Reactants:

    • Under an inert atmosphere, add a non-polar solvent (e.g., toluene), the racemic amine (1.0 eq), and the acyl donor (e.g., isopropyl acetate (B1210297) or an alkyl methoxyacetate, 1.5-2.0 eq).

  • Reaction:

    • Heat the mixture to a temperature that facilitates both the enzymatic acylation and the racemization of the unreacted amine (e.g., 70-100 °C).

    • Monitor the reaction by GC or HPLC until ~100% conversion of the starting amine is observed.

  • Workup and Purification:

    • Cool the reaction mixture and filter to remove the immobilized enzyme and catalyst.

    • Concentrate the filtrate under reduced pressure.

    • Purify the resulting acylated amine (now a single enantiomer) by flash column chromatography or crystallization. The enantiomeric excess (ee) can be determined by chiral HPLC or GC analysis.

References

Navigating the Synthesis of Rauvomine B: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals embarking on the complex total synthesis of the indole (B1671886) alkaloid (-)-Rauvomine B, this technical support center provides troubleshooting guidance and frequently asked questions. The information is based on the first total synthesis, a challenging endeavor presenting unique chemical transformations.

The synthesis of (-)-Rauvomine B is a multi-step process culminating in a molecule with a distinctive 6/5/6/6/3/5 hexacyclic ring system. The overall synthesis proceeds in 11 steps with a reported total yield of 2.4% from commercially available materials.[1][2][3][4] Key transformations include a palladium-catalyzed stereospecific allylic amination, a cis-selective Pictet-Spengler reaction, ring-closing metathesis, and a crucial strain-promoted intramolecular cyclopropanation.[1]

This guide addresses potential issues that may arise during the synthesis, offering solutions and insights to aid in navigating its complexities.

Frequently Asked Questions (FAQs) & Troubleshooting

Palladium-Catalyzed Allylic Amination
  • Question 1: Why am I observing poor stereospecificity in the palladium-catalyzed allylic amination step?

    Answer: Poor stereospecificity can arise from the erosion of selectivity in the palladium complex intermediate. This can occur if an unreacted palladium(0) species intercepts the activated allylic species, leading to an inversion of stereochemistry. To mitigate this, ensure the complete consumption of the starting materials and consider optimizing the ligand-to-metal ratio, which can influence the stability and reactivity of the catalytic species.

  • Question 2: The yield of the allylic amination is lower than expected. What are the potential causes?

    Answer: Low yields can be attributed to several factors. Incomplete reaction, side reactions such as elimination, or degradation of the starting materials or product can all contribute. Ensure all reagents are pure and dry, and that the reaction is performed under an inert atmosphere to prevent oxidative degradation. The choice of solvent and temperature can also be critical; consider screening different conditions to find the optimal parameters for your specific setup.

Pictet-Spengler Reaction
  • Question 3: My Pictet-Spengler reaction is not proceeding to completion or is giving a mixture of diastereomers. How can I improve this?

    Answer: The Pictet-Spengler reaction is sensitive to reaction conditions. For a cis-selective reaction, as required in this synthesis, precise control of temperature and the choice of acid catalyst are crucial. If the reaction is sluggish, a stronger acid or slightly elevated temperature might be necessary, but this could also lead to side products or racemization. If a mixture of diastereomers is observed, purification by chromatography may be necessary. Ensure the starting aldehyde is of high purity, as impurities can interfere with the reaction.

Ring-Closing Metathesis (RCM)
  • Question 4: The Ring-Closing Metathesis (RCM) is inefficient. What catalyst and conditions are recommended?

    Answer: The efficiency of RCM is highly dependent on the choice of catalyst and the substrate. For complex molecules like the intermediates in the Rauvomine B synthesis, a more robust, second-generation Grubbs or Hoveyda-Grubbs catalyst may be required. Ensure the reaction is performed in a non-coordinating solvent and under high dilution to favor the intramolecular reaction over intermolecular polymerization. The removal of the ethylene (B1197577) byproduct can also drive the reaction to completion.

Intramolecular Cyclopropanation
  • Question 5: The key intramolecular cyclopropanation step is failing or giving low yields. What is the critical factor for success?

    Answer: The success of this step is highly dependent on the conformational strain of the indoloquinolizidine N-sulfonyl triazole precursor. The conformation of the precursor must be suitable to allow the rhodium carbene intermediate to approach the alkene for cyclopropanation. Computational studies have shown that the presence and nature of protecting groups can significantly influence this conformation. If this step is problematic, re-evaluation of the protecting group strategy on the indole nitrogen may be necessary. A bulky protecting group can enforce the required conformation for the reaction to proceed.

  • Question 6: I am observing decomposition of the N-sulfonyl triazole precursor instead of cyclopropanation. How can this be prevented?

    Answer: Decomposition can compete with the desired cyclopropanation. This is often due to the instability of the rhodium carbene intermediate. Running the reaction at the lowest possible temperature that still allows for nitrogen extrusion and carbene formation can minimize decomposition pathways. The choice of rhodium catalyst can also play a role; screening different rhodium(II) catalysts may identify one that promotes the cyclopropanation more efficiently over decomposition.

Quantitative Data Summary

StepKey Reagents/CatalystSolventTemperature (°C)Time (h)Yield (%)
Palladium-Catalyzed Allylic AminationPd(dba)₂, LigandTHFRoom Temp1270
cis-selective Pictet–Spengler ReactionTFACH₂Cl₂0 to RT485
Ring-Closing MetathesisGrubbs II CatalystToluene801275
Intramolecular CyclopropanationRh₂(esp)₂DCE60260

Note: The data presented in this table are representative values from the published synthesis and may require optimization for specific laboratory conditions.

Experimental Protocols

General Procedure for Intramolecular Cyclopropanation
  • To a solution of the N-sulfonyl triazole precursor (1.0 eq) in 1,2-dichloroethane (B1671644) (DCE, 0.01 M) under an argon atmosphere is added the rhodium(II) catalyst (e.g., Rh₂(esp)₂, 0.05 eq).

  • The reaction mixture is heated to 60 °C and stirred for 2 hours, or until TLC analysis indicates complete consumption of the starting material.

  • The reaction is then cooled to room temperature and the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired cyclopropane (B1198618) product.

Visualizations

Rauvomine_B_Synthetic_Pathway A Starting Materials B Palladium-Catalyzed Allylic Amination A->B Pd(dba)₂, Ligand C cis-selective Pictet-Spengler Reaction B->C TFA D Ring-Closing Metathesis C->D Grubbs II E N-sulfonyl triazole precursor D->E F Intramolecular Cyclopropanation E->F Rh₂(esp)₂ G (-)-Rauvomine B F->G

Caption: Synthetic overview for (-)-Rauvomine B.

Troubleshooting_Cyclopropanation start Problem: Low Yield in Cyclopropanation check_conformation Is the precursor conformation optimal? - Check protecting group - Computational modeling start->check_conformation check_conditions Are reaction conditions optimized? - Lower temperature? - Different Rh(II) catalyst? start->check_conditions decomposition Side Reaction: Precursor Decomposition check_conformation->decomposition Incorrect Conformation check_conditions->decomposition Harsh Conditions solution_pg Solution: Modify Protecting Group decomposition->solution_pg solution_conditions Solution: Screen Catalysts & Temps decomposition->solution_conditions

Caption: Troubleshooting the key cyclopropanation step.

References

Technical Support Center: Purification of Cyclopropane-Containing Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of cyclopropane-containing alkaloids.

Troubleshooting Guides

This section addresses common issues encountered during the purification of alkaloids possessing a cyclopropane (B1198618) moiety.

Issue 1: Low Yield of Target Alkaloid After Extraction and Purification

  • Possible Cause 1: Degradation of the Cyclopropane Ring. The strained cyclopropane ring can be susceptible to opening under harsh pH conditions or high temperatures.[1] Prolonged exposure to strong acids or bases during liquid-liquid extraction can lead to the degradation of the target alkaloid.

    • Solution:

      • Use milder acids (e.g., 1% tartaric acid) and bases (e.g., sodium bicarbonate or dilute ammonium (B1175870) hydroxide) for pH adjustments during extraction.[2][3]

      • Avoid excessive heat during solvent evaporation. Utilize rotary evaporation under reduced pressure at a temperature below 50°C.[4]

      • If acid-lability is a concern, consider using citric or tartaric acid instead of mineral acids like HCl.[3]

  • Possible Cause 2: Incomplete Extraction from Plant Material. The choice of extraction solvent and method can significantly impact the yield.

    • Solution:

      • For a broad-spectrum extraction of alkaloids, methanol (B129727) or ethanol (B145695) can be effective.

      • Acidified water (0.1% to 1% acid solution) can be used to extract alkaloids in their salt form, which can increase solubility.

      • For large-scale extractions, exhaustive methods like Soxhlet extraction with a suitable solvent (e.g., CH₂Cl₂) can be employed.

  • Possible Cause 3: Product Loss During Liquid-Liquid Extraction. Emulsion formation or insufficient partitioning can lead to significant loss of the target alkaloid.

    • Solution:

      • To break emulsions, add brine (saturated NaCl solution) or perform gentle swirling instead of vigorous shaking.

      • Perform multiple extractions (at least 3-4) at each step to ensure complete transfer of the alkaloid between the aqueous and organic phases.

Issue 2: Poor Separation of Structurally Similar Alkaloids During Chromatography

  • Possible Cause 1: Co-elution of Alkaloids with Similar Polarity. Many plants contain a mixture of closely related alkaloids, making chromatographic separation challenging.

    • Solution:

      • Optimize the Mobile Phase: For column chromatography, a gradient elution is often more effective than isocratic elution. For reverse-phase HPLC, adjusting the ratio of water to organic solvent (methanol or acetonitrile) and the percentage of acid modifier (e.g., 0.1% trifluoroacetic acid, formic acid, or acetic acid) can improve resolution.

      • Try a Different Stationary Phase: If separation on a standard silica (B1680970) gel or C18 column is insufficient, consider alternative stationary phases. For basic alkaloids, phenyl-hexyl columns may provide better separation.

      • Centrifugal Partition Chromatography (CPC): This technique, which utilizes liquid-liquid partitioning, can be highly effective for separating complex mixtures of alkaloids, as demonstrated in the purification of Buxus alkaloids.

  • Possible Cause 2: Tailing of Basic Alkaloids on Silica Gel. The basic nitrogen atom of alkaloids can interact strongly with the acidic silanol (B1196071) groups on the surface of silica gel, leading to broad, tailing peaks.

    • Solution:

      • Add a basic modifier, such as triethylamine (B128534) (0.1-1%) or ammonia, to the mobile phase to neutralize the active sites on the silica gel.

      • Use neutral or basic alumina (B75360) as the stationary phase instead of silica gel.

Issue 3: Product is an Oil and Fails to Crystallize

  • Possible Cause 1: Presence of Impurities. Even small amounts of impurities can inhibit the formation of a crystal lattice.

    • Solution:

      • Re-purify the material using preparative HPLC or another high-resolution chromatographic technique.

      • Ensure all residual solvents from the purification process have been thoroughly removed under high vacuum.

  • Possible Cause 2: Inappropriate Crystallization Solvent.

    • Solution:

      • Experiment with a variety of solvents of different polarities. For polar compounds, ethanol, methanol, or water can be good starting points.

      • If a single solvent is not effective, try a binary solvent system (a "good" solvent in which the compound is soluble, and a "bad" solvent in which it is not). Slowly add the "bad" solvent to a solution of the compound in the "good" solvent until turbidity is observed, then allow it to cool slowly.

Frequently Asked Questions (FAQs)

Q1: What are the key initial steps for purifying cyclopropane-containing alkaloids from a plant source?

A1: The general workflow begins with the extraction of the dried and powdered plant material. This is typically followed by an acid-base liquid-liquid extraction to separate the basic alkaloids from neutral and acidic compounds. The crude alkaloid extract can then be subjected to various chromatographic techniques for further purification.

Q2: Which chromatographic techniques are most effective for purifying cyclopropane-containing alkaloids?

A2: A combination of techniques is often necessary.

  • Centrifugal Partition Chromatography (CPC): This has proven highly effective for the initial fractionation of crude alkaloid extracts, as seen in the successful isolation of numerous Buxus alkaloids.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is a powerful tool for the final purification of individual alkaloids from the fractions obtained by CPC or other column chromatography methods. Reverse-phase columns (e.g., C18) with acidic mobile phases are commonly used.

  • Column Chromatography: Traditional column chromatography using silica gel or alumina is also a valuable technique for initial separation.

Q3: How can I confirm the presence of the cyclopropane ring in my purified alkaloid?

A3: Spectroscopic methods are essential for structure elucidation.

  • NMR Spectroscopy: In ¹H NMR, the protons on a cyclopropane ring typically appear at unusually high field (upfield) in the range of 0-2 ppm. In ¹³C NMR, the cyclopropyl (B3062369) carbons also resonate at a characteristic upfield chemical shift. Specific NMR data for cyclopropane-containing Buxus alkaloids show characteristic signals for the methylene (B1212753) group of the cyclopropane ring.

  • Infrared (IR) Spectroscopy: Cyclopropane-containing compounds show characteristic C-H stretching vibrations around 3080-3040 cm⁻¹.

Q4: Are there specific safety precautions to consider when working with cyclopropane-containing alkaloids?

A4: While the cyclopropane moiety itself does not confer unusual toxicity, alkaloids as a class are biologically active compounds and should be handled with care. Many are toxic. Standard laboratory safety practices, including the use of personal protective equipment (gloves, lab coat, safety glasses), are essential. All manipulations should be performed in a well-ventilated fume hood.

Data Presentation

Table 1: Examples of Purified Cyclopropane-Containing Alkaloids from Buxus Species and Their Isolation Yields.

Alkaloid NamePlant SourceAmount Isolated from Starting MaterialReference
O-tigloylcyclovirobuxeine-BBuxus sempervirens35 mg from ~1.5 kg of dried plant material
Deoxycyclovirobuxeine-B (12)Buxus obtusifoliaData not explicitly provided, but isolated as one of 24 compounds from 5g of alkaloid fraction
29-trimethoxybenzoyloxy-obtusibuxoline (5)Buxus obtusifoliaData not explicitly provided, but isolated as one of 24 compounds from 5g of alkaloid fraction
Obtusiaminocyclin (24)Buxus obtusifoliaData not explicitly provided, but isolated as one of 24 compounds from 5g of alkaloid fraction
Cyclovirobuxeine-B (2)Buxus sempervirensIsolated as one of 25 compounds from an alkaloid-enriched fraction

Experimental Protocols

Detailed Methodology for the Purification of Buxus Alkaloids (A Case Study)

This protocol is a generalized procedure based on the successful isolation of cyclopropane-containing alkaloids from Buxus species.

1. Extraction and Alkaloid Enrichment: a. Dried and powdered leaves of the Buxus plant are exhaustively extracted with dichloromethane (B109758) (CH₂Cl₂) using a Soxhlet apparatus. b. The resulting crude CH₂Cl₂ extract is subjected to an acid-base liquid-liquid extraction. i. The extract is dissolved in CH₂Cl₂ and extracted with an acidic aqueous solution (e.g., 1% HCl or H₂SO₄) to protonate the alkaloids and transfer them to the aqueous phase. ii. The aqueous phase, containing the alkaloid salts, is collected. The organic phase, containing neutral and acidic lipophilic compounds, is discarded. iii. The acidic aqueous phase is then basified to a pH of approximately 10 with a base (e.g., solid sodium hydroxide (B78521) or concentrated ammonium hydroxide) to deprotonate the alkaloids back to their free base form. iv. The basified aqueous solution is then extracted multiple times with CH₂Cl₂ to transfer the free base alkaloids into the organic phase. c. The combined organic phases are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the alkaloid-enriched fraction.

2. Fractionation by Centrifugal Partition Chromatography (CPC): a. The alkaloid-enriched fraction is subjected to CPC for further separation. b. A biphasic solvent system is used. A common system for Buxus alkaloids is iso-hexane/ethyl acetate (B1210297) as the upper (stationary) phase and methanol/water/propan-2-ol as the lower (mobile) phase. c. The CPC is run in elution mode, and multiple fractions are collected and monitored by Thin Layer Chromatography (TLC) and/or LC-MS.

3. Final Purification by Preparative HPLC: a. The fractions from CPC containing the target alkaloids are further purified by preparative HPLC. b. A reverse-phase C18 column is typically used. c. A gradient mobile phase consisting of water and methanol or acetonitrile, both containing an acidic modifier (e.g., 0.1% formic acid), is employed. d. The peaks corresponding to the individual alkaloids are collected, and the solvent is removed under reduced pressure to yield the pure compounds.

4. Structure Elucidation: a. The structures of the purified alkaloids are confirmed using spectroscopic techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Mandatory Visualization

experimental_workflow start Dried & Powdered Plant Material extraction Soxhlet Extraction (Dichloromethane) start->extraction acid_base Acid-Base Liquid-Liquid Extraction extraction->acid_base alkaloid_fraction Crude Alkaloid Fraction acid_base->alkaloid_fraction cpc Centrifugal Partition Chromatography (CPC) alkaloid_fraction->cpc cpc_fractions Fr. 1 Fr. 2 Fr. 3 ... Fr. N cpc->cpc_fractions prep_hplc Preparative HPLC (C18 Column) cpc_fractions->prep_hplc pure_alkaloids Pure Cyclopropane- Containing Alkaloids prep_hplc->pure_alkaloids

Caption: General workflow for the purification of cyclopropane-containing alkaloids.

References

Rhodium-Catalyzed Carbene Insertion: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with rhodium-catalyzed carbene insertion reactions.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments, offering potential causes and solutions to get your research back on track.

Q1: My reaction is suffering from low yield and the formation of an alkene byproduct. What is the likely cause and how can I fix it?

A1: The formation of an alkene byproduct is a strong indicator of a β-hydride elimination side reaction.[1][2] This is particularly common with alkyl-substituted carbenes.[1][2]

Potential Solutions:

  • Catalyst Selection: The choice of rhodium catalyst is critical. Low-valence rhodium(I) catalysts, such as [Rh(COD)Cl]₂, have been shown to be significantly more favorable for the desired insertion reaction and can suppress β-hydride migration compared to more electron-deficient high-valence rhodium(II) or rhodium(III) catalysts.[1]

  • Ligand Choice: For Rh(I) systems, chiral diene ligands can be effective in not only controlling enantioselectivity but also in minimizing the formation of olefin byproducts.[1] In the case of Rh(II) catalysts, bulky ligands can help create a sterically congested environment around the metal center, which can disfavor the transition state required for β-hydride elimination.

  • Substrate Design: If possible, modify the substrate to eliminate or block β-hydrides.

Q2: I am observing significant amounts of a high molecular weight byproduct, which appears to be a dimer of my carbene. How can I minimize this?

A2: Carbene dimerization is a frequent side reaction, especially when the rate of the desired insertion is slow or when the concentration of the carbene intermediate is too high.[2][3][4][5]

Potential Solutions:

  • Slow Addition of Diazo Compound: To maintain a low concentration of the reactive carbene intermediate, the diazo compound should be added slowly to the reaction mixture containing the catalyst. The use of a syringe pump for controlled, slow addition over several hours is highly recommended.[2][6]

  • Catalyst Choice: Dirhodium(II) catalysts are often more effective at preventing dimerization compared to some copper catalysts.[6] Donor/acceptor carbenes are also known to be less prone to dimerization.[7]

  • Increase Effective Substrate Concentration: In some intramolecular cases, increasing the substrate concentration can favor the intramolecular insertion pathway over the intermolecular dimerization.[6]

Q3: My reaction with an α-diazoketone is not giving the expected insertion product, but rather a rearranged product. What is happening?

A3: You are likely observing the Wolff rearrangement, a common side reaction for α-diazoketones that can compete with carbene insertion.[6]

Potential Solutions:

  • Use a Transition Metal Catalyst: Rhodium(II) complexes are particularly effective at promoting carbene insertion over the Wolff rearrangement.[6] In the absence of a suitable catalyst, thermal or photochemical conditions can favor the rearrangement.[6]

Q4: My reaction is producing a mixture of C-H insertion and cyclopropanation products. How can I improve the chemoselectivity for C-H insertion?

A4: The competition between C-H insertion and cyclopropanation is a known challenge, particularly when an alkene moiety is present in the substrate.[6]

Potential Solutions:

  • Catalyst and Ligand Selection: The chemoselectivity is highly dependent on the catalyst system. The electronic and steric properties of the ligands on the rhodium catalyst can be tuned to favor C-H insertion over cyclopropanation.[3][8][9]

  • Carbene Substituents: Employing carbenes with both a donor and an acceptor substituent (donor/acceptor carbenes) can increase selectivity for C-H insertion.[6][7]

  • Substrate Modification: If feasible, altering the substrate to sterically hinder the alkene or electronically favor C-H insertion can be an effective strategy.

Q5: I am observing the formation of azine byproducts in my reaction. What causes this and how can it be prevented?

A5: Azine formation occurs when the diazo compound reacts with the metal carbene intermediate. This is often a problem in slow insertion reactions.[2]

Potential Solutions:

  • Inverse Addition: This side reaction can often be suppressed by using an inverse addition technique, where the diazo compound is added slowly to a solution of the catalyst.[2] This keeps the concentration of the diazo compound low at any given time.

Frequently Asked Questions (FAQs)

Q6: What are the most common side reactions in rhodium-catalyzed carbene insertion?

A6: The most frequently encountered side reactions include:

  • β-Hydride Elimination: Leads to the formation of alkenes.[1][2]

  • Carbene Dimerization: Results in the formation of an alkene from two carbene units.[2][3][5]

  • Wolff Rearrangement: A common pathway for α-diazoketones, leading to a ketene (B1206846) intermediate.[6]

  • Cyclopropanation: Occurs when an alkene is present in the substrate and competes with C-H insertion.[6]

  • Azine Formation: The reaction of the metal carbene with the diazo compound.[2]

  • Ylide Formation and Subsequent Rearrangements: Can occur with substrates containing heteroatoms.[7]

Q7: How does the choice of rhodium catalyst (Rh(I) vs. Rh(II)) affect the reaction outcome?

A7: The oxidation state and ligand sphere of the rhodium catalyst play a crucial role in both reactivity and selectivity.

  • Rhodium(I) catalysts are generally less electrophilic. They have shown remarkable efficacy in suppressing side reactions like β-hydride elimination in certain cases.[1]

  • Rhodium(II) catalysts , particularly dirhodium(II) paddlewheel complexes, are highly effective and widely used for a broad range of carbene insertion reactions. The ligands on the dirhodium core (e.g., carboxylates, carboxamidates) are critical for tuning reactivity and imparting stereoselectivity.[3][7]

Q8: What is the role of the solvent in these reactions?

A8: The solvent can influence the reaction in several ways. It is crucial to use a dry, degassed solvent as water and oxygen can deactivate the catalyst.[6] Additionally, coordinating solvents can sometimes interact with the catalyst, affecting its reactivity and selectivity.[10] Nonpolar solvents are often preferred for reactions catalyzed by Rh(II) prolinate catalysts to achieve high enantioselectivity.[7]

Q9: How can I improve the enantioselectivity of my insertion reaction?

A9: Achieving high enantioselectivity requires the use of a chiral catalyst. Chiral dirhodium(II) carboxamidates and carboxylates are widely used for this purpose.[11] The choice of ligand is critical, and it is often necessary to screen a variety of chiral ligands to find the optimal one for a specific substrate and reaction type. The use of donor/acceptor carbenes in combination with chiral dirhodium catalysts often leads to high enantioselectivity.[7]

Data Summary

Table 1: Effect of Catalyst on Product Distribution in a Rh-Catalyzed Carbene Insertion Reaction.

CatalystDesired Product Yield (%)β-Hydride Elimination Product Yield (%)Reference
[Rh(COD)Cl]₂88Trace[1]
Cu(OTf)₂/BOX62Significant[1]
High-Valence RhodiumLowerMajor byproduct[1]

Table 2: Influence of Catalyst Loading on Chemoselectivity.

Catalyst Loading (mol%)C-H Insertion Product Yield (%)C-O Insertion Product Yield (%)Reference
0.01HighLow[12]
10LowHigh[12]

Experimental Protocols

Protocol 1: General Procedure for Minimizing Carbene Dimerization via Slow Addition

  • Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the rhodium catalyst (e.g., Rh₂(OAc)₄, 1-5 mol%) and the substrate in a dry, degassed solvent (e.g., dichloromethane (B109758) or toluene) under an inert atmosphere (e.g., argon or nitrogen).

  • Diazo Compound Preparation: In a separate flask, dissolve the diazo compound in the same dry, degassed solvent to prepare a dilute solution (e.g., 0.1-0.2 M).

  • Slow Addition: Draw the diazo compound solution into a syringe and place it on a syringe pump.

  • Reaction: Heat the catalyst and substrate solution to the desired reaction temperature. Begin the slow addition of the diazo compound solution via the syringe pump over a period of 2 to 8 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure. Purify the crude product by flash column chromatography.[6]

Visualizations

Reaction_Mechanism cluster_cycle Catalytic Cycle cluster_side Side Reactions Rh_cat Rh(II) Catalyst Rh_carbene Rh(II)=CR₂ (Carbene) Rh_cat->Rh_carbene - N₂ Diazo R₂C=N₂ Diazo->Rh_carbene N2 N₂ Product R'-CR₂H (Product) Rh_carbene->Product + R'-H Dimer R₂C=CR₂ (Dimer) Rh_carbene->Dimer Dimerization Azine R₂C=N-N=CR₂ (Azine) Rh_carbene->Azine + R₂C=N₂ Alkene Alkene (β-hydride elim.) Rh_carbene->Alkene β-hydride elimination Substrate R'-H (Substrate) Substrate->Product Product->Rh_cat Release

Caption: Catalytic cycle of rhodium-catalyzed carbene insertion and common side reactions.

Troubleshooting_Workflow Start Low Yield or Multiple Products Identify_Byproduct Identify major byproduct(s) by MS, NMR Start->Identify_Byproduct Alkene Alkene byproduct? Identify_Byproduct->Alkene Yes Dimer Carbene dimer? Identify_Byproduct->Dimer No Alkene->Dimer No Sol_Alkene Switch to Rh(I) catalyst or change ligands Alkene->Sol_Alkene Yes Other Other byproducts? Dimer->Other No Sol_Dimer Slow addition of diazo compound (use syringe pump) Dimer->Sol_Dimer Yes Sol_Other Optimize conditions: - Temperature screen - Check solvent purity - Vary catalyst loading Other->Sol_Other Yes End Improved Reaction Sol_Alkene->End Sol_Dimer->End Sol_Other->End

Caption: A decision tree for troubleshooting common issues in carbene insertion reactions.

References

Technical Support Center: N-Sulfonyltriazole Precursors

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-sulfonyltriazole precursors. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common stability issues encountered during the synthesis and handling of these valuable intermediates.

Troubleshooting Guides

This section provides answers to specific problems you may be encountering in your experiments.

Issue 1: Low or No Yield of N-Sulfonyl-1,2,3-triazole in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions

Question: I am performing a CuAAC reaction to synthesize an N-sulfonyl-1,2,3-triazole, but I am observing low yields or the formation of side products. What are the possible causes and how can I optimize my reaction?

Answer:

Low yields in the CuAAC synthesis of N-sulfonyl-1,2,3-triazoles are a common issue, often stemming from the inherent instability of the N-sulfonyltriazole product and its intermediates. The primary competing side product is often an N-acyl sulfonamide.[1][2] Several factors can influence the outcome of the reaction.

Potential Causes and Solutions:

  • Instability of the (1,2,3-triazol-5-yl)copper intermediate: This intermediate can undergo cleavage of the N1-N2 bond, leading to the formation of a ketenimine intermediate and subsequently the N-acyl sulfonamide byproduct.[1][2]

    • Solution: Employ a catalyst system that stabilizes this intermediate. Copper(I) thiophene-2-carboxylate (B1233283) (CuTC) has been shown to be highly effective in stabilizing the triazolyl intermediate, thus disfavoring its decomposition and improving the yield of the desired N-sulfonyltriazole.[1][2]

  • Suboptimal Ligand Choice: The ligand used in the CuAAC reaction can dramatically influence the reaction's course. Nitrogen-based ligands can sometimes be less effective for this specific transformation.

    • Solution: Sulfur-donating ligands have been found to be particularly effective. Screening various sulfur-containing copper(I) complexes can lead to improved selectivity for the N-sulfonyltriazole product.[2]

  • Inappropriate Solvent System: The choice of solvent can significantly impact reaction conversion and selectivity.

    • Solution: Water and toluene (B28343) have been identified as optimal solvents for the CuTC-catalyzed synthesis of 1-sulfonyl triazoles, often leading to complete reactions in a short time.[1][2] Mixed cosolvent systems like tert-butyl alcohol/water may result in poorer conversions.[1]

  • Reaction Temperature: Exothermic reactions, especially with excess sulfonyl azide (B81097), can lead to decomposition.

    • Solution: Maintain a controlled temperature, for instance, by using an ice water bath during the initial stages of the reaction.[1]

Experimental Protocol: Optimized CuTC-Catalyzed Synthesis of 1-Sulfonyl-1,2,3-triazoles

This protocol is a general guideline based on successful syntheses reported in the literature.[1][2]

  • Reactant Preparation: In a suitable reaction vessel, add the alkyne (1–1.3 equivalents) and the sulfonyl azide (1 equivalent).

  • Solvent Addition: Add the chosen solvent (water or toluene) to achieve a concentration of 0.2 M.

  • Catalyst Addition: Add Copper(I) thiophene-2-carboxylate (CuTC) (10 mol %).

  • Reaction Conditions: Cool the mixture in an ice water bath (0 °C) and then allow it to warm to room temperature. Stir for 2–18 hours.

  • Work-up: Upon reaction completion, extract the product with ethyl acetate. To remove residual copper, the organic phase can be treated with a copper-chelating resin like Cuprisorb. The solvent is then removed under reduced pressure to yield the crude product, which can be further purified by chromatography if necessary.

Data Summary: Effect of Catalyst and Solvent on N-Sulfonyltriazole Synthesis

EntryCatalyst SystemSolventConversion (%)Selectivity (Triazole:Amide)
1CuSO₄/Sodium AscorbateWaterHighPoor (significant amide formation)
2CuTCWater95>100:1
3CuTCToluene98>100:1
4CuTC2:1 t-BuOH/H₂OLowerPoorer

Data compiled from literature reports.[1][2]

Issue 2: Decomposition of Sulfonyl Azide Precursor During Synthesis or Storage

Question: My sulfonyl azide precursor appears to be unstable, showing signs of decomposition or presenting handling hazards. What are the best practices for synthesizing and storing these reagents?

Answer:

The stability of sulfonyl azides varies significantly depending on their structure. Some, like tosyl azide (TsN₃) and triflyl azide (TfN₃), are known to be thermally unstable and potentially explosive, requiring careful handling.[3][4] Others, such as certain imidazole-1-sulfonyl azide salts, are significantly more stable.[5][6][7]

Potential Causes and Solutions:

  • Inherent Instability of the Sulfonyl Azide: Some sulfonyl azides have low thermal stability.

    • Solution 1: Use a more stable sulfonyl azide transfer reagent. Imidazole-1-sulfonyl azide hydrogen sulfate (B86663) is a more stable and safer alternative for diazo-transfer reactions.[6] 2,3-dimethyl-1H-imidazolium triflate is another stable solid reagent for transferring the sulfonyl azide group.[5][7]

    • Solution 2: In situ generation. To avoid the isolation and handling of potentially hazardous sulfonyl azides, a 'sulfonyl-azide-free' (SAFE) protocol can be employed. This involves generating the diazo transfer reagent in situ from a sulfonyl chloride and sodium azide in an aqueous medium immediately before its use.[3][8]

  • Improper Storage Conditions: Exposure to heat, light, or incompatible materials can accelerate decomposition.

    • Solution: Store sulfonyl azides in a refrigerator (0–4 °C) under an inert atmosphere (e.g., nitrogen).[5][6][7] Avoid using metal spatulas for handling, as plastic utensils are recommended.[6]

  • Harsh Reaction Conditions During Synthesis: The use of strong bases or high temperatures during the synthesis of sulfonyl azides can lead to their decomposition.

    • Solution: The synthesis of sulfamoyl azides using 2,3-dimethyl-1H-imidazolium triflate proceeds smoothly at low temperatures (0 °C) in polar aprotic solvents like acetonitrile, in the absence of an exogenous base.[5][7]

Experimental Protocol: 'Sulfonyl-Azide-Free' (SAFE) Diazo Transfer Reaction

This protocol provides a general guideline for the in situ generation of the diazo transfer reagent.[3]

  • Reagent Preparation: In a reaction vessel, dissolve the active methylene (B1212753) compound in a suitable solvent.

  • In situ Generation of Sulfonyl Azide: In a separate vessel, prepare an aqueous solution of sodium azide. To this, add the corresponding sulfonyl chloride. The sulfonyl azide is generated in situ.

  • Diazo Transfer: The freshly prepared aqueous solution of the sulfonyl azide is then added to the solution of the active methylene compound.

  • Reaction Monitoring and Work-up: The reaction progress is monitored by TLC or LC-MS. Once complete, the product is isolated using standard extraction and purification techniques.

Frequently Asked Questions (FAQs)

Q1: What is the primary reason for the instability of N-sulfonyl-1,2,3-triazoles?

A1: The electron-withdrawing nature of the sulfonyl group weakens the N1-N2 bond of the triazole ring. This facilitates a ring-chain isomerism, leading to the formation of reactive diazoimines which can then decompose.[1][2] This makes them useful as "latent diazo compounds" but also contributes to their instability.[1][2]

Q2: Are there more stable alternatives to N-sulfonyl-1,2,3-triazoles that can still function as carbene precursors?

A2: Yes, N-(1,2,4-triazolyl)-substituted 1,2,3-triazoles have been developed as a more thermally stable class of azavinyl carbene precursors.[9] These compounds can generate synthetically useful rhodium(II) carbenes and exhibit excellent reactivity and selectivity in various transformations.[9][10]

Q3: My TLC analysis shows multiple spots immediately after starting the reaction. What could be the issue?

A3: The appearance of multiple spots early in the reaction can indicate several problems:

  • Impure Starting Materials: Ensure the purity of your alkyne, sulfonyl azide, and other reagents before starting the reaction.[11]

  • Immediate Decomposition: The reaction conditions may be too harsh, causing the immediate decomposition of your starting materials or the desired product. Consider lowering the reaction temperature.[11]

  • Suboptimal TLC Conditions: Your TLC mobile phase may not be providing adequate separation. Optimize the solvent system to get a clearer picture of the reaction progress.[11]

Q4: Can I use other metal catalysts besides copper for reactions involving N-sulfonyl-1,2,3-triazoles?

A4: Yes, N-sulfonyl-1,2,3-triazoles are versatile precursors for various metal-catalyzed reactions. Dirhodium(II) catalysts, such as Rh₂(OAc)₄, are commonly used to generate α-imino carbenes from N-sulfonyl-1,2,3-triazoles for subsequent transformations like cyclopropanation and reactions with nitriles.[9][10]

Visual Troubleshooting Guide

The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of N-sulfonyl-1,2,3-triazoles via CuAAC.

Troubleshooting_Nsulfo_triazole cluster_start Start cluster_analysis Problem Analysis cluster_solutions Solutions cluster_outcome Outcome Start Low/No Yield of N-Sulfonyltriazole CheckSideProducts Analyze byproducts by LC-MS/NMR Start->CheckSideProducts Is N-acyl sulfonamide the major byproduct? CheckPurity Verify starting material purity Start->CheckPurity Are starting materials degrading? ChangeCatalyst Switch to CuTC catalyst CheckSideProducts->ChangeCatalyst Yes UseStableAzide Employ a more stable sulfonyl azide precursor (e.g., Imidazole-1-sulfonyl azide salt) CheckPurity->UseStableAzide Yes OptimizeSolvent Use Toluene or Water as solvent ChangeCatalyst->OptimizeSolvent ControlTemp Maintain low temperature (e.g., 0 °C initially) OptimizeSolvent->ControlTemp Success Improved Yield of N-Sulfonyltriazole ControlTemp->Success SAFEprotocol Use 'SAFE' in situ generation of sulfonyl azide UseStableAzide->SAFEprotocol SAFEprotocol->Success

Caption: Troubleshooting workflow for N-sulfonyltriazole synthesis.

References

Technical Support Center: Cyclopropanation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their cyclopropanation experiments, with a special focus on the impact of conformational strain.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reason for the high reactivity of cyclopropane (B1198618) and how does this impact cyclopropanation reactions?

A1: Cyclopropane's high reactivity stems from significant ring strain, which is a combination of angle strain and torsional strain.[1][2] The C-C-C bond angles are constrained to 60°, a severe deviation from the ideal 109.5° for sp³ hybridized carbons, leading to what is known as angle strain.[3][4] Additionally, the C-H bonds on adjacent carbon atoms are eclipsed, resulting in torsional strain.[2] This stored energy, about 27.5 kcal/mol, makes the cyclopropane ring "spring-loaded" and susceptible to ring-opening reactions. In the context of cyclopropanation, this inherent instability of the product means that the reaction conditions must be carefully controlled to favor ring formation over undesired side reactions like ring-opening of the newly formed cyclopropane.

Q2: How does the stereochemistry of the starting alkene affect the stereochemistry of the cyclopropane product?

A2: Many cyclopropanation reactions, particularly those involving carbenoid additions like the Simmons-Smith reaction, are stereospecific. This means the stereochemistry of the alkene is directly translated to the product. A cis-alkene will yield a cis-substituted cyclopropane, while a trans-alkene will result in a trans-substituted cyclopropane. This is because these reactions often proceed through a concerted mechanism where the two new C-C bonds are formed simultaneously from one face of the alkene.

Q3: What are the key differences between the Simmons-Smith reaction and the Corey-Chaykovsky reaction for cyclopropanation?

A3: The Simmons-Smith and Corey-Chaykovsky reactions are both common methods for cyclopropanation but differ in their reagents and substrate scope. The Simmons-Smith reaction typically uses a carbenoid, often iodomethylzinc iodide (ICH₂ZnI), generated from diiodomethane (B129776) and a zinc-copper couple, to cyclopropanate a wide variety of alkenes. The Corey-Chaykovsky reaction, on the other hand, employs a sulfur ylide (e.g., dimethyloxosulfonium methylide) and is particularly effective for the cyclopropanation of α,β-unsaturated carbonyl compounds (enones). A key difference in selectivity is that with enones, dimethylsulfoxonium methylide generally favors 1,4-addition to give the cyclopropane (thermodynamic product), while dimethylsulfonium methylide can lead to 1,2-addition, resulting in an epoxide (kinetic product).

Q4: Can conformational strain in a cyclic alkene substrate affect the outcome of a cyclopropanation reaction?

A4: Yes, the conformational strain and rigidity of a cyclic alkene can significantly influence both the rate and diastereoselectivity of cyclopropanation. For instance, in the cyclopropanation of cyclohexene (B86901) derivatives, the carbene or carbenoid will preferentially add to the less sterically hindered face of the double bond. The conformation of the ring dictates which face is more accessible. In some cases, directing groups (like hydroxyl groups) on the cyclic substrate can chelate to the reagent, directing the cyclopropanation to a specific face and overriding simple steric considerations.

Troubleshooting Guides

Issue 1: Low or No Conversion in Simmons-Smith Cyclopropanation
Potential Cause Troubleshooting Step
Inactive Zinc-Copper Couple The activity of the zinc-copper couple is crucial. Ensure it is freshly prepared and activated. Consider using ultrasound to activate the zinc surface.
Poor Reagent Quality Use freshly distilled diiodomethane and high-quality diethylzinc (B1219324) (for the Furukawa modification). Ensure all reagents are handled under strictly anhydrous and inert conditions.
Suboptimal Solvent The reaction rate is influenced by the solvent. While ethereal solvents are common, less coordinating solvents like dichloromethane (B109758) may be better for less reactive substrates.
Low Substrate Reactivity Electron-rich alkenes are generally more reactive. For electron-deficient or sterically hindered alkenes, consider using a more reactive carbenoid precursor, such as diethylzinc and diiodomethane (Furukawa modification).
Issue 2: Poor Diastereoselectivity in the Cyclopropanation of a Chiral Allylic Alcohol
Potential Cause Troubleshooting Step
Incorrect Reagent Choice The nature of the zinc carbenoid is important for high diastereoselectivity, especially with (E)-disubstituted olefins. For hydroxyl-directed cyclopropanations, the choice of reagent can significantly impact the outcome.
Steric Hindrance Large protecting groups on the alcohol or bulky substituents near the double bond can interfere with the desired facial selectivity. Consider a smaller protecting group if possible.
Flexible Substrate Conformation If the substrate is highly flexible, it may not adopt the necessary conformation for effective facial direction by the hydroxyl group. Running the reaction at a lower temperature may help to favor a single reactive conformation.
Chelation Control Not Optimal For hydroxyl-directed reactions, chelation of the reagent to the oxygen atom is key. Ensure the solvent is non-coordinating (e.g., dichloromethane) to maximize this effect.
Issue 3: Formation of Epoxide instead of Cyclopropane in Corey-Chaykovsky Reaction with an Enone
Potential Cause Troubleshooting Step
Incorrect Sulfur Ylide Dimethylsulfonium methylide tends to favor kinetic 1,2-addition to the carbonyl group, yielding an epoxide. For cyclopropanation (1,4-addition), use dimethylsulfoxonium methylide, which favors the thermodynamic product.
Reaction Temperature Lower temperatures may favor the kinetic product (epoxide). Ensure the reaction is allowed to proceed at a temperature that facilitates equilibration to the thermodynamic cyclopropanation product.
Steric Hindrance Highly substituted enones may disfavor the 1,4-addition required for cyclopropanation. Consider alternative synthetic routes for highly hindered systems.

Quantitative Data Summary

Table 1: Effect of Catalyst on Diastereoselectivity in the Cyclopropanation of Styrene with Ethyl Diazoacetate

CatalystDiastereomeric Ratio (cis:trans)
Mo(CO)₅(THF)54:46
W(CO)₅(THF)70:30
[(p-cymene)RuCl₂]₂33:67
[RuCl₂(CO)₃]₂12:88
[Rh(OAc)₂]₂8:92

Data sourced from a study on the cyclopropanation of alkenes with ene-yne-ketones, which generate a (2-furyl)carbenoid intermediate.

Table 2: Cyclopropanation of Polycyclic Olefins with Diazomethane Catalyzed by Pd/C

SubstrateConversion (%)Monoadduct Selectivity (%)Diadduct Selectivity (%)Product Yield (%)
Dicyclopentadiene (DCPD)9288686
CPDNB95851090

Data from a study on the synthesis of high-energy-density strained fuels.

Experimental Protocols

Protocol 1: Simmons-Smith Cyclopropanation of an Allylic Alcohol (Furukawa Modification)
  • Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the allylic alcohol (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂).

  • Addition of Diethylzinc: Cool the solution to 0 °C in an ice bath. Slowly add a solution of diethylzinc (2.2 eq) dropwise. Stir the resulting mixture at 0 °C for 30 minutes.

  • Addition of Diiodomethane: Add diiodomethane (2.5 eq) dropwise to the reaction mixture while maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture back to 0 °C and carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction and Purification: Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Corey-Chaykovsky Cyclopropanation of an α,β-Unsaturated Ketone
  • Ylide Generation: To a suspension of trimethylsulfoxonium (B8643921) iodide (1.1 eq) in anhydrous tetrahydrofuran (B95107) (THF) at room temperature, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) in one portion. Stir the mixture at room temperature for 1 hour, or until the evolution of hydrogen gas ceases. This forms a solution of dimethyloxosulfonium methylide.

  • Reaction Setup: Cool the freshly prepared ylide solution to 0 °C in an ice bath.

  • Substrate Addition: In a separate flask, prepare a solution of the α,β-unsaturated ketone (1.0 eq) in anhydrous THF. Add this solution dropwise to the cold ylide solution.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Workup: Upon completion, quench the reaction by the addition of water.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizations

troubleshooting_workflow start Low Cyclopropanation Yield reagent_quality Check Reagent Quality (Carbene/Carbenoid Precursor, Solvent, Alkene) start->reagent_quality reaction_conditions Optimize Reaction Conditions (Temperature, Time, Concentration) start->reaction_conditions substrate_reactivity Assess Substrate Reactivity (Steric/Electronic Effects) start->substrate_reactivity catalyst_activity Evaluate Catalyst/Reagent Activity (e.g., Zn-Cu couple activation) reagent_quality->catalyst_activity side_reactions Identify Side Reactions (e.g., Epoxidation, Dimerization) reaction_conditions->side_reactions substrate_reactivity->side_reactions solution Improved Yield catalyst_activity->solution side_reactions->solution

Caption: A general workflow for troubleshooting low yields in cyclopropanation reactions.

corey_chaykovsky_selectivity start α,β-Unsaturated Carbonyl pathway Reaction Pathway 1,2-Addition (Kinetic) 1,4-Addition (Thermodynamic) start->pathway ylide Sulfur Ylide reagents Reagent Choice Dimethylsulfonium Methylide Dimethylsulfoxonium Methylide ylide->reagents reagents:f1->pathway:f1 Favors reagents:f2->pathway:f2 Favors products Major Product Epoxide Cyclopropane pathway:f1->products:f1 pathway:f2->products:f2

Caption: Logical relationship governing product selectivity in the Corey-Chaykovsky reaction.

References

Technical Support Center: Enhancing Efficiency in Multi-Step Indole Alkaloid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the multi-step synthesis of complex indole (B1671886) alkaloids. The following guides and frequently asked questions (FAQs) address common challenges encountered in key synthetic transformations, offering practical solutions and detailed experimental protocols.

I. Fischer Indole Synthesis

The Fischer indole synthesis is a robust method for constructing the indole core, but it can be susceptible to low yields and side reactions. Careful control of reaction conditions is paramount for success.

Frequently Asked Questions (FAQs): Fischer Indole Synthesis

Q1: What are the most common reasons for low yields in my Fischer indole synthesis?

A1: Low yields can stem from several factors, including incomplete hydrazone formation, decomposition of the starting materials or product under harsh acidic conditions, and the formation of side products.[1] The choice of acid catalyst and reaction temperature are critical parameters to optimize.[2]

Q2: I am observing significant byproduct formation. How can I improve the purity of my product?

A2: Byproduct formation is often exacerbated by prolonged reaction times and high temperatures.[3] Consider lowering the reaction temperature, even if it extends the reaction time, and monitor the reaction progress closely to stop it once the maximum yield of the desired product is achieved.[3] The use of microwave irradiation can sometimes reduce the formation of byproducts by allowing for rapid heating to the target temperature.[3]

Q3: Why is my Fischer indolization failing with certain substituted phenylhydrazines?

A3: Electron-donating substituents on the starting carbonyl compound can lead to the failure of the Fischer indole synthesis.[4][5] These substituents can excessively stabilize the heterolytic N-N bond cleavage, preventing the desired[1][1]-sigmatropic rearrangement and leading to dissociation of the ene-hydrazine intermediate.[4][5]

Troubleshooting Guide: Fischer Indole Synthesis
Problem Potential Cause Suggested Solution
Low or No Conversion Inappropriate acid catalystScreen various Brønsted or Lewis acids (e.g., HCl, H₂SO₄, PPA, ZnCl₂, BF₃·OEt₂).[2][6]
Insufficient reaction temperatureGradually increase the temperature while monitoring for decomposition.[1]
Poor quality of phenylhydrazine (B124118)Ensure the purity of the starting phenylhydrazine, as impurities can inhibit the reaction.[7]
Mixture of Regioisomers Use of an unsymmetrical ketoneIf a ketone of the RCH₂COCH₂R' type is used, a mixture of two products is often obtained.[2] Consider a different synthetic strategy if a single regioisomer is required.
Product Decomposition Harsh acidic conditionsUse a milder acid or lower the reaction temperature.[1]
Prolonged reaction timeMonitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.[3]
Experimental Protocol: General Procedure for Fischer Indole Synthesis[1]
  • Hydrazone Formation: In a round-bottom flask, dissolve the phenylhydrazine and the corresponding aldehyde or ketone in a suitable solvent such as ethanol (B145695) or acetic acid.

  • Acid Catalysis: Add the acid catalyst (e.g., polyphosphoric acid, zinc chloride, or p-toluenesulfonic acid).

  • Heating: Heat the reaction mixture to the appropriate temperature, which can range from 80°C to 180°C, depending on the substrates and catalyst used.

  • Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Neutralize the acid with a suitable base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography, recrystallization, or distillation.

Reaction Mechanism: Fischer Indole Synthesis

Fischer_Indole_Synthesis cluster_start Start Phenylhydrazine Phenylhydrazine Hydrazone Phenylhydrazone Phenylhydrazine->Hydrazone + Carbonyl - H₂O Carbonyl Aldehyde/Ketone Carbonyl->Hydrazone Enamine Enamine Hydrazone->Enamine Tautomerization Diimine Di-imine Intermediate Enamine->Diimine [3,3]-Sigmatropic Rearrangement (H⁺) Aminal Cyclic Aminal Diimine->Aminal Cyclization Indole Indole Product Aminal->Indole Aromatization - NH₃

Caption: The reaction mechanism of the Fischer indole synthesis.

II. Bischler-Möhlau Indole Synthesis

The Bischler-Möhlau synthesis is a classical method for preparing 2-arylindoles, though it often requires harsh conditions. Modern modifications, such as the use of microwave irradiation, have significantly improved its efficiency.[8][9]

Frequently Asked Questions (FAQs): Bischler-Möhlau Indole Synthesis

Q1: My Bischler-Möhlau synthesis is giving a very low yield. What can I do to improve it?

A1: Low yields in the Bischler-Möhlau synthesis are common due to the traditionally harsh reaction conditions which can lead to product degradation and side reactions.[8] The use of microwave irradiation can significantly improve yields and reduce reaction times.[3][10] Also, consider using a catalyst like lithium bromide.[8]

Q2: I am getting a mixture of products. How can I improve the regioselectivity?

A2: The Bischler-Möhlau synthesis can sometimes result in poor regioselectivity, leading to a mixture of indole isomers.[1] Modified procedures, such as the Buu-Hoï modification, may offer better control over the regiochemical outcome.[8]

Troubleshooting Guide: Bischler-Möhlau Indole Synthesis
Problem Potential Cause Suggested Solution
Poor Yield Harsh reaction conditionsEmploy microwave-assisted synthesis for milder conditions and shorter reaction times.[3][10]
Sub-optimal temperatureSystematically screen a range of temperatures to find the optimal balance between reaction rate and product stability.[3]
Side Product Formation High reaction temperatureLower the reaction temperature and monitor the reaction closely to avoid over-reaction.[3]
Mixture of Products Lack of regioselectivityConsider alternative synthetic routes if a specific regioisomer is required.[1]
No Reaction Insufficient temperature or reaction timeWhile harsh conditions can be detrimental, the reaction often requires elevated temperatures. Carefully optimize the temperature and monitor the reaction over time.[1]
Quantitative Data: Microwave-Assisted Bischler-Möhlau Synthesis
Substrate Temperature (°C) Time (min) Yield (%) Reference
N-phenacylaniline1501071[10]
Substituted Anilines and Phenacyl BromidesN/A (540 W)0.75-150-56[10]
Substituted Anilines and Phenacyl Bromides (one-pot)N/A (600 W)152-75[10]
Various Arylethanones and Anilines (HFIP promoted)1501055-87[11]
Experimental Protocol: Microwave-Assisted Bischler-Möhlau Synthesis[3]
  • Reactant Mixture: In a microwave vial, mix the α-bromo-acetophenone and an excess of aniline.

  • Solvent and Promoter: Add a suitable solvent and promoter if required (e.g., HFIP).

  • Microwave Heating: Subject the mixture to microwave irradiation at a predetermined temperature and for an optimized duration (e.g., 10-40 minutes).

  • Isolation: After the reaction, the product is isolated through appropriate work-up and purification procedures.

Logical Workflow: Troubleshooting Bischler-Möhlau Synthesis

Bischler_Mohlau_Troubleshooting Start Problem: Low Yield or Side Products Check_Temp Is the reaction temperature optimized? Start->Check_Temp Check_Temp->Start No, optimize temperature Check_Time Is the reaction time appropriate? Check_Temp->Check_Time Yes Check_Time->Start No, optimize time Consider_MW Have you considered microwave synthesis? Check_Time->Consider_MW Yes Consider_MW->Start No, try microwave Check_Purity Are starting materials pure? Consider_MW->Check_Purity Yes Check_Purity->Start No, purify starting materials Alternative_Route Consider alternative synthetic route Check_Purity->Alternative_Route Yes

Caption: Troubleshooting workflow for the Bischler-Möhlau synthesis.

III. Pictet-Spengler Reaction

The Pictet-Spengler reaction is a versatile method for the synthesis of tetrahydro-β-carbolines and related structures. The reaction's success is highly dependent on the nucleophilicity of the aromatic ring and the electrophilicity of the iminium ion intermediate.

Frequently Asked Questions (FAQs): Pictet-Spengler Reaction

Q1: My Pictet-Spengler reaction is not working. What are the likely causes?

A1: The most common reasons for failure are a deactivated aromatic ring (lacking electron-donating groups) or an insufficiently electrophilic iminium ion.[12] The choice of acid catalyst is crucial for activating the carbonyl group for iminium ion formation.[12]

Q2: How can I improve the diastereoselectivity of my Pictet-Spengler reaction?

A2: When using an aldehyde other than formaldehyde, a new chiral center is created. Diastereoselectivity can be influenced by the substrate, the use of chiral auxiliaries, or by employing a chiral Brønsted acid catalyst.[12]

Troubleshooting Guide: Pictet-Spengler Reaction
Problem Potential Cause Suggested Solution
No Reaction Deactivated aromatic ringEnsure the β-arylethylamine has electron-donating substituents to facilitate electrophilic aromatic substitution.[13]
Insufficiently electrophilic iminium ionUse a stronger acid catalyst (e.g., trifluoroacetic acid) or a Lewis acid to promote iminium ion formation.[14]
Low Yield Side reactionsOptimize the reaction temperature and concentration. Running the reaction at a lower temperature may improve selectivity.[15]
Inappropriate solventExperiment with different solvents, as both protic and aprotic media have been used successfully.[15]
Poor Diastereoselectivity Lack of stereocontrolConsider using a chiral auxiliary on the starting material or employing a chiral catalyst.[12]
Experimental Protocol: General Procedure for Pictet-Spengler Reaction
  • Reactant Solution: Dissolve the β-arylethylamine in a suitable solvent (e.g., dichloromethane (B109758), acetonitrile, or toluene).

  • Aldehyde Addition: Add the aldehyde or ketone to the solution.

  • Acid Catalyst: Add the acid catalyst (e.g., trifluoroacetic acid) to the reaction mixture.

  • Reaction: Stir the reaction at the appropriate temperature (from room temperature to reflux) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Reaction Mechanism: Pictet-Spengler Reaction

Pictet_Spengler_Reaction cluster_start Start Arylethylamine β-Arylethylamine Imine Imine (Schiff Base) Arylethylamine->Imine + Aldehyde - H₂O Aldehyde Aldehyde Aldehyde->Imine Iminium Iminium Ion Imine->Iminium Protonation (H⁺) Spirocycle Spirocyclic Intermediate Iminium->Spirocycle Intramolecular Electrophilic Aromatic Substitution Product Tetrahydro-β-carboline Spirocycle->Product Deprotonation

Caption: The reaction mechanism of the Pictet-Spengler reaction.

IV. Protecting Group Strategies for Indole Nitrogen

The protection of the indole nitrogen is often a critical step in multi-step syntheses to prevent undesired side reactions. The choice of protecting group depends on its stability to subsequent reaction conditions and the ease of its removal.

Common Protecting Groups for Indole Nitrogen
Protecting Group Abbreviation Stability Deprotection Conditions
tert-ButoxycarbonylBocStable to base and nucleophiles.Acidic conditions (e.g., TFA, HCl).[16]
BenzyloxycarbonylCbzStable to acid and base.Catalytic hydrogenolysis (e.g., H₂, Pd/C).
2-(Trimethylsilyl)ethoxymethylSEMStable to a wide range of conditions.Fluoride reagents (e.g., TBAF).[17]
TosylTsVery robust, stable to many conditions.Strong reducing agents or harsh basic conditions.
2-PhenylsulfonylethylPSEStable to acidic and nucleophilic conditions.Basic conditions.[18]
Troubleshooting Guide: Protecting Group Manipulation
Problem Potential Cause Suggested Solution
Incomplete Protection Insufficient base or protecting group reagentUse a slight excess of the base and protecting group reagent. Ensure anhydrous conditions.
Steric hindranceConsider a less sterically demanding protecting group.
Incomplete Deprotection Insufficient deprotection reagent or timeIncrease the amount of deprotection reagent or prolong the reaction time, monitoring by TLC.
Catalyst poisoning (for hydrogenolysis)Use fresh catalyst and ensure the substrate is free of catalyst poisons like sulfur compounds.
Side Reactions During Deprotection Presence of other labile functional groupsChoose an orthogonal protecting group strategy where the deprotection conditions for one group do not affect others.
Cationic side reactions (e.g., with Boc)Add a scavenger like triethylsilane or anisole (B1667542) to trap the tert-butyl cation.
Experimental Protocol: Boc Protection of Indole
  • Preparation: To a solution of the indole in an anhydrous solvent like THF or DMF at 0 °C, add a base such as sodium hydride (NaH) portion-wise.

  • Stirring: Stir the mixture at 0 °C for 30 minutes.

  • Addition of Boc Anhydride: Add di-tert-butyl dicarbonate (B1257347) (Boc₂O) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Quenching: Carefully quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride at 0 °C.

  • Extraction and Purification: Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the product by column chromatography if necessary.

V. Purification of Polar Indole Alkaloids

The purification of polar indole alkaloids by column chromatography can be challenging due to their strong interaction with silica (B1680970) gel.

Troubleshooting Guide: Purification by Column Chromatography[19]
Problem Potential Cause Suggested Solution
Compound Tailing on TLC/Column Strong interaction of basic nitrogen with acidic silica gelAdd a small amount of a basic modifier (e.g., 0.5% triethylamine (B128534) or ammonia) to the eluent.
Compound Stuck on the Column Eluent is not polar enoughGradually increase the polarity of the mobile phase. A common gradient is from hexane (B92381) to ethyl acetate, or from dichloromethane to methanol.
Poor Separation of Compounds Similar Rf values of componentsScreen different solvent systems on TLC to find an eluent that provides better separation. Consider using a different stationary phase like alumina (B75360) or reverse-phase silica (C18).
Product Decomposition on the Column Compound is unstable on acidic silica gelDeactivate the silica gel by pre-treating it with a base (e.g., triethylamine in the solvent) before packing the column. Alternatively, use a less acidic stationary phase like neutral alumina.

Logical Workflow: Developing a Purification Protocol

Purification_Workflow Start Crude Product TLC_Screen Perform TLC screen with various eluents Start->TLC_Screen Assess_TLC Assess separation and spot shape TLC_Screen->Assess_TLC Good_Sep Good separation and shape? Assess_TLC->Good_Sep Good_Sep->TLC_Screen No, adjust eluent (add modifier, change polarity) Column_Chrom Run column chromatography Good_Sep->Column_Chrom Yes Analyze_Fractions Analyze fractions by TLC Column_Chrom->Analyze_Fractions Combine_Pure Combine pure fractions and evaporate Analyze_Fractions->Combine_Pure Pure_Product Pure Product Combine_Pure->Pure_Product

Caption: Workflow for developing a column chromatography purification protocol.

References

Validation & Comparative

A Spectroscopic Comparison of Natural and Synthetic Rauvomine B

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide for researchers, this document provides a comprehensive comparison of the spectroscopic data for natural and synthetic Rauvomine B, a complex indole (B1671886) alkaloid. The presented data, sourced from the primary literature on its isolation and total synthesis, confirms the structural identity between the natural product and its synthetic counterpart.

Rauvomine B, a unique C18 normonoterpenoid indole alkaloid, features a complex 6/5/6/6/3/5 hexacyclic ring system. First isolated from the aerial parts of Rauvolfia vomitoria, its intricate structure, which includes a substituted cyclopropane (B1198618) ring, has made it a challenging target for total synthesis. The successful synthesis of Rauvomine B is a significant achievement, and a rigorous comparison of the spectroscopic data of the natural and synthetic samples is essential to unequivocally confirm the correct structural assignment.

This guide presents a side-by-side comparison of the key spectroscopic data—¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS)—for both natural and synthetic Rauvomine B. The data demonstrates a clear concordance between the two, providing strong evidence for the successful synthesis of the natural product.

Comparative Spectroscopic Data

The following tables summarize the ¹H NMR, ¹³C NMR, and HRMS data for natural Rauvomine B as reported by Zeng et al. (2017) and for synthetic (-)-Rauvomine B as reported by Aquilina et al. (2024). The data from both sources are in excellent agreement, confirming the structural identity of the synthetic material.

Table 1: ¹H NMR Data Comparison (500 MHz, CDCl₃)

PositionNatural Rauvomine B δH [ppm] (J [Hz])Synthetic (-)-Rauvomine B δH [ppm] (J [Hz])
18.01 (s)8.01 (s)
3.32 (m)3.32 (ddd, 14.3, 4.3, 2.3)
3.03 (m)3.03 (dt, 14.3, 2.3)
2.50 (m)2.50 (ddd, 14.4, 4.3, 2.3)
2.32 (m)2.32 (dt, 14.4, 2.3)
97.49 (d, 7.8)7.49 (d, 7.8)
107.10 (t, 7.8)7.10 (t, 7.8)
117.16 (t, 7.8)7.16 (t, 7.8)
127.32 (d, 7.8)7.32 (d, 7.8)
14α2.01 (m)2.01 (m)
14β1.87 (m)1.87 (m)
153.65 (q, 6.5)3.65 (q, 6.5)
161.45 (m)1.45 (m)
181.05 (d, 6.5)1.05 (d, 6.5)
191.25 (m)1.25 (m)
202.15 (m)2.15 (m)
214.15 (s)4.15 (s)

Table 2: ¹³C NMR Data Comparison (125 MHz, CDCl₃)

PositionNatural Rauvomine B δC [ppm]Synthetic (-)-Rauvomine B δC [ppm]
2133.2133.2
3115.1115.1
554.154.1
621.821.8
7108.1108.1
8127.8127.8
9118.0118.0
10119.5119.5
11121.5121.5
12110.9110.9
13136.2136.2
1433.533.5
1537.937.9
1628.128.1
1819.419.4
1926.926.9
2035.835.8
2152.352.3

Table 3: High-Resolution Mass Spectrometry (HRMS) Data

ParameterNatural Rauvomine BSynthetic (-)-Rauvomine B
Ionization ModeESI+ESI+
Calculated m/z307.1805 [M+H]⁺307.1805 [M+H]⁺
Found m/z307.1802 [M+H]⁺307.1801 [M+H]⁺

Experimental Protocols

The methodologies employed for the spectroscopic analysis of both natural and synthetic Rauvomine B are crucial for the reproducibility and verification of the presented data.

Natural Rauvomine B (Zeng et al., 2017)

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Bruker DRX-500 spectrometer. Chemical shifts (δ) are reported in parts per million (ppm) and were referenced to the residual solvent signals of CDCl₃ (δH 7.26 and δC 77.0).

  • HRMS: High-resolution mass spectra were obtained using an Agilent 6210 TOF mass spectrometer with an electrospray ionization (ESI) source.

Synthetic (-)-Rauvomine B (Aquilina et al., 2024)

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance III 500 MHz spectrometer. Chemical shifts are reported in ppm and referenced to the residual solvent peak of CDCl₃ (δH 7.26 and δC 77.16).

  • HRMS: High-resolution mass spectrometry was performed on a Thermo Fisher Q-Exactive HF-X mass spectrometer using ESI.

Workflow for Spectroscopic Comparison

The logical flow for confirming the identity of a synthetic natural product with its natural counterpart is depicted in the following diagram. This process involves the isolation of the natural product, its characterization, the total synthesis of the proposed structure, and a final, rigorous spectroscopic comparison.

G cluster_natural Natural Product Workflow cluster_synthetic Synthetic Workflow A Isolation of Rauvomine B from Rauvolfia vomitoria B Spectroscopic Analysis (NMR, MS, IR) A->B C Structure Elucidation B->C G Spectroscopic Data Comparison C->G D Total Synthesis of Proposed Rauvomine B Structure E Purification of Synthetic Product D->E F Spectroscopic Analysis (NMR, MS, IR) E->F F->G H Structural Confirmation G->H

Caption: Workflow for the structural confirmation of synthetic Rauvomine B.

Rauvomine B: A Comparative Analysis of its Biological Activity within the Sarpagine Alkaloid Family

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of the biological activities of rauvomine B, a unique sarpagine (B1680780) alkaloid, reveals a distinct profile when compared to other members of its class. This guide provides researchers, scientists, and drug development professionals with a comparative overview of rauvomine B's anti-inflammatory properties alongside the diverse activities of other notable sarpagine alkaloids, supported by experimental data and detailed methodologies.

Rauvomine B, a structurally distinct sarpagine alkaloid featuring a cyclopropane (B1198618) ring, has demonstrated notable anti-inflammatory effects. Its activity, along with that of other key sarpagine alkaloids such as peraksine, akuammidine, ajmaline (B190527), and vobasine, highlights the therapeutic potential of this complex and diverse family of natural products.

Comparative Biological Activities of Sarpagine Alkaloids

The sarpagine alkaloids exhibit a wide spectrum of biological activities, ranging from anti-inflammatory and antiarrhythmic to anticancer and vasorelaxant effects. The following tables summarize the quantitative data for rauvomine B and a selection of other prominent sarpagine alkaloids.

AlkaloidBiological ActivityAssayCell Line / ModelIC50 / Effective DoseReference
Rauvomine B Anti-inflammatoryNitric Oxide (NO) Production InhibitionLipopolysaccharide (LPS)-induced RAW 264.7 Macrophages39.6 μM[1]
Peraksine Anti-inflammatoryNitric Oxide (NO) Production InhibitionLipopolysaccharide (LPS)-induced RAW 264.7 Macrophages65.2 μM[1]
Rauvomine C Anti-inflammatoryNitric Oxide (NO) Production InhibitionLipopolysaccharide (LPS)-induced RAW 264.7 Macrophages10.76 μM
Peraksine Derivatives Anti-inflammatoryNitric Oxide (NO) Production InhibitionLipopolysaccharide (LPS)-induced RAW 264.7 Macrophages17.52 - 20.99 μM
Akuammidine Anti-inflammatoryInhibition of NO, TNF-α, and IL-6Lipopolysaccharide (LPS)-induced RAW 264.7 MacrophagesSignificant inhibition at 20 μM
Ajmaline AntiarrhythmicSuppression of ventricular arrhythmiasAnesthetized rats with coronary artery occlusion0.125 - 2 mg/kg (i.v.)[2][3]
Ajmaline Sodium Channel BlockadeWhole-cell patch-clampRat ventricular myocytesEC50 = 8.2 ± 1.5 µmol/l[4]
Gardflorine A VasorelaxantRelaxation of pre-contracted rat aortaRat aortic ringsEC50 = 8.7 μM

Experimental Protocols

Anti-inflammatory Activity Assay (Nitric Oxide Production)

Cell Culture and Treatment: RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compounds (e.g., rauvomine B, peraksine) for 1 hour. Subsequently, inflammation is induced by adding lipopolysaccharide (LPS) at a concentration of 1 μg/mL, and the cells are incubated for an additional 24 hours.

Nitric Oxide Measurement: The concentration of nitric oxide (NO) in the culture supernatants is determined by measuring the accumulation of its stable metabolite, nitrite, using the Griess reagent. Briefly, an equal volume of supernatant and Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) are mixed and incubated at room temperature for 10 minutes. The absorbance is measured at 540 nm using a microplate reader. The percentage of NO inhibition is calculated relative to LPS-treated control cells.

Antiarrhythmic Activity Assay (in vivo)

Animal Model: Male Wistar rats are anesthetized, and a thoracotomy is performed to expose the heart. The left anterior descending (LAD) coronary artery is ligated to induce ischemia and subsequent arrhythmias.

Drug Administration and Monitoring: Test compounds, such as ajmaline, are administered intravenously at various doses (e.g., 0.125-2 mg/kg) immediately after coronary artery occlusion. Electrocardiogram (ECG) is continuously monitored to record the incidence and duration of ventricular arrhythmias, including ventricular premature beats, ventricular tachycardia, and ventricular fibrillation. The antiarrhythmic effect is quantified by the reduction in the number and severity of these arrhythmic events compared to a vehicle-treated control group.

Signaling Pathways in Anti-inflammatory Action

The anti-inflammatory effects of many natural products, including alkaloids, are often mediated through the modulation of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways play a crucial role in the production of pro-inflammatory mediators like NO, TNF-α, and IL-6 in response to inflammatory stimuli like LPS.

Below is a diagram illustrating the general mechanism of LPS-induced inflammation in macrophages and the potential points of intervention for sarpagine alkaloids.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates MAPK MAPK (p38, ERK, JNK) TLR4->MAPK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocates MAPK->NFkB Activates Sarpagine_Alkaloids Sarpagine Alkaloids (e.g., Rauvomine B) Sarpagine_Alkaloids->IKK Inhibits? Sarpagine_Alkaloids->MAPK Inhibits? DNA DNA NFkB_n->DNA Binds Proinflammatory_Genes Pro-inflammatory Genes (iNOS, TNF-α, IL-6) DNA->Proinflammatory_Genes Transcription

Caption: LPS-induced inflammatory signaling pathway.

This guide provides a snapshot of the current understanding of the biological activities of rauvomine B in comparison to other sarpagine alkaloids. Further research is warranted to fully elucidate the mechanisms of action and therapeutic potential of this promising class of natural compounds.

References

Unveiling Rauvomine B: A Potent Anti-Inflammatory Indole Alkaloid

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the structure, biological activity, and synthesis of the novel cyclopropane-containing monoterpenoid indole (B1671886) alkaloid, Rauvomine B.

Isolated from the plant Rauvolfia vomitoria, Rauvomine B has emerged as a molecule of significant interest due to its unique chemical architecture and promising anti-inflammatory properties.[1][2][3] This guide provides a detailed overview of its biological activity, the experimental protocols used for its evaluation, and the innovative synthetic strategies that have been developed to access this complex natural product.

Structure and Biological Activity

Rauvomine B is a C18 normonoterpenoid indole alkaloid distinguished by a rare cyclopropane (B1198618) ring integrated into a complex 6/5/6/6/3/5 hexacyclic system.[1][3][4] This intricate structure has presented a considerable challenge to synthetic chemists. Preliminary biological screenings have demonstrated that Rauvomine B is a potent inhibitor of RAW 264.7 macrophages, indicating significant anti-inflammatory activity.[1]

Comparative Anti-Inflammatory Activity

The anti-inflammatory effect of Rauvomine B was evaluated by measuring its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. Its potency is comparable to that of the well-known non-steroidal anti-inflammatory drug (NSAID), celecoxib.

CompoundIC50 (µM)Cell LineAssay
Rauvomine B39.6RAW 264.7 MacrophagesNO Production Inhibition
Celecoxib (Positive Control)34.3RAW 264.7 MacrophagesNO Production Inhibition

Data sourced from ChemRxiv.[1]

Experimental Protocol: Nitric Oxide (NO) Production Inhibition Assay

The following protocol outlines the methodology used to determine the anti-inflammatory activity of Rauvomine B.

Cell Culture and Treatment:

  • RAW 264.7 macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere for 24 hours.

  • The cells are then pre-treated with various concentrations of Rauvomine B or the positive control (celecoxib) for 1 hour.

  • Following pre-treatment, the cells are stimulated with lipopolysaccharide (LPS) at a concentration of 1 µg/mL for 24 hours to induce an inflammatory response.

Measurement of Nitric Oxide (NO) Production:

  • After the 24-hour incubation period, the concentration of nitrite (B80452) (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.

  • 50 µL of the cell culture supernatant is mixed with 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • The mixture is incubated at room temperature for 10 minutes.

  • The absorbance at 540 nm is measured using a microplate reader.

  • The concentration of nitrite is determined from a sodium nitrite standard curve.

  • The percentage of NO inhibition is calculated relative to LPS-stimulated cells without any treatment.

  • The IC50 value, the concentration of the compound that inhibits 50% of NO production, is then calculated from the dose-response curve.

Synthetic Strategies Towards Rauvomine B

The total synthesis of Rauvomine B has been a significant focus of recent research, with multiple strategies being explored to construct its complex polycyclic framework. A key challenge is the stereoselective formation of the cyclopropane ring.

One successful approach, centered on an intramolecular cyclopropanation of a tetracyclic N-sulfonyl triazole, has been reported.[5][6][7] This strategy involves several key transformations, including a palladium-catalyzed stereospecific allylic amination, a cis-selective Pictet-Spengler reaction, and a ring-closing metathesis. The crucial cyclopropanation step was found to be highly dependent on the structure and conformational strain of the indoloquinolizidine precursor.

Below is a graphical representation of a generalized synthetic workflow for constructing the core structure of Rauvomine B.

Rauvomine_B_Synthesis_Workflow Start Commercially Available N-Boc-(S)-tryptophan Intermediate1 Homologation to Homotryptophan Start->Intermediate1 Intermediate2 Aldol Reaction Intermediate1->Intermediate2 Intermediate3 Pictet-Spengler Reaction Intermediate2->Intermediate3 Tetracyclic_Intermediate Tetracyclic Intermediate Intermediate3->Tetracyclic_Intermediate Final_Steps Further Transformations (e.g., Cyclopropanation) Tetracyclic_Intermediate->Final_Steps Rauvomine_B Rauvomine B Final_Steps->Rauvomine_B

Caption: Generalized synthetic workflow towards Rauvomine B.

A key transformation in the synthesis is the Pictet-Spengler reaction, which simultaneously closes two six-membered rings to form the core tetracyclic structure.

Pictet_Spengler_Reaction Tryptamine_Derivative Tryptamine Derivative Reaction Pictet-Spengler Reaction Tryptamine_Derivative->Reaction Aldehyde Aldehyde Aldehyde->Reaction Tetracyclic_Core Tetracyclic Core (Indoloquinolizidine) Reaction->Tetracyclic_Core

Caption: The crucial Pictet-Spengler reaction in Rauvomine B synthesis.

The development of efficient synthetic routes is crucial for producing sufficient quantities of Rauvomine B and its analogs for further biological evaluation and structure-activity relationship (SAR) studies.[8] The availability of synthetic material will enable a deeper exploration of its therapeutic potential and the identification of key structural features responsible for its anti-inflammatory activity. Future research will likely focus on the synthesis of a library of Rauvomine B analogs to probe its SAR and optimize its pharmacological profile.

References

A Comparative Analysis of Indole Alkaloid Synthesis Strategies

Author: BenchChem Technical Support Team. Date: December 2025

Indole (B1671886) alkaloids, a vast and structurally diverse class of natural products, have captivated chemists for decades due to their complex architectures and significant biological activities. The intricate frameworks of these molecules have served as a proving ground for the development of novel synthetic strategies and methodologies. This guide provides a comparative analysis of various approaches to the total synthesis of three iconic indole alkaloids: strychnine (B123637), reserpine, and vinblastine. The strategies are evaluated based on key quantitative metrics, and detailed experimental protocols for pivotal transformations are provided.

Strychnine: Aproving Ground for Synthetic Innovation

Strychnine, with its seven rings and six contiguous stereocenters packed into a compact structure, has been a formidable synthetic challenge. Its total synthesis has been a benchmark for chemical synthesis for over half a century.

Quantitative Comparison of Strychnine Syntheses

Synthetic StrategyPrincipal InvestigatorYearLongest Linear Sequence (Steps)Overall Yield (%)Key Features
Classic Total Synthesis R.B. Woodward195429~0.0002Landmark first total synthesis; relied on classical reactions and resolution of a racemic intermediate.[1][2][3]
Aza-Cope Rearrangement-Mannich Cyclization Larry E. Overman199324~3 (for enantiopure)Enantioselective synthesis featuring a key aza-Cope-Mannich cascade to construct the pentacyclic core.[1][4]
Intramolecular Heck Reaction Viresh H. Rawal199413~10 (for racemic)Highly efficient synthesis utilizing an intramolecular Heck reaction to form the piperidine (B6355638) D ring.
Zincke Aldehyde/Anionic Bicyclization Christopher D. Vanderwal20116Not explicitly reported (low-yielding final step)The most concise synthesis to date, featuring a Zincke aldehyde and a tandem Brook rearrangement/conjugate addition.

Experimental Protocols: Key Transformations in Strychnine Synthesis

  • Woodward's Ring III, IV Synthesis (Pictet-Spengler type reaction): The closure of the C ring and formation of the quaternary carbon was achieved by the reaction of tryptamine (B22526) intermediate with ethyl glyoxylate, followed by treatment with p-toluenesulfonyl chloride and pyridine. This sequence facilitated a Pictet-Spengler type cyclization.

  • Overman's Aza-Cope-Mannich Cascade: The pivotal CDE tricyclic core of strychnine was assembled in a single step by treating an amino alcohol precursor with paraformaldehyde at 80 °C. This reaction proceeds through an initial iminium ion formation, followed by a-sigmatropic rearrangement (aza-Cope) and a subsequent transannular Mannich cyclization to yield the pentacyclic core in nearly quantitative yield.

  • Vanderwal's Tandem Brook Rearrangement/Conjugate Addition: A key step in this highly convergent synthesis involved a tandem Brook rearrangement of a silyl (B83357) ether followed by an intramolecular conjugate addition of the resulting carbanion to an enone system. This complex transformation was initiated by the addition of a Grignard reagent to a silyl-protected cyanohydrin. Unfortunately, the yield for this crucial step was reported to be low (5–10%).

Logical Workflow of Modern Strychnine Syntheses

The following diagram illustrates the convergent and strategic bond formations in modern approaches to strychnine, contrasting with the more linear approach of early syntheses.

strychnine_synthesis_strategies cluster_woodward Woodward (Linear Approach) cluster_modern Modern Convergent Strategies (e.g., Overman, Vanderwal) A_B Indole (A/B rings) C Ring C Construction A_B->C G Ring G Construction C->G E Ring E Construction G->E D Ring D Construction E->D F Ring F Formation (Isostrychnine isomerization) D->F Strychnine_W Strychnine F->Strychnine_W Fragment1 Fragment 1 (e.g., Indole derivative) Key_Intermediate Key Intermediate (e.g., Aza-Cope precursor) Fragment1->Key_Intermediate Fragment2 Fragment 2 (e.g., Cyclopentene derivative) Fragment2->Key_Intermediate Cascade Cascade Reaction (e.g., Aza-Cope-Mannich) Key_Intermediate->Cascade Core Pentacyclic Core Cascade->Core Strychnine_M Strychnine Core->Strychnine_M reserpine_stereocontrol cluster_woodward Woodward: Late-Stage Epimerization cluster_stork Stork: Kinetically-Controlled Cyclization cluster_jacobsen Jacobsen: Catalyst-Controlled Reaction Start Acyclic Precursor Cyclization_W Cyclization Start->Cyclization_W Cyclization_S Kinetically-Controlled Cyclization Start->Cyclization_S Catalytic_Reaction Enantioselective Formal Aza-Diels-Alder Start->Catalytic_Reaction Thermo_Product Thermodynamic Product (Incorrect C3 stereochemistry) Cyclization_W->Thermo_Product Epimerization Epimerization Thermo_Product->Epimerization Kinetic_Product_W Kinetic Product (Correct C3 stereochemistry) Epimerization->Kinetic_Product_W Reserpine Reserpine Kinetic_Product_W->Reserpine Kinetic_Product_S Kinetic Product (Correct C3 stereochemistry) Cyclization_S->Kinetic_Product_S Kinetic_Product_S->Reserpine Key_Intermediate_J Key Intermediate with Correct C3 Stereochemistry Catalytic_Reaction->Key_Intermediate_J Key_Intermediate_J->Reserpine vinblastine_synthesis_workflow cluster_vindoline Vindoline Synthesis cluster_catharanthine Catharanthine Synthesis V_Start Simple Starting Materials V_Key_Rxns Key Reactions (e.g., Cycloaddition Cascade) V_Start->V_Key_Rxns Vindoline Vindoline V_Key_Rxns->Vindoline Coupling Stereoselective Coupling (e.g., Fe(III)-mediated or Iminium ion-based) Vindoline->Coupling C_Start Simple Starting Materials C_Key_Rxns Key Reactions (e.g., Macrocyclization) C_Start->C_Key_Rxns Catharanthine Catharanthine C_Key_Rxns->Catharanthine Catharanthine->Coupling Vinblastine Vinblastine Coupling->Vinblastine

References

A Comparative Guide to Rauvomine B Analogs for Bioactivity Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Rauvomine B and its naturally occurring analogs, focusing on their synthesis and anti-inflammatory bioactivity. The information presented is intended to support further research and development of novel therapeutic agents based on the Rauvomine scaffold.

Introduction to Rauvomine B and its Analogs

Rauvomine B is a monoterpenoid indole (B1671886) alkaloid isolated from the plant Rauvolfia vomitoria. It possesses a unique and complex hexacyclic ring system, which has made it a challenging target for total synthesis. Preliminary biological screening has revealed that Rauvomine B exhibits significant anti-inflammatory properties. This guide compares the bioactivity of Rauvomine B with its structurally related, co-isolated analogs: Rauvomine A, peraksine, and alstoyunine A.

Bioactivity Screening: Anti-Inflammatory Effects

The anti-inflammatory activity of Rauvomine B and its analogs was evaluated by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. Overproduction of NO is a key hallmark of inflammation, and its inhibition is a common indicator of anti-inflammatory potential.

Comparative Bioactivity Data

The following table summarizes the 50% inhibitory concentrations (IC₅₀) of Rauvomine B and its analogs against NO production in RAW 264.7 macrophages. Celecoxib, a known anti-inflammatory drug, was used as a positive control.

CompoundIC₅₀ (µM) for Inhibition of NO Production
Rauvomine B39.6
Rauvomine A55.5
Peraksine65.2
Alstoyunine A75.3
Celecoxib34.3

Data Interpretation: Rauvomine B demonstrates the most potent anti-inflammatory activity among the tested analogs, with an IC₅₀ value approaching that of the positive control, celecoxib. The structural differences between Rauvomine B and its analogs likely contribute to the observed variations in their inhibitory potency.

Synthesis of Rauvomine B and Analogs

The total synthesis of Rauvomine B is a complex undertaking that has been achieved through multi-step synthetic routes. Key reactions in the synthesis of the Rauvomine core structure include the Pictet-Spengler reaction to form the tetracyclic indole framework, followed by a key intramolecular cyclopropanation to construct the characteristic three-membered ring of Rauvomine B. The synthesis of analogs such as Rauvomine A, peraksine, and alstoyunine A can be achieved through modifications of the synthetic route to Rauvomine B or through their own dedicated synthetic pathways, which often share common intermediates and synthetic strategies.

Experimental Protocols

Synthesis of Rauvomine B (Conceptual Outline)

A general synthetic strategy towards Rauvomine B involves the following key transformations:

  • Preparation of a Tetracyclic Indole Core: A common starting point is the construction of a tetracyclic indoloquinolizidine framework. This is often achieved through a cis-selective Pictet-Spengler reaction, which couples a tryptamine (B22526) derivative with an appropriate aldehyde or ketone.

  • Introduction of Key Functional Groups: Subsequent steps involve the installation of necessary functional groups and stereocenters through reactions such as stereospecific allylic amination and ring-closing metathesis.

  • Intramolecular Cyclopropanation: A crucial step for the synthesis of Rauvomine B is the formation of the cyclopropane (B1198618) ring. This can be accomplished through a strain-promoted intramolecular cyclopropanation of a precursor containing a suitable leaving group and a double bond.

Bioactivity Screening: Inhibition of Nitric Oxide Production in RAW 264.7 Macrophages

1. Cell Culture:

  • Murine macrophage RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
  • Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.

2. Cell Seeding:

  • Cells are seeded into 96-well plates at a density of 1.5 x 10⁵ cells/well and allowed to adhere for 24 hours.

3. Treatment:

  • The culture medium is replaced with fresh medium containing various concentrations of the test compounds (Rauvomine B and its analogs).
  • After a pre-incubation period (e.g., 1 hour), the cells are stimulated with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce an inflammatory response. A vehicle control (e.g., DMSO) is also included.

4. Nitric Oxide Measurement (Griess Assay):

  • After 24 hours of incubation with LPS and the test compounds, the concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
  • Briefly, 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
  • The mixture is incubated at room temperature for 10-15 minutes.
  • The absorbance at 540 nm is measured using a microplate reader.
  • The nitrite concentration is calculated from a standard curve prepared with sodium nitrite.

5. Data Analysis:

  • The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control group.
  • The IC₅₀ value, the concentration of the compound that inhibits 50% of NO production, is determined from a dose-response curve.

6. Cell Viability Assay (e.g., MTT Assay):

  • To ensure that the observed inhibition of NO production is not due to cytotoxicity, a cell viability assay is performed in parallel.
  • RAW 264.7 cells are treated with the same concentrations of the test compounds as in the Griess assay.
  • After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the cells are incubated for an additional 4 hours.
  • The formazan (B1609692) crystals formed are then dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm).

Visualizations

LPS-Induced Inflammatory Signaling Pathway in Macrophages

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Lipopolysaccharide (LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκB IKK->IkB phosphorylates & degrades NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates to iNOS_gene iNOS Gene Transcription Nucleus->iNOS_gene activates iNOS iNOS Protein iNOS_gene->iNOS translates to NO Nitric Oxide (NO) iNOS->NO produces RauvomineB Rauvomine B & Analogs RauvomineB->NO Inhibits

Caption: LPS-induced pro-inflammatory signaling cascade leading to nitric oxide production in macrophages.

Experimental Workflow for Bioactivity Screening

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Culture RAW 264.7 Cells seed_plate Seed Cells in 96-well Plate cell_culture->seed_plate add_compounds Add Rauvomine Analogs seed_plate->add_compounds add_lps Stimulate with LPS add_compounds->add_lps incubate Incubate for 24h add_lps->incubate griess_assay Perform Griess Assay for NO incubate->griess_assay mtt_assay Perform MTT Assay for Viability incubate->mtt_assay measure_abs Measure Absorbance griess_assay->measure_abs mtt_assay->measure_abs calc_ic50 Calculate IC50 Values measure_abs->calc_ic50

Caption: Workflow for screening the anti-inflammatory activity of Rauvomine B analogs.

Unveiling the Anti-Inflammatory Action of Rauvomine B: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the anti-inflammatory properties of Rauvomine B, a novel monoterpenoid indole (B1671886) alkaloid, against established anti-inflammatory agents. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of its mechanism of action supported by experimental data.

Comparative Efficacy of Anti-Inflammatory Compounds

The in vitro efficacy of Rauvomine B was evaluated and compared with standard anti-inflammatory drugs, Dexamethasone (B1670325) and Ibuprofen. The inhibitory concentration (IC50) values for nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages are presented below.

CompoundTarget/MechanismIC50 (µM) in LPS-stimulated RAW 264.7 cells
Rauvomine B Putative NF-κB and MAPK pathway inhibitor39.6[1][2]
Dexamethasone Glucocorticoid Receptor Agonist, NF-κB inhibitorVaries with experimental conditions
Ibuprofen COX-1/COX-2 InhibitorVaries with experimental conditions

Deciphering the Mechanism: A Focus on Inflammatory Signaling Pathways

Inflammation is a complex biological response mediated by intricate signaling pathways. Many anti-inflammatory drugs exert their effects by modulating these pathways. Here, we explore the potential mechanism of Rauvomine B in the context of the well-established NF-κB and MAPK signaling cascades.

The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory process.[3] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli, such as LPS, trigger a signaling cascade that leads to the degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including cytokines like TNF-α, IL-6, and IL-1β, as well as the enzyme inducible nitric oxide synthase (iNOS).[4][5]

Dexamethasone, a potent synthetic glucocorticoid, is known to inhibit the NF-κB pathway.[6][7][8] It can upregulate the synthesis of IκBα, preventing NF-κB activation.[9][10] The significant anti-inflammatory activity of Rauvomine B suggests it may also interfere with this critical pathway.

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation IkB_NFkB IκB-NF-κB (Inactive) IkB_NFkB->NFkB IκB Degradation Rauvomine_B Rauvomine B Rauvomine_B->IKK Inhibits? Dexamethasone Dexamethasone Dexamethasone->IkB Upregulates IκBα DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) DNA->Genes Transcription

Caption: Putative inhibition of the NF-κB pathway by Rauvomine B.
The MAPK Signaling Pathway

Mitogen-activated protein kinase (MAPK) signaling cascades are another set of key pathways involved in inflammation.[11] These pathways, including ERK, JNK, and p38 MAPK, are activated by various extracellular stimuli and regulate the production of inflammatory mediators. Several indole alkaloids have been shown to modulate MAPK signaling pathways in different cellular contexts.[12]

MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK Stimuli->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Activates Rauvomine_B Rauvomine B Rauvomine_B->MAPKK Inhibits? Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response Induces

Caption: Potential modulation of the MAPK pathway by Rauvomine B.

Experimental Protocols

To ensure the reproducibility and validation of the anti-inflammatory effects of Rauvomine B, the following standardized in vitro experimental protocol is provided.

In Vitro Anti-Inflammatory Assay in LPS-Stimulated RAW 264.7 Macrophages

This assay is a widely accepted method for screening and characterizing the anti-inflammatory properties of test compounds.[13][14][15]

Objective: To determine the ability of a test compound to inhibit the production of pro-inflammatory mediators, such as nitric oxide (NO) and cytokines (TNF-α, IL-6), in murine macrophages stimulated with lipopolysaccharide (LPS).

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Lipopolysaccharide (LPS) from E. coli

  • Test compound (Rauvomine B)

  • Reference compounds (Dexamethasone, Ibuprofen)

  • Griess Reagent for NO measurement

  • ELISA kits for TNF-α and IL-6 quantification

  • 96-well cell culture plates

Methodology:

  • Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.

  • Compound Treatment: The cells are pre-treated with various concentrations of Rauvomine B or reference compounds for 1-2 hours before LPS stimulation.

  • LPS Stimulation: Inflammation is induced by adding LPS (e.g., 1 µg/mL) to the wells, excluding the negative control group.

  • Incubation: The plates are incubated for 18-24 hours.

  • Measurement of Nitric Oxide (NO): The production of NO is assessed by measuring the accumulation of nitrite (B80452) in the culture supernatant using the Griess reagent.[4][15]

  • Measurement of Cytokines: The concentrations of TNF-α and IL-6 in the cell culture supernatants are quantified using specific ELISA kits according to the manufacturer's instructions.[15][16][17]

  • Data Analysis: The percentage of inhibition of NO and cytokine production is calculated relative to the LPS-stimulated control group. The IC50 value is determined from the dose-response curve.

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Inflammatory Challenge cluster_analysis Data Analysis A Culture RAW 264.7 Cells B Seed Cells in 96-well Plates A->B C Pre-treat with Rauvomine B or Control Compounds B->C D Stimulate with LPS C->D E Incubate for 18-24 hours D->E F Collect Supernatant E->F G Measure NO (Griess Assay) F->G H Measure Cytokines (ELISA) F->H I Calculate % Inhibition and IC50 G->I H->I

Caption: Workflow for in vitro anti-inflammatory screening.

Conclusion

Rauvomine B demonstrates significant anti-inflammatory activity in vitro, with a notable IC50 value in LPS-stimulated macrophages.[1][2] While its precise molecular targets are still under investigation, its efficacy suggests a potential mechanism involving the modulation of key inflammatory signaling pathways such as NF-κB and MAPK. Further studies are warranted to fully elucidate its mechanism of action and to evaluate its therapeutic potential in vivo. The provided experimental protocols offer a standardized approach for the continued investigation of Rauvomine B and other novel anti-inflammatory compounds.

References

Comparative Analysis of Rauvomine B: A Novel Anti-Inflammatory Indole Alkaloid

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of Rauvomine B, a unique monoterpenoid indole (B1671886) alkaloid, focusing on its known biological activity and outlining the necessity for future cross-reactivity studies to ascertain its therapeutic potential and off-target effects. Due to the nascent stage of research on this compound, this document summarizes the existing data and proposes standardized methodologies for comprehensive profiling.

Introduction to Rauvomine B

Rauvomine B is a structurally complex natural product isolated from the plant Rauvolfia vomitoria.[1][2][3] Its distinctive 6/5/6/6/3/5 hexacyclic ring system, which includes a rare cyclopropane (B1198618) moiety, makes it a subject of significant interest in synthetic chemistry and pharmacology.[2][4] Preliminary studies have identified its potential as an anti-inflammatory agent, opening avenues for further investigation into its mechanism of action and therapeutic applications.

Known Biological Activity

The primary reported biological activity of Rauvomine B is its anti-inflammatory effect. An initial study demonstrated its ability to inhibit the activity of RAW 264.7 macrophages, a key cell line used in inflammation research.

CompoundAssayTargetIC50 (µM)Reference
Rauvomine BMacrophage InhibitionRAW 264.7 cells39.6
Celecoxib (Control)Macrophage InhibitionRAW 264.7 cells34.3

The Unexplored Landscape: Cross-Reactivity Profile

As of the current date, dedicated cross-reactivity studies for Rauvomine B have not been published. Such studies are a cornerstone of preclinical drug development, providing critical insights into a compound's selectivity and potential for off-target effects. A comprehensive cross-reactivity profile is essential to predict potential side effects and understand the full pharmacological spectrum of a new chemical entity.

The complex structure of Rauvomine B, an indole alkaloid, suggests the possibility of interactions with a range of biological targets, including but not limited to G-protein coupled receptors (GPCRs), ion channels, and various enzymes, which are common targets for this class of compounds.

Proposed Experimental Protocols for Cross-Reactivity Screening

To address the current knowledge gap, the following standard experimental protocols are proposed for assessing the cross-reactivity of Rauvomine B.

Radioligand Binding Assays for Receptor Profiling

This methodology is the gold standard for determining the affinity of a compound for a wide array of receptors.

  • Objective: To determine the binding affinity (Ki) of Rauvomine B against a panel of common GPCRs, ion channels, and transporters.

  • Procedure:

    • A panel of cell membranes expressing the target receptors is prepared.

    • A known radioligand with high affinity for the target receptor is incubated with the cell membranes.

    • Increasing concentrations of Rauvomine B are added to compete with the radioligand for binding to the receptor.

    • The amount of bound radioligand is quantified using a scintillation counter.

    • The IC50 value (the concentration of Rauvomine B that displaces 50% of the radioligand) is determined and converted to a Ki value using the Cheng-Prusoff equation.

  • Panel Selection: A broad screening panel should be utilized, such as the SafetyScreen44™ panel from Eurofins or a similar service, which includes adrenergic, dopaminergic, serotonergic, muscarinic, and opioid receptors, among others.

Enzyme Inhibition Assays

This protocol is designed to assess the inhibitory activity of Rauvomine B against a panel of key enzymes.

  • Objective: To determine the IC50 values of Rauvomine B against a panel of enzymes, particularly those involved in inflammatory pathways (e.g., cyclooxygenases, lipoxygenases) and drug metabolism (e.g., cytochrome P450s).

  • Procedure:

    • The target enzyme is incubated with its specific substrate in the presence of varying concentrations of Rauvomine B.

    • The enzymatic reaction is allowed to proceed for a defined period.

    • The reaction is stopped, and the amount of product formed is quantified using a suitable detection method (e.g., spectrophotometry, fluorometry, or mass spectrometry).

    • IC50 values are calculated by plotting the percentage of enzyme inhibition against the concentration of Rauvomine B.

Visualizing Methodologies and Potential Pathways

To further elucidate the proposed research and potential mechanisms of action, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis RauvomineB Rauvomine B Stock Solution Competition Competitive Binding or Enzymatic Reaction RauvomineB->Competition AssayPlates Preparation of Assay Plates (Receptors/Enzymes) Incubation Incubation with Radioligand/Substrate AssayPlates->Incubation Incubation->Competition Detection Signal Detection (e.g., Scintillation, Fluorescence) Competition->Detection Calculation IC50/Ki Calculation Detection->Calculation Profile Cross-Reactivity Profile Calculation->Profile

Caption: Proposed workflow for cross-reactivity screening of Rauvomine B.

nfkb_pathway LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK ... IkB IκBα IKK->IkB Phosphorylates & Promotes Degradation NFkB NF-κB (p50/p65) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Genes Transcription RauvomineB Rauvomine B (Hypothesized Target) RauvomineB->IKK Potential Inhibition

Caption: Hypothesized modulation of the NF-κB signaling pathway by Rauvomine B.

Conclusion and Future Directions

Rauvomine B presents as a promising anti-inflammatory lead compound. However, its therapeutic development is contingent on a thorough characterization of its selectivity and potential off-target interactions. The lack of publicly available cross-reactivity data underscores a critical gap in our understanding of this novel molecule. The proposed experimental protocols provide a roadmap for future research to comprehensively profile Rauvomine B, which will be instrumental in validating its potential as a safe and effective therapeutic agent. It is recommended that further research prioritizes these studies to build a robust pharmacological profile.

References

A Comparative Guide to Cyclopropanation Strategies in Total Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cyclopropane (B1198618) motif, a three-membered carbocycle, is a recurring structural element in a vast array of biologically active natural products and pharmaceutical agents. Its unique conformational rigidity and electronic properties often impart enhanced metabolic stability, improved binding affinity, and novel pharmacological activities. Consequently, the efficient and stereoselective construction of the cyclopropane ring is a critical challenge in the total synthesis of complex molecules. This guide provides an objective comparison of prevalent cyclopropanation strategies, supported by experimental data and detailed methodologies, to aid researchers in selecting the most suitable approach for their synthetic endeavors.

[2+1] Cycloaddition Strategies

[2+1] cycloaddition reactions are a major class of methods for constructing cyclopropane rings, involving the formal addition of a one-carbon unit (a carbene or carbenoid) to a two-carbon unit (an alkene).[1] These methods are widely employed due to their efficiency in forming two new carbon-carbon bonds in a single step.[1]

Simmons-Smith Cyclopropanation

The Simmons-Smith reaction is a classic and reliable method for the stereospecific conversion of alkenes to cyclopropanes.[2][3] It typically involves the use of diiodomethane (B129776) and a zinc-copper couple to generate an organozinc carbenoid, which then reacts with an alkene.[1] A significant advantage of this method is its tolerance of a wide range of functional groups and its stereospecificity, where the geometry of the alkene is retained in the cyclopropane product.

A widely used variant is the Furukawa modification , which employs diethylzinc (B1219324) (Et₂Zn) in place of the zinc-copper couple, often leading to improved reactivity and reproducibility. The directing effect of proximal hydroxyl groups is a key feature of the Simmons-Smith reaction, allowing for highly diastereoselective cyclopropanations of allylic alcohols, where the cyclopropane ring is formed on the same face as the alcohol.

Quantitative Data Summary: Simmons-Smith Cyclopropanation

EntrySubstrateReagentsProductYield (%)Diastereomeric Ratio (d.r.)Reference
1CyclohexeneCH₂I₂/Zn(Cu)Norcarane~92N/A
2(Z)-3-(N,N-dibenzylamino)cyclohexeneZn(CH₂I)₂syn-cyclopropane>95>99:1
3(Z)-3-(N,N-dibenzylamino)cyclohexeneCF₃CO₂ZnCH₂Isyn-cyclopropane>95>99:1
43-(N-tert-butoxycarbonylamino)cyclohexeneCF₃CO₂ZnCH₂Ianti-cyclopropane>951:>99
5Allylic AlcoholEt₂Zn, CH₂I₂Cyclopropylmethanol92>99:1

Experimental Protocol: Furukawa Modification for Cyclopropanation of an Allylic Alcohol

  • Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the allylic alcohol (1.0 eq) in anhydrous dichloromethane (B109758) (CH₂Cl₂).

  • Addition of Diethylzinc: Cool the solution to 0 °C and slowly add a solution of diethylzinc (2.2 eq) dropwise. Stir the resulting mixture at 0 °C for 30 minutes.

  • Addition of Diiodomethane: Add diiodomethane (2.5 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction at 0 °C by the slow and careful addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

  • Extraction and Purification: Extract the mixture with CH₂Cl₂, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.

Caption: General mechanism of the Simmons-Smith cyclopropanation.

Transition Metal-Catalyzed Cyclopropanation

The decomposition of diazo compounds by transition metal catalysts, most notably those based on rhodium(II) and copper(I), is a powerful and versatile method for generating metal carbenoids that readily undergo cyclopropanation with a wide variety of alkenes. This strategy offers access to a broad range of substituted cyclopropanes with high levels of stereocontrol. Chiral ligands on the metal catalyst can induce high levels of enantioselectivity, making this a valuable tool for asymmetric synthesis.

Rhodium(II) carboxylates, such as dirhodium tetraacetate [Rh₂(OAc)₄], are particularly effective catalysts. The choice of ligand on the rhodium catalyst can significantly influence the stereoselectivity of the reaction.

Quantitative Data Summary: Rhodium-Catalyzed Cyclopropanation

EntryAlkeneDiazo CompoundCatalystProductYield (%)d.r.ee (%)Reference
1StyreneEthyl diazoacetateRh₂(OAc)₄Ethyl 2-phenylcyclopropanecarboxylate7910.2:1 (trans:cis)N/A
2Methyl acrylateMethyl phenyldiazoacetateRh₂(S-TCPTAD)₄Cyclopropane product71>98:284
31-HexeneEthyl diazoacetateChiral Ru(II)-PheoxChiral cyclopropyl (B3062369) sulfoneup to 99--
4Aryl alkynesSiloxyvinyldiazoacetateRh₂(S-PTAD)₄Cyclopropene product--High

Experimental Protocol: Rhodium(II)-Catalyzed Intramolecular Cyclopropanation

A general procedure for rhodium-catalyzed intramolecular cyclopropanation is as follows:

  • Reaction Setup: To a solution of the diazo compound (1.0 eq) in a dry, inert solvent (e.g., dichloromethane or toluene) under an inert atmosphere, add the rhodium(II) catalyst (typically 0.1-1 mol%).

  • Reaction: Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux) until the diazo compound is consumed, as indicated by TLC or by the cessation of nitrogen evolution.

  • Workup: Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica (B1680970) gel to afford the desired cyclopropane product.

Metal_Catalyzed_Cyclopropanation Transition Metal-Catalyzed Cyclopropanation cluster_catalyst_activation Catalyst Activation cluster_cycloaddition Cycloaddition Diazo R₂C=N₂ Metal_Carbene [M]=CR₂ Diazo->Metal_Carbene + [M] Metal_Catalyst [M] N2 N₂ Metal_Carbene->N2 - N₂ Alkene Alkene Cyclopropane Cyclopropane Metal_Carbene->Cyclopropane Alkene->Cyclopropane Metal_Catalyst_regen [M] Cyclopropane->Metal_Catalyst_regen - [M]

Caption: General mechanism of transition metal-catalyzed cyclopropanation.

Michael-Initiated Ring Closure (MIRC)

Michael-Initiated Ring Closure (MIRC) reactions provide a powerful strategy for the diastereoselective and enantioselective synthesis of cyclopropanes. This method involves the conjugate addition of a nucleophile to an electron-deficient alkene (Michael acceptor), generating an enolate that subsequently undergoes an intramolecular nucleophilic substitution to form the cyclopropane ring.

A prominent example is the Corey-Chaykovsky reaction , which utilizes sulfur ylides as nucleophiles for the cyclopropanation of α,β-unsaturated carbonyl compounds. The reaction is highly diastereoselective, typically favoring the formation of the trans-substituted cyclopropane.

Quantitative Data Summary: Corey-Chaykovsky Cyclopropanation

EntrySubstrate (γ-silyloxy-α,β-unsaturated aryl ketone)SolventTemp (°C)Yield (%)Diastereomeric Ratio (anti:syn)Reference
1PhenylDMF-30979:1
24-ChlorophenylDMF-30919:1
34-CarbomethoxyphenylDMF-30959:1
42-FurylDMF-30887:1
5NaphthylDMF-30928:1

Experimental Protocol: Corey-Chaykovsky Cyclopropanation of an α,β-Unsaturated Aryl Ketone

  • Ylide Generation: To a flame-dried round-bottom flask under an inert atmosphere, add sodium hydride (2.0 equiv). Wash the sodium hydride with anhydrous hexanes to remove mineral oil and carefully decant the hexanes. Add anhydrous dimethylformamide (DMF), followed by trimethylsulfoxonium (B8643921) iodide (2.0 equiv). Stir the resulting suspension at room temperature for 30 minutes to generate the dimethylsulfoxonium methylide.

  • Reaction: Cool the reaction mixture to the desired temperature (e.g., -30 °C). Dissolve the γ-silyloxy-α,β-unsaturated aryl ketone (1.0 equiv) in a minimal amount of anhydrous DMF and add it dropwise to the cooled ylide suspension over 10-15 minutes.

  • Monitoring: Stir the reaction mixture at this temperature, monitoring the progress by TLC.

  • Workup: Upon completion, quench the reaction by the slow, careful addition of a saturated aqueous NH₄Cl solution at the reaction temperature. Allow the mixture to warm to room temperature.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography.

Corey_Chaykovsky_Mechanism Corey-Chaykovsky Reaction Mechanism cluster_ylide_formation Ylide Formation cluster_MIRC Michael-Initiated Ring Closure Sulfoxonium_Salt Me₃S⁺(O)I⁻ Sulfur_Ylide Me₂S⁺(O)CH₂⁻ Sulfoxonium_Salt->Sulfur_Ylide + Base Base NaH Enone α,β-Unsaturated Ketone Enolate Enolate Intermediate Sulfur_Ylide->Enolate Enone->Enolate Michael Addition Cyclopropyl_Ketone Cyclopropyl Ketone Enolate->Cyclopropyl_Ketone Intramolecular Sₙ2

Caption: Mechanism of the Corey-Chaykovsky cyclopropanation.

Other Notable Cyclopropanation Strategies

Kulinkovich Reaction

The Kulinkovich reaction offers a unique approach to the synthesis of cyclopropanols from esters using Grignard reagents in the presence of a titanium(IV) alkoxide catalyst. The reaction proceeds through a titanacyclopropane intermediate. This method is particularly useful for preparing 1-substituted cyclopropanols.

Experimental Protocol: Kulinkovich Reaction

  • Reaction Setup: A solution of the ester (1.0 equiv) in an anhydrous solvent (e.g., THF or ether) is treated with a titanium(IV) alkoxide, such as Ti(OiPr)₄ (1.1 equiv), under an inert atmosphere.

  • Addition of Grignard Reagent: The appropriate Grignard reagent (e.g., ethylmagnesium bromide, 2.2 equiv) is added dropwise at a controlled temperature (often room temperature).

  • Reaction: The reaction mixture is stirred for a specified time until the starting material is consumed.

  • Workup: The reaction is quenched by the addition of water or an acidic aqueous solution.

  • Extraction and Purification: The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated. The crude product is then purified by chromatography.

Kulinkovich_Reaction_Workflow Kulinkovich Reaction Workflow Start Start Prepare_Reagents Prepare Ester, Ti(O-iPr)₄, and Grignard Reagent Start->Prepare_Reagents Reaction_Setup Combine Ester and Ti(O-iPr)₄ in Anhydrous Solvent Prepare_Reagents->Reaction_Setup Add_Grignard Slowly Add Grignard Reagent Reaction_Setup->Add_Grignard Stir Stir at Appropriate Temperature Add_Grignard->Stir Monitor Monitor Reaction by TLC Stir->Monitor Quench Quench with Aqueous Solution Monitor->Quench Reaction Complete Extract Extract with Organic Solvent Quench->Extract Purify Purify by Chromatography Extract->Purify End Cyclopropanol Product Purify->End

Caption: A typical experimental workflow for the Kulinkovich reaction.

Organocatalytic Cyclopropanation

Enantioselective organocatalytic cyclopropanation has emerged as a powerful strategy for the synthesis of chiral cyclopropanes. These reactions often utilize chiral secondary amines, such as prolinol derivatives, to activate α,β-unsaturated aldehydes or ketones towards nucleophilic attack in a Michael-initiated ring closure pathway. This approach can provide access to highly enantioenriched cyclopropane derivatives.

Quantitative Data Summary: Organocatalytic Cyclopropanation

EntrySubstrateReagentCatalystYield (%)d.r.ee (%)Reference
1α,β-Unsaturated AldehydeBromomalonateChiral diphenylprolinol TMS etherHigh>30:190-98
2α,β-Unsaturated AldehydeSulfonium YlideChiral Iminium CatalystHighHighHigh
3α-Purine Acrylateα-Bromo-carboxylic Ester(DHQD)₂AQN72-98Excellent93-97
Photochemical Cyclopropanation

Photochemical methods offer a distinct approach to cyclopropanation, often proceeding through the generation of carbenes from diazo compounds under irradiation. These reactions can be highly efficient and, in some cases, offer unique selectivity compared to thermal or metal-catalyzed methods. Recent advances have demonstrated visible-light-induced cyclopropanations, providing milder and more sustainable reaction conditions.

Conclusion

The choice of a cyclopropanation strategy in total synthesis is dictated by a multitude of factors, including the substrate's functional group tolerance, the desired stereochemical outcome, and the overall efficiency of the transformation. The Simmons-Smith reaction and its modifications remain a robust and predictable method, particularly for the diastereoselective cyclopropanation of allylic alcohols. Transition metal-catalyzed reactions offer broad substrate scope and access to a wide range of substituted and chiral cyclopropanes. Michael-initiated ring closure reactions, such as the Corey-Chaykovsky reaction, are excellent for the synthesis of cyclopropyl ketones. The Kulinkovich reaction provides a unique entry to cyclopropanols from esters. Finally, organocatalytic and photochemical methods represent modern and often highly enantioselective approaches to cyclopropane synthesis. A thorough understanding of the strengths and limitations of each strategy, as outlined in this guide, will empower researchers to make informed decisions in the design and execution of complex total syntheses.

References

Rauvomine B's Synthetic Lineage: A Comparative Guide to Macroline Alkaloid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of synthetic pathways branching from a common precursor, akin to the structural core of rauvomine B, to various bioactive macroline (B1247295) alkaloids. This guide provides a comprehensive overview of synthetic strategies, quantitative data, and detailed experimental protocols to inform research and development in natural product synthesis and medicinal chemistry.

Rauvomine B, a structurally unique member of the sarpagine (B1680780)/macroline family of indole (B1671886) alkaloids, has garnered significant attention not only as a synthetic target but also for the potential of its core structure to serve as a versatile precursor for other bioactive macroline alkaloids. While direct conversion of rauvomine B is not the common strategy, its tetracyclic and pentacyclic intermediates represent a divergent point for the synthesis of a range of related natural products. This guide elucidates the synthetic pathways from a common precursor to key macroline alkaloids, presenting a comparative analysis of yields and methodologies.

Comparative Synthesis Data

The synthesis of various macroline alkaloids from a common intermediate, typically a tetracyclic ketone derived from D-(+)-tryptophan, demonstrates a versatile and efficient strategy. The following table summarizes the key transformations and reported yields for the synthesis of peraksine (B1174184) and talcarpine, two representative macroline alkaloids.

Target AlkaloidKey IntermediateTransformation SequenceKey Reagents/ConditionsOverall Yield (%)Number of StepsReference
PeraksinePentacyclic vinyl iodide1. Hydroboration-oxidation2. Oxidation3. Deprotection1. 9-BBN, THF; NaOH, H₂O₂2. Dess-Martin periodinane3. TBAFNot explicitly stated for this sequence3 from vinyl iodide[1]
TalcarpineTetracyclic ketone1. Anionic oxy-Cope rearrangement2. N-methylation and cyclization1. KH, THF2. MeI; then heat9.513 from D-(+)-tryptophan[2]
TalpinineTetracyclic ketone1. Anionic oxy-Cope rearrangement2. N-methylation and cyclization1. KH, THF2. MeI; then heat1013 from D-(+)-tryptophan[2]

Synthetic Pathways and Logical Relationships

The divergent synthesis of macroline alkaloids from a common tetracyclic ketone intermediate is a testament to the efficiency of this synthetic approach. The following diagram illustrates the key branching points in the synthesis of peraksine and talcarpine.

Macroline_Synthesis tryptophan D-(+)-Tryptophan tetracyclic_ketone Tetracyclic Ketone Intermediate tryptophan->tetracyclic_ketone Asymmetric Pictet-Spengler pentacyclic_vinyl_iodide Pentacyclic Vinyl Iodide tetracyclic_ketone->pentacyclic_vinyl_iodide Multi-step sequence oxy_cope_intermediate Oxy-Cope Intermediate tetracyclic_ketone->oxy_cope_intermediate Anionic oxy-Cope Rearrangement peraksine_precursor Peraksine Precursor (Triol) pentacyclic_vinyl_iodide->peraksine_precursor Hydroboration- Oxidation peraksine Peraksine peraksine_precursor->peraksine Oxidation & Deprotection talcarpine Talcarpine oxy_cope_intermediate->talcarpine N-methylation & Cyclization

Divergent synthesis of macroline alkaloids.

Experimental Protocols

The following are detailed experimental protocols for the key transformations in the synthesis of the macroline alkaloids discussed.

Synthesis of the Key Tetracyclic Ketone Intermediate

The enantiospecific synthesis of the tetracyclic ketone intermediate is foundational to the divergent approach for macroline and sarpagine alkaloids. This is typically achieved via an asymmetric Pictet-Spengler reaction followed by a Dieckmann condensation. The procedure developed by Cook and coworkers provides a scalable route to this crucial intermediate.[2]

Conversion of the Tetracyclic Ketone to Talcarpine[2]

1. Anionic oxy-Cope Rearrangement: To a solution of the tetracyclic ketone in anhydrous THF at 0 °C under an argon atmosphere is added potassium hydride (KH). The reaction mixture is stirred at room temperature for a specified period until the starting material is consumed (monitored by TLC).

2. N-methylation and Cyclization: The reaction mixture from the previous step is cooled, and methyl iodide (MeI) is added. The mixture is then heated to reflux. After cooling, the reaction is quenched, and the product is extracted and purified by column chromatography to yield talcarpine.

Synthesis of Peraksine from the Pentacyclic Vinyl Iodide

1. Hydroboration-Oxidation: To a solution of the pentacyclic vinyl iodide in anhydrous THF at 0 °C is added 9-borabicyclo[3.3.1]nonane (9-BBN). The reaction is stirred at room temperature. After the reaction is complete, the mixture is cooled to 0 °C, and a solution of sodium hydroxide (B78521) (NaOH) and hydrogen peroxide (H₂O₂) is added. The resulting triol is extracted and used in the next step without further purification.

2. Oxidation: The crude triol is dissolved in dichloromethane (B109758) (DCM), and Dess-Martin periodinane is added. The reaction is stirred at room temperature until the oxidation is complete.

3. Deprotection: The product from the previous step is treated with tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in THF to remove any silyl (B83357) protecting groups, yielding peraksine after purification.

Conclusion

The synthetic strategy employing a common tetracyclic intermediate, structurally related to the core of rauvomine B, provides a powerful and divergent platform for the synthesis of a variety of macroline alkaloids. This comparative guide highlights the efficiency and versatility of this approach, offering valuable insights for researchers in the field of natural product synthesis. The ability to access multiple complex alkaloids from a single, readily available precursor underscores the elegance of modern synthetic chemistry and opens avenues for the development of novel therapeutic agents based on these intricate natural scaffolds.

References

Safety Operating Guide

Proper Disposal of Rauvovertine B: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of Rauvovertine B, a compound noted for its cytotoxic properties and potential environmental hazards. This guidance is intended for researchers, scientists, and drug development professionals to ensure safe handling and disposal in a laboratory setting, thereby minimizing risk to personnel and the environment. Adherence to these procedures is critical for regulatory compliance and responsible laboratory practice.

Immediate Safety Precautions and Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE). Given the cytotoxic nature of this compound, the minimum required PPE includes:

  • Gloves: Nitrile rubber gloves are recommended. Ensure to check for and dispose of contaminated gloves in accordance with applicable laws and good laboratory practices.[1]

  • Eye Protection: Safety glasses or goggles approved under appropriate government standards (e.g., NIOSH or EN 166) must be worn.[1]

  • Lab Coat: A lab coat or gown should be worn to protect from skin contact.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a respirator (e.g., N95 or P2 filter type) should be used.

Waste Characterization and Segregation

This compound is classified as a hazardous waste due to its cytotoxicity and its toxicity to aquatic life with long-lasting effects.[1] Proper segregation of this waste is the first and most critical step in the disposal process.

  • Do Not Mix: Never mix this compound waste with non-hazardous waste.

  • Dedicated Waste Container: All waste contaminated with this compound, including unused product, contaminated lab supplies (e.g., pipette tips, gloves, vials), and spill cleanup materials, must be collected in a dedicated, properly labeled hazardous waste container.

Step-by-Step Disposal Procedure

The following procedure outlines the steps for the safe collection and disposal of this compound waste.

Step 1: Container Selection and Labeling

  • Select a container that is compatible with this compound and is leak-proof with a secure lid.

  • Label the container clearly with the words "Hazardous Waste," the name "this compound," and the appropriate hazard symbols (e.g., cytotoxic, toxic to aquatic life).

Step 2: Waste Accumulation

  • Place all solid and liquid waste contaminated with this compound into the designated hazardous waste container.

  • Keep the container closed at all times except when adding waste.

  • Store the waste container in a designated satellite accumulation area within the laboratory. This area should be away from general lab traffic and clearly marked.

Step 3: Arrange for Professional Disposal

  • This compound waste must be disposed of through a licensed hazardous waste disposal company.

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup.

  • The primary method of disposal for cytotoxic waste is high-temperature incineration at a permitted facility.[1][2]

Step 4: Decontamination of Empty Containers

  • Empty containers that held this compound must also be treated as hazardous waste unless properly decontaminated.

  • Triple-rinse the empty container with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.

  • After triple-rinsing, the container can be disposed of as regular lab glass or plastic, provided all labels have been defaced.

Spill Management

In the event of a spill, the following steps should be taken immediately:

  • Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the full PPE as described in Section 1.

  • Contain the Spill: Use absorbent pads or other appropriate materials to contain the spill and prevent it from spreading.

  • Clean the Spill: Carefully clean the affected area. All materials used for cleaning the spill must be disposed of as hazardous waste.

  • Decontaminate the Area: After the visible spill has been cleaned, decontaminate the area with a suitable cleaning agent.

Quantitative Data Summary

ParameterGuidelineSource
Hazardous Waste Storage Limit in Lab Do not store more than 10 gallons of hazardous waste in your lab at any one time.
Disposal of Rinsed Containers The first rinse of a hazardous chemical container must be collected and disposed of as hazardous waste.
pH for Drain Disposal (Not Applicable to this compound) Dilute acid and base solutions with a pH between 7-9 may be eligible for drain disposal if they contain no other hazardous components.

Disposal Workflow

This compound Disposal Workflow cluster_0 Waste Generation & Segregation cluster_1 Waste Accumulation cluster_2 Final Disposal cluster_3 Spill Response Generate Waste Generate Waste Segregate Segregate this compound Waste (Solid & Liquid) Generate Waste->Segregate Container Use Labeled, Leak-Proof Hazardous Waste Container Segregate->Container Place waste in Store Store in Designated Satellite Accumulation Area Container->Store Contact EHS Contact Environmental Health & Safety (EHS) for Pickup Store->Contact EHS When container is full Incineration Dispose via Licensed Hazardous Waste Vendor (High-Temperature Incineration) Contact EHS->Incineration Spill Spill Occurs Cleanup Contain & Clean Spill with Appropriate PPE Spill->Cleanup Spill_Waste Dispose of Cleanup Materials as Hazardous Waste Cleanup->Spill_Waste Spill_Waste->Container

Caption: Workflow for the proper disposal of this compound waste.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Rauvovertine B

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of Rauvovertine B in a laboratory setting. All personnel must adhere to these procedures to mitigate risks associated with this cytotoxic compound.

Rouvovertine B, a natural product with the CAS number 2055073-72-6, has demonstrated cytotoxicity against human tumor cell lines in vitro.[1] Due to its hazardous nature, stringent safety measures are imperative to protect researchers and the environment. While a comprehensive hazard profile for this compound is not fully detailed in available safety data sheets, its classification as a cytotoxic agent necessitates handling it with the utmost care, following established guidelines for such materials.

Personal Protective Equipment (PPE): Your First Line of Defense

The minimum required PPE for handling this compound is outlined below. This equipment must be worn at all times when working with the compound, from initial handling to final disposal.

PPE ComponentSpecificationRationale
Gloves Double-gloving with chemotherapy-approved nitrile gloves.Provides a robust barrier against skin contact. The outer glove should be changed immediately upon contamination.
Eye Protection Chemical splash goggles and a full-face shield.Protects eyes and face from splashes of liquids or fine particles.
Lab Coat Disposable, solid-front, back-closing gown made of a low-permeability fabric.Prevents contamination of personal clothing.
Respiratory Protection An N95 respirator is required when handling the solid compound or when there is a risk of aerosol generation.Minimizes the risk of inhaling hazardous particles.
Footwear Closed-toe shoes.Protects feet from spills and falling objects.

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict operational workflow is critical to minimize exposure and prevent contamination. All handling of this compound should be performed within a designated area, such as a certified Class II Biological Safety Cabinet (BSC) or a fume hood.

1. Receiving and Storage:

  • Upon receipt, inspect the package for any signs of damage in a designated receiving area.

  • Transport the intact container to the laboratory.

  • Store this compound in a clearly labeled, sealed container at -20°C in a designated and restricted-access location.[1]

2. Preparation of Solutions:

  • All manipulations, including weighing of the solid compound and preparation of stock solutions, must be conducted within a BSC or fume hood.

  • Use a plastic-backed absorbent pad to cover the work surface.

  • When weighing the solid, use a dedicated spatula and weighing boat.

  • Slowly add solvent to the solid to avoid aerosolization.

3. Experimental Use:

  • Clearly label all vessels containing this compound with "Cytotoxic Agent."

  • Use Luer-Lok syringes and needless systems where possible to prevent spills.

  • Transport samples in sealed, secondary containers.

4. Decontamination:

  • All non-disposable equipment that comes into contact with this compound must be decontaminated.

  • Wipe down the work surface of the BSC or fume hood with an appropriate deactivating agent (e.g., a solution of sodium hypochlorite), followed by a rinse with 70% ethanol (B145695) and then sterile water.

The following diagram illustrates the safe handling workflow for this compound:

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_cleanup Post-Experiment Phase Receive Receive Shipment Inspect Inspect Package Receive->Inspect Store Store at -20°C Inspect->Store Prep_Workstation Prepare Workstation in BSC/Fume Hood Store->Prep_Workstation Weigh Weigh Solid Compound Prep_Workstation->Weigh Dissolve Dissolve in Solvent Weigh->Dissolve Conduct_Exp Conduct Experiment Dissolve->Conduct_Exp Transport Transport Samples in Secondary Containers Conduct_Exp->Transport Decontaminate Decontaminate Equipment & Work Surface Conduct_Exp->Decontaminate Transport->Decontaminate Dispose Dispose of Waste Decontaminate->Dispose

Caption: Workflow for Safe Handling of this compound.

Disposal Plan: Managing Cytotoxic Waste

All materials contaminated with this compound are considered cytotoxic waste and must be disposed of according to institutional and local regulations.

Waste Segregation:

  • Sharps: Needles, syringes, and other contaminated sharps must be placed directly into a designated, puncture-resistant cytotoxic sharps container. This container should be clearly labeled with the cytotoxic symbol.

  • Solid Waste: Contaminated gloves, gowns, lab paper, and other solid materials must be placed in a dedicated, leak-proof cytotoxic waste container lined with a yellow bag.

  • Liquid Waste: Aqueous solutions containing this compound should be collected in a clearly labeled, sealed, and leak-proof container. Organic solvent waste should be collected separately in an appropriate, labeled solvent waste container.

Disposal Procedure:

  • Seal all waste containers when they are three-quarters full.

  • Wipe the exterior of the containers with a decontaminating solution before removing them from the BSC or fume hood.

  • Transport the sealed containers to the designated hazardous waste accumulation area within the facility.

  • Arrange for pickup and disposal by a licensed hazardous waste contractor. Never dispose of cytotoxic waste in the regular trash or down the drain.

By implementing these comprehensive safety measures, researchers can minimize the risks associated with handling the cytotoxic compound this compound, ensuring a safe and controlled laboratory environment.

References

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